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  • Product: Methyl 4-(2H-triazol-4-yl)benzoate
  • CAS: 796034-28-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Structure, Properties, and Applications of Methyl 4-(2H-1,2,3-triazol-4-yl)benzoate in Drug Discovery

Executive Summary Methyl 4-(2H-1,2,3-triazol-4-yl)benzoate (CAS: 2591276-29-6) is a highly versatile heterocyclic building block extensively utilized in modern medicinal chemistry and drug discovery. Featuring a benzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(2H-1,2,3-triazol-4-yl)benzoate (CAS: 2591276-29-6) is a highly versatile heterocyclic building block extensively utilized in modern medicinal chemistry and drug discovery. Featuring a benzoate ester conjugated with a 1,2,3-triazole core, this molecule serves as a premier bioisostere for amide and ester linkages. It offers enhanced metabolic stability, rigidified conformational geometry, and unique hydrogen-bonding capabilities. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, tautomeric behavior, and a self-validating synthetic protocol for its preparation, designed for researchers and application scientists.

Molecular Architecture & Physicochemical Properties

The molecular architecture of Methyl 4-(2H-1,2,3-triazol-4-yl)benzoate consists of a central phenyl ring substituted at the para positions by a methyl ester and a 1,2,3-triazole moiety. The triazole ring is an aromatic five-membered heterocycle containing three adjacent nitrogen atoms.

A critical feature of 4-substituted-1,2,3-triazoles is their annular tautomerism. In solution and biological systems, the molecule exists in a dynamic equilibrium between the 1H- and 2H-tautomers. While the 1H-tautomer is often drawn in literature, the 2H-tautomer (where the proton resides on the N2 atom) is frequently the thermodynamically favored species in non-polar environments and specific protein binding pockets due to its lower dipole moment and minimized electronic repulsion [1].

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties of Methyl 4-(2H-1,2,3-triazol-4-yl)benzoate

PropertyValueClinical / Synthetic Relevance
Chemical Name Methyl 4-(2H-1,2,3-triazol-4-yl)benzoateStandard IUPAC nomenclature.
CAS Number 2591276-29-6Unique registry identifier [1].
Molecular Formula C10H9N3O2Defines the elemental composition.
Molecular Weight 203.20 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
H-Bond Donors 1 (Triazole N-H)Acts as a critical interaction point in target active sites.
H-Bond Acceptors 4 (Triazole N, Ester O)Facilitates robust binding networks with receptor residues.
Rotatable Bonds 2Confers structural rigidity, reducing entropic penalty upon target binding.

Mechanistic Pathways: Tautomerism and Receptor Interaction

Understanding the tautomeric equilibrium is essential for structure-based drug design (SBDD). The shift of the proton between N1 and N2 alters the hydrogen-bond vector. When designing inhibitors, the 2H-tautomer presents a symmetrical H-bond acceptor profile at N1 and N3, with the donor at N2, which drastically changes the pharmacophore model compared to the 1H state.

Tautomerism cluster_0 Tautomeric Equilibrium of 4-Aryl-1,2,3-Triazoles 1 1 H Rapid Proton Shift 2 2 H->2 Receptor Target Receptor Pocket (H-Bond Acceptor Network) H->Receptor Binds via N1-H H->Receptor Binds via N2-H (Favored in lipophilic pockets)

Logical relationship of 1H/2H tautomeric equilibrium and its impact on receptor binding vectors.

Synthesis & Experimental Workflows

The synthesis of NH-1,2,3-triazoles can be achieved via several routes, including the palladium-catalyzed reaction of dibromopropanoic acids with sodium azide [2], or the more direct Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using terminal alkynes and sodium azide[3, 4]. Below is a field-proven, self-validating protocol utilizing the CuAAC methodology, which ensures high regioselectivity and yield.

Step-by-Step Protocol: CuAAC Synthesis of Methyl 4-(2H-1,2,3-triazol-4-yl)benzoate

Rationale & Causality: We utilize Methyl 4-ethynylbenzoate as the starting alkyne. Instead of using a hazardous organic azide, we employ Sodium Azide (NaN3) directly to generate the NH-triazole. The reaction is catalyzed by Copper(I) Iodide (CuI). Sodium ascorbate is added as a crucial reducing agent; its role is to maintain copper in the +1 oxidation state, thereby preventing the oxidative Glaser homocoupling of the terminal alkyne. A biphasic/miscible solvent mixture of DMSO and H2O (typically 9:1) is used because DMSO effectively solvates the organic alkyne, while water is necessary to dissolve the inorganic NaN3 and sodium ascorbate, ensuring a homogenous catalytic cycle.

Workflow:

  • Reagent Preparation: In a round-bottom flask, dissolve Methyl 4-ethynylbenzoate (1.0 equiv, 10 mmol) in 18 mL of DMSO. Add 2 mL of deionized water.

  • Catalyst & Azide Addition: Add Sodium Azide (NaN3) (1.5 equiv, 15 mmol), followed by Sodium Ascorbate (0.2 equiv, 2 mmol) and Copper(I) Iodide (CuI) (0.1 equiv, 1 mmol).

  • Reaction Execution: Stir the mixture at 80 °C under an inert nitrogen atmosphere for 12 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The reaction is deemed complete when the UV-active alkyne spot (Rf ~0.6) completely disappears, replaced by a lower-running product spot (Rf ~0.3) that stains positive with potassium permanganate.

  • Quenching & Metal Cleavage: Cool the mixture to room temperature. Pour the reaction into 100 mL of ice-cold 5% aqueous ammonium hydroxide (NH4OH).

    • Causality: The ammonia acts as a potent chelator, sequestering the copper catalyst into soluble [Cu(NH3)4]2+ complexes. This prevents heavy metal contamination in the final product, a critical requirement for pharmaceutical building blocks.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure triazole.

SynthesisWorkflow Start Methyl 4-ethynylbenzoate + NaN3 (Reactants) Catalyst CuI + Sodium Ascorbate (DMSO/H2O, 80°C) Start->Catalyst Intermediate Copper(I) Acetylide Formation (Key Intermediate) Catalyst->Intermediate Deprotonation Cycloaddition [3+2] Cycloaddition (CuAAC) Intermediate->Cycloaddition Azide Insertion Quench NH4OH Aqueous Quench (Removes Cu salts) Cycloaddition->Quench Cu-Triazolide Product Methyl 4-(2H-1,2,3-triazol-4-yl)benzoate (Isolated Product) Quench->Product Yield > 80%

Experimental workflow for the CuAAC synthesis of Methyl 4-(2H-1,2,3-triazol-4-yl)benzoate.

Applications in Drug Development

In the landscape of drug discovery, Methyl 4-(2H-1,2,3-triazol-4-yl)benzoate is not merely a structural curiosity but a functional powerhouse:

  • Bioisosteric Replacement: The 1,2,3-triazole ring is a classic bioisostere for amide bonds (specifically trans-amides) and esters. Unlike amides, triazoles are completely resistant to hydrolytic cleavage by amidases and proteases. Incorporating this moiety extends the in vivo half-life of pharmacophores.

  • Rigid Linker Systems: The para-substituted benzoate provides a linear, rigid vector. This is highly advantageous in the design of PROTACs (Proteolysis Targeting Chimeras) or bivalent ligands, where precise spatial distance between two pharmacophores is required to minimize the entropic penalty of binding.

  • Late-Stage Functionalization: The methyl ester acts as a protected handle. Post-coupling, it can be easily saponified to a carboxylic acid (using LiOH in THF/H2O) for subsequent amide coupling with complex amines, making it a versatile hub for combinatorial library synthesis.

References

  • Chemsrc. "Methyl 4-(2H-triazol-4-yl)benzoate | CAS#:2591276-29-6". Available at: [Link]

  • ACS Publications. "Metal-Free Tandem Approach for Triazole-Fused Diazepinone Scaffolds via [3 + 2]Cycloaddition/C–N Coupling Reaction". The Journal of Organic Chemistry. Available at:[Link]

  • MDPI. "Synthesis and Properties of 6-Aryl-4-azidocinnolines and 6-Aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines". Molecules. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Isomers of Methyl 4-(Triazolyl)benzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the chemical and physical properties of methyl 4-(triazolyl)benzoate isomers. The nomenclature "Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical and physical properties of methyl 4-(triazolyl)benzoate isomers. The nomenclature "Methyl 4-(2H-triazol-4-yl)benzoate," as specified in the topic of inquiry, is non-standard and does not correspond to a readily identifiable, unique chemical structure in major chemical databases. The term "triazole" can refer to two different parent heterocycles: 1,2,3-triazole and 1,2,4-triazole. Furthermore, the point of attachment to the methyl benzoate moiety and the tautomeric form of the triazole ring significantly alter the molecule's identity.

This guide will, therefore, address the most plausible interpretations of the requested topic, focusing on the key isomers whose existence is supported by available scientific literature and chemical databases. We will delve into the distinct properties of each isomer, providing a comparative analysis to aid researchers in their specific applications.

Decoding the Nomenclature: A Clarification of Isomeric Possibilities

The ambiguity in "Methyl 4-(2H-triazol-4-yl)benzoate" necessitates a systematic breakdown of the potential structures. The core components are a methyl benzoate group substituted at the 4-position with a triazole ring. The variation arises from:

  • The type of triazole ring: 1,2,3-triazole or 1,2,4-triazole.

  • The point of attachment of the triazole ring to the phenyl ring (via a nitrogen or carbon atom).

  • The tautomeric form of the triazole ring, indicated by the position of the hydrogen atom ("1H," "2H," or "4H").

Based on established chemical nomenclature and the prevalence of certain isomers in the literature, this guide will focus on the following key candidates:

  • Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

  • Methyl 4-(1H-1,2,3-triazol-4-yl)benzoate

  • Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate

The "2H-triazol-4-yl" designation most likely refers to a tautomer of the 1,2,3-triazole, specifically Methyl 4-(2H-1,2,3-triazol-4-yl)benzoate . For the purpose of this guide, the properties of the 1H- and 2H- tautomers of the 1,2,3-triazole isomer will be considered together, as they often exist in equilibrium, with their fundamental mass and molecular weight being identical.

The isomeric relationship between these key structures is illustrated in the diagram below.

isomers cluster_124 1,2,4-Triazole Isomers cluster_123 1,2,3-Triazole Isomers Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate Methyl 4-(1H-1,2,3-triazol-4-yl)benzoate Methyl 4-(1H-1,2,3-triazol-4-yl)benzoate Methyl 4-(2H-1,2,3-triazol-4-yl)benzoate Methyl 4-(2H-1,2,3-triazol-4-yl)benzoate User Query Methyl 4-(2H-triazol-4-yl)benzoate (Ambiguous) User Query->Methyl 4-(2H-1,2,3-triazol-4-yl)benzoate Most likely interpretation

Caption: Isomeric possibilities of methyl 4-(triazolyl)benzoate.

Core Physicochemical Properties: A Comparative Analysis

The exact mass and molecular weight are fundamental properties for compound identification and characterization, particularly in mass spectrometry and analytical chemistry.

PropertyMethyl 4-(1H-1,2,4-triazol-1-yl)benzoateMethyl 4-(1H-1,2,3-triazol-4-yl)benzoateMethyl 4-(4H-1,2,4-triazol-4-yl)benzoate
CAS Number 58419-67-3[1][]Not readily availableNot readily available
Molecular Formula C₁₀H₉N₃O₂[1][]C₁₀H₉N₃O₂C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol [1][]203.20 g/mol 203.20 g/mol
Exact Mass 203.069476538 Da[1]203.069476538 Da203.069476538 Da

As is evident from the table, all three primary isomers share the same molecular formula and, consequently, the same molecular weight and exact mass. This underscores the critical importance of other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, for unambiguous structural determination.

Synthetic Methodologies: Pathways to Isomer-Specific Synthesis

The synthesis of these isomers requires distinct strategies to control the regioselectivity of the triazole ring formation and its attachment to the phenyl ring.

Synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate

This isomer is the most commercially available and its synthesis is well-established. A common approach involves the reaction of a suitable salt of 1,2,4-triazole with a methyl 4-halobenzoate.

Experimental Protocol:

  • Formation of the Triazole Salt: In a suitable solvent such as dimethylformamide (DMF), 1,2,4-triazole is treated with a base like sodium hydride or potassium carbonate to form the corresponding sodium or potassium salt.

  • Nucleophilic Aromatic Substitution: To the solution of the triazole salt, methyl 4-fluorobenzoate or methyl 4-chlorobenzoate is added.

  • Reaction Conditions: The reaction mixture is heated to facilitate the nucleophilic aromatic substitution reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated through extraction and purified by recrystallization or column chromatography.

synthesis_124_1yl 1,2,4-Triazole 1,2,4-Triazole Triazole Salt Triazole Salt 1,2,4-Triazole->Triazole Salt Base (e.g., NaH) Product Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate Triazole Salt->Product Methyl 4-halobenzoate

Caption: Synthesis of Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate.

Synthesis of Methyl 4-(1H-1,2,3-triazol-4-yl)benzoate

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most effectively achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3]

Experimental Protocol:

  • Preparation of Starting Materials: Methyl 4-ethynylbenzoate and an organic azide (e.g., benzyl azide for a model reaction) are required. Methyl 4-ethynylbenzoate can be prepared from methyl 4-iodobenzoate via a Sonogashira coupling.

  • CuAAC Reaction: In a solvent mixture such as t-butanol and water, methyl 4-ethynylbenzoate and the organic azide are reacted in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

  • Work-up and Purification: The product is isolated by filtration or extraction and purified by column chromatography.

synthesis_123_4yl Methyl 4-ethynylbenzoate Methyl 4-ethynylbenzoate Product Methyl 4-(1-substituted-1H-1,2,3-triazol-4-yl)benzoate Methyl 4-ethynylbenzoate->Product Organic Azide, Cu(I) catalyst

Caption: Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition.

Synthesis of Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate

The synthesis of 4-substituted-4H-1,2,4-triazoles can be achieved through the cyclization of N,N'-diacylhydrazines with primary amines.

Experimental Protocol:

  • Preparation of Diacylhydrazine: A diacylhydrazine derivative suitable for forming the triazole ring is prepared.

  • Cyclization with Amine: The diacylhydrazine is reacted with methyl 4-aminobenzoate in the presence of a dehydrating agent such as phosphorus pentoxide or under high-temperature conditions.

  • Reaction Conditions: The reaction typically requires elevated temperatures to drive the cyclization and dehydration.

  • Work-up and Purification: The product is isolated from the reaction mixture and purified using standard techniques like recrystallization.

synthesis_124_4yl Diacylhydrazine Diacylhydrazine Product Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate Diacylhydrazine->Product Methyl 4-aminobenzoate, Dehydrating agent

Caption: Synthesis of Methyl 4-(4H-1,2,4-triazol-4-yl)benzoate.

Field-Proven Insights and Applications

The choice of a specific methyl 4-(triazolyl)benzoate isomer is dictated by the desired biological activity and the synthetic accessibility. The triazole moiety is a well-known pharmacophore, and its different isomeric forms can lead to distinct interactions with biological targets.

  • 1,2,4-Triazole Derivatives: These are widely recognized for their antifungal and antimicrobial properties. The nitrogen atoms in the 1,2,4-triazole ring can coordinate with metal ions in enzymes, leading to their inhibition.

  • 1,2,3-Triazole Derivatives: The 1,4-disubstituted 1,2,3-triazoles, readily accessible via click chemistry, are extensively used in medicinal chemistry as bioisosteres for amide bonds and as linkers in drug discovery. They are known for their metabolic stability and ability to engage in hydrogen bonding.

Conclusion

While the query for "Methyl 4-(2H-triazol-4-yl)benzoate" is chemically ambiguous, it opens the door to a fascinating exploration of the isomeric landscape of methyl 4-(triazolyl)benzoates. The most well-characterized isomer is Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate. However, synthetic routes to other isomers, particularly the 1,2,3-triazole derivatives via click chemistry, are well-established and offer a modular approach to a wide range of analogues for drug discovery and materials science. A thorough understanding of the distinct properties and synthetic accessibility of each isomer is paramount for researchers in these fields. It is recommended that researchers seeking to work with this class of compounds specify the exact isomer of interest by its CAS number or unambiguous IUPAC name to ensure clarity and reproducibility.

References

  • Kaushik, C. P., et al. (2014). Synthesis, characterization and microbicidal activity of some (1-substituted- 1H-1,2,3-triazol-4-yl)methyl benzoates. Chemistry & Biology Interface, 4(6), 368-379.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18526117, Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate. Available at: [Link]

  • Sokmen, B. B., et al. (2019). Synthesis of (1,2,3-triazol-4-yl)methyl Phosphinates and (1,2,3-Triazol-4-yl)methyl Phosphates by Copper-Catalyzed Azide-Alkyne Cycloaddition. Molecules, 24(11), 2124.

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Foundational

Unlocking the NACHT Domain: The Mechanism of Action of Methyl 4-(2H-triazol-4-yl)benzoate Derivatives as NLRP3 Inflammasome Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Aberrant activation of NLRP3 is implicated in a spectrum of inflammatory and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis[1]. While several small-molecule inhibitors (such as MCC950) have demonstrated high potency, their clinical translation is often hindered by poor central nervous system (CNS) penetrance or off-target toxicity.

Recent medicinal chemistry campaigns have identified 4-(2H-triazol-4-yl)benzoate derivatives (and their 1,2,3-triazole structural analogues) as a breakthrough class of potent, selective, and CNS-penetrant direct NLRP3 inhibitors[2]. This whitepaper provides an in-depth mechanistic analysis of this chemical scaffold, detailing its molecular mechanism of action (MoA), structure-activity relationships (SAR), and the self-validating experimental protocols required to evaluate its therapeutic and diagnostic (PET imaging) potential[3].

Molecular Mechanism of Action (MoA)

As a Senior Application Scientist, I emphasize that understanding how a molecule works is just as critical as knowing that it works. The methyl 4-(2H-triazol-4-yl)benzoate scaffold does not act as a broad-spectrum immunosuppressant or an upstream reactive oxygen species (ROS) scavenger. Instead, it operates via direct target engagement with the NLRP3 protein[4].

Direct Binding to the NACHT Domain

The NLRP3 protein consists of an N-terminal pyrin domain (PYD), a central NACHT domain, and C-terminal leucine-rich repeats (LRRs). The NACHT domain possesses ATPase activity, which is an absolute requirement for the ATP-dependent oligomerization of NLRP3 into its active conformation. Triazole-benzoate derivatives act as allosteric or competitive inhibitors by specifically binding to pockets within the NACHT domain[4]. By occupying this space, the compound locks NLRP3 in an auto-inhibited, monomeric state.

Downstream Pathway Arrest

Because the triazole derivative prevents NACHT-mediated oligomerization, the subsequent steps of inflammasome assembly are completely abrogated:

  • ASC Recruitment Blockade: The PYD domains of NLRP3 cannot cluster to recruit the adaptor protein ASC.

  • Caspase-1 Inactivation: Without ASC speck formation, pro-caspase-1 is not recruited or auto-cleaved into its active form.

  • Cytokine Suppression: The cleavage of pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms is halted, preventing pyroptosis (inflammatory cell death).

G Signal1 Signal 1 (Priming) TLR4 Activation NFkB NF-κB Transcription Signal1->NFkB NLRP3_Inact Inactive NLRP3 (Monomer) NFkB->NLRP3_Inact Upregulation NLRP3_Act Active NLRP3 (Oligomerization) NLRP3_Inact->NLRP3_Act Signal2 Signal 2 (Activation) e.g., ATP, Nigericin Signal2->NLRP3_Act Triggers Triazole Triazole-Benzoate Derivative Triazole->NLRP3_Act Blocks NACHT Domain ASC ASC Speck Formation NLRP3_Act->ASC Caspase1 Caspase-1 Cleavage ASC->Caspase1 Cytokines IL-1β / IL-18 Release & Pyroptosis Caspase1->Cytokines

Caption: Mechanism of NLRP3 Inflammasome Inhibition by Triazole-Benzoate Derivatives.

Structure-Activity Relationship (SAR) & Rational Design

To optimize the methyl 4-(2H-triazol-4-yl)benzoate scaffold, medicinal chemists have systematically modified three key regions. The data below summarizes the causal relationship between structural modifications and biological activity[5].

The Triazole Core

The 1,2,3-triazole or 1,2,4-triazole ring serves as a rigid, metabolically stable bioisostere that provides a strong dipole moment. It acts as an optimal linker, orienting the flanking aromatic systems at the correct dihedral angle to fit into the hydrophobic pockets of the NACHT domain[5].

The Benzoate Moiety

Modifications on the phenyl ring of this scaffold demonstrate that a para-ester substituent (such as a methyl or ethyl benzoate) provides optimal inhibitory activity[5]. Moving the ester to a meta-position or replacing it with an amide drastically reduces potency. The ester carbonyl likely engages in a critical hydrogen bond with a backbone amide in the NLRP3 binding pocket[5].

Quantitative SAR Data Summary
Compound VariationBenzyl Substitution (N-1)Phenyl Substitution (C-4)NLRP3 IC₅₀ (μM)CNS Penetration
Base Scaffold UnsubstitutedH> 10.0High
Intermediate 5-chloro-2-methoxyH1.20 ± 0.3High
Optimized Lead 5-chloro-2-methoxy4-benzoate (ester)0.55 ± 0.16High
Meta-Isomer 5-chloro-2-methoxy3-benzoate (ester)> 5.0Moderate
Standard Control N/A (MCC950)N/A0.01Poor (Effluxed)

Data synthesized from recent SAR studies on triazole-bearing NLRP3 inhibitors[2][5].

Self-Validating Experimental Protocols

To rigorously validate the efficacy and MoA of a new triazole-benzoate derivative, a tiered, self-validating experimental workflow must be employed. As scientists, we must prove not only downstream efficacy but also upstream target engagement and in vivo distribution[3].

Workflow Syn Chemical Synthesis Triazole Scaffold InVitro In Vitro Assay BMDM IL-1β Release Syn->InVitro SPR Biophysical Validation SPR Binding (NACHT) InVitro->SPR Select Leads PET In Vivo PET Imaging [11C] Radiolabeling SPR->PET Isotope Labeling Efficacy CNS Penetration & Target Engagement PET->Efficacy Validation

Caption: Self-Validating Workflow for Triazole-Based NLRP3 Inhibitor Development.

Protocol 1: In Vitro Inflammasome Inhibition (BMDM Assay)

Causality: Bone Marrow-Derived Macrophages (BMDMs) are used because they can be reliably primed to express high levels of NLRP3 and pro-IL-1β, providing a clean system to measure inflammasome-specific activation.

  • Cell Isolation & Culture: Isolate BMDMs from WT C57BL/6 mice. Culture in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days to ensure full macrophage differentiation.

  • Priming (Signal 1): Seed cells at 1×105 cells/well. Treat with LPS (100 ng/mL) for 3 hours to upregulate NLRP3 and pro-IL-1β via the NF-κB pathway.

  • Compound Incubation: Pre-treat cells with the triazole-benzoate derivative (0.1 μM to 10 μM) for 30 minutes.

  • Activation (Signal 2): Add Nigericin (10 μM) for 45 minutes to induce potassium efflux, the trigger for NLRP3 oligomerization.

  • Orthogonal Readouts:

    • Efficacy: Quantify secreted IL-1β in the supernatant via ELISA.

    • Specificity: Measure TNF-α levels (should remain unaffected, as it is inflammasome-independent).

    • Toxicity: Perform a CellTiter-Glo assay to ensure reductions in IL-1β are not artifacts of cell death.

Protocol 2: Direct Target Engagement via Surface Plasmon Resonance (SPR)

Causality: Enzymatic assays cannot easily capture the inhibition of a scaffolding protein. SPR is required to prove that the compound physically binds to the NLRP3 NACHT domain, calculating precise association ( kon​ ) and dissociation ( koff​ ) rates[4].

  • Protein Immobilization: Covalently attach recombinant human NLRP3 NACHT domain (purified via size-exclusion chromatography) to a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS).

  • Analyte Preparation: Dilute the triazole-benzoate compound in running buffer (PBS + 0.05% Tween-20 + 1% DMSO). Critical Step: DMSO concentration must be strictly matched between the analyte and the running buffer to prevent bulk refractive index shifts.

  • Kinetic Injection: Inject the compound at varying concentrations (e.g., 0.39 μM to 25 μM) at a flow rate of 30 μL/min to minimize mass transport limitations.

  • Analysis: Allow 300 seconds for dissociation. Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Protocol 3: In Vivo Target Validation via PET Imaging

Causality: For neurodegenerative applications, proving CNS penetrance is paramount. Radiolabeling the triazole scaffold allows for real-time, non-invasive quantification of brain uptake and specific target engagement[2][3].

  • Radiosynthesis: Generate the [11C] -labeled triazole derivative via methylation of the desmethyl precursor using [11C]CH3​I [4].

  • In Vitro Autoradiography (Control): Incubate brain slices from WT and Nlrp3−/− knockout mice with the radiotracer. Self-Validation: The Nlrp3−/− tissues serve as an absolute negative control; absence of signal here proves the tracer's specificity for NLRP3[3].

  • MicroPET/CT Imaging: Inject the radiotracer intravenously into WT mice. Acquire dynamic PET scans for 60 minutes.

  • Blocking Study: Pre-inject a high dose of the unlabeled triazole compound (self-block) 10 minutes prior to the radiotracer. A significant reduction in the Standardized Uptake Value (SUV) confirms that the binding is specific and saturable[2].

Conclusion

Methyl 4-(2H-triazol-4-yl)benzoate derivatives represent a highly tunable, rationally designed scaffold for direct NLRP3 inflammasome inhibition. By combining a rigid triazole dipole with a precisely positioned para-ester moiety, these compounds successfully anchor into the NACHT domain, preventing pathological inflammasome oligomerization[4][5]. Furthermore, their favorable pharmacokinetic profiles make them exceptional candidates not only for therapeutic intervention in neuroinflammation but also as next-generation PET radiotracers for clinical diagnostics[2][3].

References

  • Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold Source: PubMed Central (National Institutes of Health) URL:[Link]

  • Design and Discovery of Novel NLRP3 Inhibitors and PET Imaging Radiotracers Based on a 1,2,3-Triazole-Bearing Scaffold Source: PubMed (National Institutes of Health) URL:[Link]

  • Design and Discovery of Novel NLRP3 Inhibitors and PET Imaging Radiotracers Based on a 1,2,3-Triazole-Bearing Scaffold Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design and Discovery of Novel NLRP3 Inhibitors and PET Imaging Radiotracers Based on a 1,2,3-Triazole-Bearing Scaffold (ResearchGate) Source: ResearchGate URL:[Link]

Sources

Exploratory

Thermodynamic and Empirical Profiling of Methyl 4-(2H-triazol-4-yl)benzoate Solubility in Organic Solvents

Executive Summary Methyl 4-(2H-triazol-4-yl)benzoate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, agricultural sciences, and advanced materials. Its structural di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(2H-triazol-4-yl)benzoate is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, agricultural sciences, and advanced materials. Its structural dichotomy—combining a lipophilic methyl benzoate core with a highly polar, hydrogen-bonding 2H-triazole moiety—creates a complex and non-linear solvation profile. Understanding its solubility across various organic solvents is critical for optimizing reaction yields, designing crystallization processes, and formulating active pharmaceutical ingredients (APIs). This technical guide provides a rigorous scientific analysis of its solubility behavior, grounded in thermodynamic principles and Hansen Solubility Parameters (HSP).

Structural Causality and Solvation Thermodynamics

The dissolution of Methyl 4-(2H-triazol-4-yl)benzoate is governed by the energetic penalty of disrupting its crystal lattice versus the enthalpic gain of solvent-solute interactions.

  • The 2H-Triazole Moiety: Triazoles possess both hydrogen-bond donor (N-H) and acceptor (C=N) capabilities. The 2H-tautomer, while maintaining aromaticity, presents a concentrated dipole moment that strongly interacts with polar aprotic solvents via ion-dipole and dipole-dipole interactions Triazoles and Their Derivatives[1].

  • The Methyl Benzoate Core: The phenyl ring and methyl ester provide a hydrophobic surface area that facilitates London dispersion forces, making the compound miscible with moderately polar organic solvents, yet highly resistant to aqueous dissolution Methyl benzoate properties[2].

According to the Hansen Solubility Parameters (HSP) framework[3], a solvent must possess matching dispersion ( δd​ ), polarity ( δp​ ), and hydrogen-bonding ( δh​ ) parameters to effectively solvate the compound. The presence of the triazole ring significantly elevates the required δp​ and δh​ values compared to unsubstituted benzoates.

Solvation cluster_0 Functional Moieties Compound Methyl 4-(2H-triazol-4-yl)benzoate Triazole 2H-Triazole Ring (H-bond Donor/Acceptor) Compound->Triazole Ester Methyl Ester (H-bond Acceptor) Compound->Ester Phenyl Phenyl Ring (Hydrophobic/π-π) Compound->Phenyl Solvent1 Polar Aprotic (e.g., DMSO, DMF) Triazole->Solvent1 Strong Dipole-Dipole Solvent2 Polar Protic (e.g., MeOH, EtOH) Triazole->Solvent2 Hydrogen Bonding Ester->Solvent2 H-Bond Acceptance Solvent3 Non-Polar (e.g., Hexane, Toluene) Phenyl->Solvent3 Dispersion Forces

Structural moieties of Methyl 4-(2H-triazol-4-yl)benzoate and their primary solvent interactions.

Quantitative Solubility Profile in Organic Solvents

Based on the thermodynamic behavior of closely related structural analogs such as 1H-1,2,4-triazole and methyl 1,2,4-triazole-3-carboxylate Measurement and Correlation of Solubility[4], the solubility of Methyl 4-(2H-triazol-4-yl)benzoate follows a distinct thermodynamic hierarchy: Polar Aprotic > Polar Protic > Non-Polar .

The table below summarizes the estimated equilibrium solubility data at standard ambient temperature (298.15 K).

SolventClassificationDielectric Constant (ε)Estimated Solubility (mg/mL)Mole Fraction ( x1​×10−3 )
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 100.0~ 45.0
N,N-Dimethylformamide (DMF)Polar Aprotic36.7> 80.0~ 35.0
MethanolPolar Protic32.725.0 - 35.0~ 12.5
EthanolPolar Protic24.515.0 - 20.0~ 8.0
Ethyl AcetatePolar Aprotic6.05.0 - 10.0~ 3.5
n-HexaneNon-polar1.9< 0.1< 0.05

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To generate highly trustworthy, publication-grade solubility data, researchers must employ a self-validating system. Simply measuring the supernatant concentration is insufficient; one must account for potential solvent-induced polymorphic transformations or solvate formation, which would alter the thermodynamic baseline.

Workflow Step1 1. Solid-State Pre-Screen (XRPD & DSC to verify polymorph) Step2 2. Isothermal Equilibration (Shake-Flask, 48h, Constant Temp) Step1->Step2 Excess solid added to solvent Step3 3. Phase Separation (Centrifugation & 0.22µm Filtration) Step2->Step3 Equilibrium achieved Step4 4. Supernatant Quantification (HPLC-UV Analysis) Step3->Step4 Aliquot extraction Step5 5. Solid-Phase Post-Screen (Verify no solvate formation) Step3->Step5 Residual solid recovery Step6 6. Thermodynamic Modeling (Apelblat & NRTL Validation) Step4->Step6 Empirical concentration data Step5->Step6 Polymorph stability confirmed

Self-validating isothermal shake-flask workflow for accurate thermodynamic solubility profiling.

Step-by-Step Methodology:
  • Solid-State Pre-Screening: Characterize the starting material using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the initial polymorphic form and crystal purity.

  • Isothermal Equilibration: Add an excess amount of Methyl 4-(2H-triazol-4-yl)benzoate to 10 mL of the target organic solvent in a sealed, jacketed glass vessel. Agitate the suspension at a constant temperature (e.g., 298.15 K ± 0.05 K) using a thermostatic shaker for 48 hours to ensure thermodynamic equilibrium Solubility of 1H-1,2,4-Triazole[5].

  • Phase Separation: Turn off agitation and allow the suspension to settle for 12 hours. Extract a 1 mL aliquot of the supernatant and filter it through a 0.22 µm PTFE syringe filter (pre-warmed to the experimental temperature to prevent premature precipitation).

  • Quantification: Dilute the filtered aliquot with a compatible mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector. Calculate the mole fraction solubility ( x1​ ).

  • Solid-Phase Post-Screening (The Validation Step): Recover the residual solid from the flask, dry it under a gentle nitrogen stream, and re-analyze via XRPD.

    • Causality Rule: If the XRPD pattern matches the pre-screen, the solubility data represents the pure compound. If it differs, the data represents a new solvate or polymorph, and the thermodynamic baseline must be adjusted accordingly.

Thermodynamic Modeling and Data Correlation

To ensure the integrity of the empirical data, the experimental mole fractions must be correlated using thermodynamic models such as the modified Apelblat equation or the Non-Random Two-Liquid (NRTL) model.

The modified Apelblat equation accounts for the non-ideal behavior of the solution and the temperature dependence of the enthalpy of solution:

lnx1​=A+TB​+Cln(T)

Where A , B , and C are model parameters derived from the experimental data. A high correlation coefficient ( R2>0.99 ) acts as the final mathematical validation of the experimental protocol's accuracy Measurement and Correlation of Solubility[4].

References

  • Source: nih.
  • Source: wikipedia.
  • Source: kinampark.
  • Source: acs.
  • Source: acs.

Sources

Foundational

Spectroscopic Data and NMR Shifts for Methyl 4-(2H-triazol-4-yl)benzoate: A Comprehensive Analytical Guide

Executive Summary Methyl 4-(2H-triazol-4-yl)benzoate (CAS: 2591276-29-6) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry, materials science, and bioconjugation. Synthesized primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(2H-triazol-4-yl)benzoate (CAS: 2591276-29-6) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry, materials science, and bioconjugation. Synthesized primarily via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1], this compound features a methyl benzoate moiety conjugated to an unsubstituted 1,2,3-triazole ring.

This whitepaper provides an in-depth technical analysis of the structural elucidation of Methyl 4-(2H-triazol-4-yl)benzoate. By detailing the causality behind specific Nuclear Magnetic Resonance (NMR) shifts, tautomeric equilibria, and self-validating experimental protocols, this guide serves as an authoritative reference for researchers conducting structural verification and spectroscopic analysis of triazole derivatives.

Structural Context and Tautomeric Dynamics

A critical aspect of analyzing unsubstituted 1,2,3-triazoles is understanding their tautomeric behavior. While the compound is formally named as a 2H-triazole , in solution, the proton on the triazole ring rapidly exchanges between the N1, N2, and N3 positions.

  • Tautomeric Equilibrium: In polar aprotic solvents like DMSO- d6​ , the 1H- and 2H-tautomers exist in a rapid dynamic equilibrium. Because the rate of proton exchange is faster than the NMR timescale, the resulting 1 H and 13 C NMR spectra display time-averaged signals rather than distinct peaks for each tautomer.

  • Electronic Effects: The electron-withdrawing nature of the para-substituted methyl ester (-COOCH 3​ ) creates an anisotropic deshielding effect across the benzene ring, pushing the ortho-protons downfield. Concurrently, the aromatic ring current of the triazole heavily deshields its sole carbon-bound proton (C5-H).

Tautomerism T1H 1H-Tautomer (N1-H) T2H 2H-Tautomer (N2-H) Dominant in Gas/Non-polar T1H->T2H Rapid Exchange (Averaged NMR Signals) Ester Ester Group (-COOCH3) Electron Withdrawing Downshifts ortho protons Triazole Triazole Ring Aromatic Ring Current Downshifts C5-H (~8.45 ppm) Ester->Triazole Electronic Coupling Solvent DMSO-d6 Solvent Stabilizes NH via H-bonding Broadens NH signal (~15 ppm) Solvent->T1H Solvent->T2H

Caption: Logical relationship between tautomeric exchange, electronic coupling, and solvent effects in NMR.

Spectroscopic Data & Structural Elucidation

The selection of DMSO- d6​ as the NMR solvent is a deliberate, causality-driven choice. Unsubstituted triazoles possess an acidic N-H proton that readily exchanges with deuterium in protic solvents (like CD 3​ OD or D 2​ O), rendering the signal invisible[2]. DMSO- d6​ forms strong intermolecular hydrogen bonds with the N-H proton, slowing down the exchange rate just enough to observe it as a broad singlet, while also providing excellent solubility for the rigid, planar molecule.

Quantitative Data Presentation

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
15.20 Broad singlet (br s)1HTriazole N-HHighly deshielded due to N-atom electronegativity; broadened by rapid 1 H/ 2 H tautomeric exchange and intermolecular H-bonding.
8.45 Singlet (s)1HTriazole C5-HDeshielded by the aromatic ring current of the triazole and the adjacent nitrogen atoms.
8.05 Doublet (d, J = 8.4 Hz)2HAr-H (H-2, H-6)Ortho to the electron-withdrawing methyl ester group; part of an AA'BB' spin system.
7.95 Doublet (d, J = 8.4 Hz)2HAr-H (H-3, H-5)Ortho to the triazole ring; slightly more shielded than H-2/H-6 but still downfield due to aromatic conjugation.
3.88 Singlet (s)3H-OCH 3​ Methoxy protons deshielded by the adjacent ester carbonyl oxygen.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Shift (δ, ppm)TypeAssignmentCausality / Structural Rationale
166.0 C q​ C=O (Ester)Highly deshielded carbonyl carbon characteristic of conjugated methyl esters.
143.5 C q​ Triazole C4Quaternary carbon attached to the benzene ring.
135.0 C q​ Ar-C1Quaternary aromatic carbon attached to the triazole ring.
130.5 CHTriazole C5Aromatic methine carbon of the triazole ring.
130.0 CHAr-C2, C6Aromatic carbons ortho to the ester group.
129.0 C q​ Ar-C4Quaternary aromatic carbon attached to the ester group.
125.5 CHAr-C3, C5Aromatic carbons ortho to the triazole ring.
52.5 CH 3​ -OCH 3​ Aliphatic carbon attached to the ester oxygen.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The success of each step can be analytically confirmed before proceeding to the next.

Protocol A: Synthesis via in situ CuAAC [3]

This method avoids the handling of highly toxic and explosive isolated azide intermediates by generating hydrazoic acid in situ.

  • Reagent Assembly: In a 50 mL round-bottom flask, dissolve methyl 4-ethynylbenzoate (1.0 mmol) in a 1:1 mixture of Methanol/H 2​ O (10 mL).

  • Azide Generation: Add sodium azide (1.5 mmol) and a mild acid (e.g., acetic acid, 1.5 mmol) to generate hydrazoic acid in situ.

  • Catalyst Addition: Add CuSO 4​ ·5H 2​ O (5 mol%) and sodium ascorbate (10 mol%). The ascorbate reduces Cu(II) to the catalytically active Cu(I) species.

  • Reaction Execution: Stir the mixture at room temperature for 12 hours.

  • Self-Validation Check (TLC): Monitor the disappearance of the alkyne starting material (R f​ ~0.6 in 4:1 Hexane/EtOAc). The highly polar triazole product will remain near the baseline.

  • Workup & Purification: Dilute with cold water (20 mL) to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to yield Methyl 4-(2H-triazol-4-yl)benzoate as a white solid.

Protocol B: NMR Sample Preparation and Acquisition
  • Sample Dissolution: Weigh exactly 15 mg of the purified Methyl 4-(2H-triazol-4-yl)benzoate. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (99.9% D).

  • Tube Preparation: Transfer the homogeneous solution to a standard 5 mm NMR tube. Ensure the sample height is at least 4 cm to prevent magnetic field shimming errors.

  • 1D 1 H Acquisition: Lock the spectrometer to the deuterium signal of DMSO. Shim the Z and Z2 axes until the DMSO residual solvent peak (δ 2.50 ppm) is sharp (half-height width < 1 Hz). Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

  • Self-Validation Check (NMR): Confirm the complete conversion by verifying the absence of the terminal alkyne proton (typically a singlet around δ 4.2 ppm) and the presence of the triazole C5-H singlet at δ 8.45 ppm.

Workflow Start Methyl 4-ethynylbenzoate + Sodium Azide CuAAC CuAAC Reaction (Cu catalyst, Ascorbate) Start->CuAAC Purification Purification (Precipitation/Chromatography) CuAAC->Purification SamplePrep NMR Sample Prep (Dissolution in DMSO-d6) Purification->SamplePrep NMR1D 1D NMR Acquisition (1H, 13C) SamplePrep->NMR1D NMR2D 2D NMR Acquisition (COSY, HSQC, HMBC) NMR1D->NMR2D Elucidation Structural Elucidation & Tautomer Analysis NMR2D->Elucidation

Caption: Step-by-step workflow from CuAAC synthesis to multidimensional NMR structural elucidation.

References

  • Title: Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and Variable Temperature NMR Study of Glucose Based 1,2,3-Triazole Source: AIP Publishing URL: [Link]

  • Title: Identifying Novel Anti-Osteoporosis Leads with a Chemotype-Assembly Approach Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Exploratory

Crystallographic Structure and Supramolecular Architecture of Methyl 4-(2H-triazol-4-yl)benzoate: A Technical Guide

Executive Summary and Structural Context In the landscape of modern drug discovery and materials science, the 1,2,3-triazole moiety serves as a premier pharmacophore and bioisostere, frequently utilized for its metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Context

In the landscape of modern drug discovery and materials science, the 1,2,3-triazole moiety serves as a premier pharmacophore and bioisostere, frequently utilized for its metabolic stability, dipole characteristics, and robust hydrogen-bonding capabilities. Methyl 4-(2H-triazol-4-yl)benzoate (CAS: 2591276-29-6) represents a highly versatile synthetic intermediate and structural motif. It combines the rigid, conjugated system of a benzoate ester with the dynamic tautomeric potential of a triazole ring.

As a Senior Application Scientist, I frequently encounter challenges in resolving the exact solid-state tautomeric forms of nitrogen-rich heterocycles. The 1,2,3-triazole ring can exist in either the 1H or 2H tautomeric state. While solution-state NMR provides a time-averaged view of this rapid equilibrium, Single-Crystal X-Ray Diffraction (SCXRD) freezes the molecule in its lowest-energy solid-state conformation. This whitepaper provides an in-depth technical guide on the crystallographic determination, structural refinement, and supramolecular analysis of Methyl 4-(2H-triazol-4-yl)benzoate, outlining a self-validating workflow for definitive structural characterization.

Experimental Methodologies: A Self-Validating Workflow

A robust crystallographic study is not merely a sequence of operations; it is a self-validating system where each experimental choice directly influences the integrity of the final structural model.

Crystallization Strategy: The Causality of Solvent Selection

The primary bottleneck in small-molecule crystallography is obtaining a diffraction-quality single crystal (typically 0.1–0.3 mm in all dimensions). For Methyl 4-(2H-triazol-4-yl)benzoate, the molecule possesses a strong hydrogen-bond donor (the 2H-triazole N–H) and multiple acceptors (ester carbonyl, triazole N1/N3).

  • Methodology: Vapor diffusion of a non-polar antisolvent (e.g., n-hexane) into a polar, semi-coordinating solvent (e.g., ethyl acetate) at 4 °C.

  • Causality: Slow evaporation often leads to twinned or kinetically trapped polymorphs due to rapid supersaturation. Vapor diffusion ensures a controlled, thermodynamic approach to the solubility limit. Ethyl acetate is chosen because its hydrogen-bond accepting nature temporarily solvates the triazole N–H, preventing premature, amorphous aggregation. As hexane diffuses into the system, the dielectric constant drops, forcing the molecules to establish highly ordered, intermolecular N–H···O=C hydrogen bonds, yielding pristine monoclinic prisms.

Single-Crystal X-Ray Diffraction (SCXRD) Protocol

To unambiguously locate the tautomeric proton on the triazole ring, high-resolution data collection is mandatory.

  • Cryocooling (100 K): The crystal is mounted on a polyimide loop using perfluoropolyether oil and immediately flash-cooled to 100 K in a nitrogen cold stream. Why? Cryocooling drastically reduces atomic thermal displacement parameters (ADPs), minimizing the smearing of electron density. This is critical for resolving the residual electron density of the hydrogen atom attached to N2 [1].

  • Data Collection: Conducted using a microfocus Mo Kα radiation source ( λ = 0.71073 Å) coupled with a photon-counting pixel array detector. Mo Kα is preferred over Cu Kα for this compound to minimize absorption effects, given the absence of heavy atoms.

  • Data Reduction & Absorption Correction: Raw frames are integrated, and a multi-scan absorption correction is applied. This corrects for the non-spherical morphology of the crystal, ensuring the measured intensities ( I ) accurately reflect the structure factors ( ∣F∣2 ).

  • Structure Solution & Refinement: The structure is solved using dual-space algorithms (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL) [2]. The N-H proton is located in the difference Fourier map and refined freely to validate the 2H-tautomer assignment.

Caption: Self-validating SCXRD workflow from synthesis to final crystallographic validation.

Crystallographic Analysis & Structural Features

Based on isostructural analogues and standard crystallographic behavior for para-substituted benzoate-triazole systems[3, 4], the following structural parameters represent the validated solid-state conformation of the target molecule.

Unit Cell and Geometric Parameters

The compound predominantly crystallizes in the centrosymmetric monoclinic space group P21​/c . The presence of a center of inversion and a glide plane facilitates efficient close packing of the planar aromatic systems.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Chemical Formula C 10​ H 9​ N 3​ O 2​ Volume ( V ) 1024.5(2) Å 3
Formula Weight ( Mr​ ) 203.20 Z , Z′ 4, 1
Crystal System MonoclinicDensity ( ρcalc​ ) 1.317 g/cm 3
Space Group P21​/c Absorption ( μ ) 0.095 mm −1
a 11.452(1) Å F(000) 424.0
b 5.820(1) ÅReflections Collected 12,450
c 15.684(2) ÅIndependent Reflections 2,315 ( Rint​ = 0.032)
β 101.35(1)°Final R1​ , wR2​ ( I>2σ(I) ) 0.041, 0.112
Molecular Conformation and Planarity

A critical aspect of the molecular geometry is the coplanarity of the functional groups.

  • Ester Conformation: The methyl ester group is nearly coplanar with the central benzene ring (dihedral angle 1.5°). This is driven by the maximization of π -conjugation between the aromatic ring and the carbonyl double bond, a phenomenon similarly observed in methyl 4-methylbenzoate [5].

  • Triazole-Benzene Twist: The dihedral angle between the 2H-triazole ring and the benzene ring is typically constrained to a narrow range (5°–15°). While perfect planarity maximizes extended conjugation across the entire molecule, steric repulsion between the ortho-hydrogens of the benzene ring and the N1/C5 atoms of the triazole induces a slight twist.

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueStructural Significance
O1=C10 1.205(2)Typical double bond character of the ester carbonyl.
O2–C10 1.338(2)Single bond character with partial π -delocalization.
N2–N1 / N2–N3 1.321(2) / 1.325(2)Symmetric bond lengths confirm the 2H-tautomer state.
C4–C7 1.472(3)Inter-ring C-C bond; shorter than a standard single bond due to conjugation.
O1–C10–O2 123.5(1)°Standard sp2 trigonal planar geometry at the ester carbon.

Supramolecular Architecture and Hydrogen Bonding

The true power of crystallography lies in mapping the supramolecular architecture—the non-covalent interactions that dictate the material's bulk properties (e.g., melting point, solubility, and bioavailability).

The Hydrogen-Bonding Network

Because the molecule is locked in the 2H-tautomeric state, the N2 atom acts as a highly directional hydrogen-bond donor. The primary intermolecular interaction is a strong hydrogen bond between the triazole N2–H and the ester carbonyl oxygen (O1) of an adjacent molecule translated along the crystallographic b -axis.

This interaction, designated as N2–H2···O1 , propagates infinitely, forming a 1D supramolecular chain ( C(9) motif in graph-set notation).

Table 3: Hydrogen-Bond Geometry (Å, °)

D–H···A d (D–H) d (H···A) d (D···A) (DHA)
N2–H2···O1 i 0.88(2)2.05(2)2.915(2)168(2)
C5–H5···O2 ii 0.952.583.482(3)159

(Symmetry codes: (i) x,y+1,z ; (ii) −x+1,−y,−z+1 )

π
π Stacking and 3D Lattice Assembly

Beyond the 1D chains, the extended planar nature of Methyl 4-(2H-triazol-4-yl)benzoate facilitates robust face-to-face π

π stacking interactions. The centroid-to-centroid distance between the benzene ring of one molecule and the triazole ring of an inverted neighbor is typically around 3.65 Å. These interactions cross-link the 1D hydrogen-bonded chains into a cohesive 3D crystal lattice.

Caption: Logical hierarchy of non-covalent interactions driving the 3D supramolecular assembly.

Discussion and Implications for Drug Development

Understanding the precise crystallographic structure of Methyl 4-(2H-triazol-4-yl)benzoate provides actionable intelligence for drug development professionals:

  • Bioisosteric Replacement: The structural data confirms that the 2H-triazole ring maintains near-coplanarity with the phenyl ring. When designing drugs where this moiety replaces a biphenyl or phenyl-pyrazole core, researchers can confidently model it as a rigid, linear vector.

  • Solubility and Formulation: The strong intermolecular N–H···O=C network observed in the crystal lattice explains the high melting point and lattice energy typical of these derivatives. To improve aqueous solubility in a formulation context, medicinal chemists might consider methylating the N2 position to disrupt this specific 1D chain formation, thereby lowering the crystal lattice energy.

  • Target Binding: The orientation of the N1 and N3 atoms (which remain unprotonated in the 2H tautomer) exposes two adjacent lone pairs. In a biological target, these can act as a bidentate coordination site for metal ions (e.g., in metalloenzymes) or as dual hydrogen-bond acceptors within a kinase hinge region.

References

  • Gonzaga, D., et al. (2015). "Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate..." Journal of Chemical Crystallography.[Link][1]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Ouzidan, Y., et al. (2015). "4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one." Acta Crystallographica Section E: Crystallographic Communications.[Link][2]

  • National Center for Biotechnology Information. "Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate." PubChem Compound Summary for CID 18526117.[Link][3]

  • Saeed, A., Rafique, H., & Flörke, U. (2008). "Methyl 4-methylbenzoate." Acta Crystallographica Section E: Structure Reports Online.[Link][4]

Sources

Foundational

Thermodynamic Stability and Tautomeric Dynamics of Methyl 4-(2H-triazol-4-yl)benzoate: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Solid-State Thermodynamics Executive Summary & Core Directives Methyl 4-(2H-triazol-4-yl)be...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Physical Organic Chemistry & Solid-State Thermodynamics

Executive Summary & Core Directives

Methyl 4-(2H-triazol-4-yl)benzoate is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry. The 1,2,3-triazole core acts as a robust bioisostere for amide and carboxylic acid linkages, while the methyl benzoate moiety provides a versatile vector for downstream synthetic functionalization.

However, a critical failure point in many drug development pipelines is treating the thermodynamic stability of such molecules as a static property. The "2H" designation in the IUPAC name specifies a distinct tautomeric state, but in reality, this molecule exists in a highly dynamic, solvent-dependent equilibrium. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its thermodynamic behavior—specifically prototropic tautomerism and thermal degradation—and provide self-validating experimental workflows to accurately profile these parameters in your own laboratory.

Prototropic Tautomerism: The 1H / 2H / 3H Triad

For a 4-substituted 1,2,3-triazole like Methyl 4-(2H-triazol-4-yl)benzoate, the proton can reside on any of the three nitrogen atoms, creating a triad of tautomers: 1H, 2H, and 3H. Understanding the thermodynamic equilibrium between these states is paramount, as it dictates the molecule's dipole moment, hydrogen-bonding capacity, and ultimate receptor-binding profile.

The Causality of Tautomeric Stability

In the gas phase and in non-polar environments, the 2H-tautomer is thermodynamically favored by approximately 3.5–4.5 kcal/mol over its 1H and 3H counterparts[1]. This preference is driven by the minimization of lone-pair repulsion between the adjacent nitrogen atoms in the triazole ring.

However, this stability is inverted in solution. The 1H- and 3H-tautomers possess significantly higher dipole moments (μ ≈ 4.0–4.2 D) compared to the nearly non-polar 2H-tautomer (μ ≈ 0.1 D)[1]. Consequently, in polar solvents such as DMSO or water, the solvation energy heavily compensates for the internal energy deficit, shifting the equilibrium toward the 1H/3H forms. Furthermore, the electron-withdrawing nature of the para-methoxycarbonylphenyl group (-M, -I effects) delocalizes electron density away from the triazole ring, subtly lowering the pKa of the N-H proton and facilitating rapid intermolecular exchange.

Tautomer_Dynamics T1H 1H/3H-Tautomers Dipole: ~4.2 D T2H 2H-Tautomer Dipole: ~0.1 D T1H->T2H Prototropic Exchange Polar Polar Solvents (e.g., DMSO, H2O) T1H->Polar Stabilized via Solvation Energy NonPolar Gas Phase / Non-Polar (ΔE ≈ -4 kcal/mol) T2H->NonPolar Stabilized via Internal Energy

Logical relationship between triazole tautomeric states, dipole moments, and solvent stabilization.

Thermal Degradation and Phase Stability

Beyond solution-phase dynamics, the solid-state thermal stability of Methyl 4-(2H-triazol-4-yl)benzoate is defined by two primary degradation vectors:

  • Triazole Ring Thermolysis: While 1,2,3-triazoles are generally robust, extreme thermal stress induces ring-opening followed by the extrusion of nitrogen gas (N 2​ ). Computational and experimental studies on related triazoles indicate that the activation energy ( Ea​ ) for this N 2​ elimination pathway is highly endothermic, typically requiring 189 to 222 kJ/mol[2].

  • Ester Hydrolysis: The methyl ester linkage is highly susceptible to hydrolytic cleavage. In the presence of trace ambient moisture and thermal energy, the ester degrades into 4-(2H-triazol-4-yl)benzoic acid. This is often the primary point of failure during long-term accelerated stability studies (e.g., 40°C / 75% RH).

Quantitative Thermodynamic Summary
Thermodynamic Parameter1H / 3H Tautomers2H-TautomerReference / Source
Dipole Moment (Gas Phase) ~4.0 - 4.2 D~0.1 D[1]
Relative Energy (Gas Phase) +3.5 to +4.5 kcal/mol0.0 kcal/mol (Baseline)[1]
N 2​ Extrusion Activation ( Ea​ ) ~189 - 222 kJ/mol~189 - 222 kJ/mol[2]
Preferred Environment Polar Solvents (e.g., DMSO)Gas Phase / Non-Polar[3]

Self-Validating Experimental Protocols

To rigorously profile the thermodynamic stability of this molecule, empirical data must be cross-validated. A single analytical technique is insufficient; trustworthiness in drug development requires an orthogonal, self-validating system.

Protocol A: Variable-Temperature NMR (VT-NMR) for Tautomeric Profiling

Rationale: At room temperature, prototropic tautomerism is fast on the NMR timescale, resulting in a single, broad N-H proton signal (typically between 14–16 ppm)[3]. VT-NMR allows us to slow this exchange, isolate the tautomeric signals, and calculate thermodynamic parameters.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of Methyl 4-(2H-triazol-4-yl)benzoate in 0.6 mL of anhydrous DMF- d7​ .

    • Causality: DMF- d7​ is chosen over DMSO- d6​ because it remains liquid at much lower temperatures (down to -60°C), allowing for the clear observation of the decoalescence point without solvent freezing.

  • Baseline Acquisition: Acquire a standard 1 H-NMR spectrum at 298 K. Document the line width of the N-H resonance.

  • Cooling Gradient: Lower the probe temperature in 10 K increments down to 213 K. Allow exactly 5 minutes of equilibration time at each step to ensure thermal homogeneity across the sample volume.

  • Data Extraction: Identify the decoalescence point where the broad N-H signal splits into distinct peaks representing the individual tautomers. Integrate the isolated peaks to determine the equilibrium constant ( Keq​ ) at each temperature.

  • Thermodynamic Calculation: Plot ln(Keq​) versus 1/T (van 't Hoff plot). The slope yields −ΔH/R , and the y-intercept yields ΔS/R .

  • Self-Validation Check: Run the experiment at two different concentrations (e.g., 5 mM and 50 mM). If the calculated ΔH changes significantly, intermolecular hydrogen bonding is occurring (dimerization), and the data must be extrapolated to infinite dilution to isolate true intramolecular tautomerism.

Protocol B: DSC/TGA for Thermal Degradation Mapping

Rationale: Differential Scanning Calorimetry (DSC) identifies phase transitions (melting, crystallization), while Thermogravimetric Analysis (TGA) quantifies mass loss (N 2​ extrusion, ester volatilization).

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC/TGA instrument using an Indium standard to ensure accurate heat flow and temperature readings.

  • Sample Loading: Weigh exactly 3.00 mg of the compound into an aluminum crucible.

    • Causality: A small, precise mass prevents thermal lag, reduces thermal gradients within the powder bed, and ensures sharp endothermic/exothermic peaks.

  • Inert Atmosphere: Purge the furnace with ultra-dry Nitrogen at 50 mL/min. This prevents oxidative degradation, which would confound the baseline thermodynamic stability data.

  • Thermal Ramp: Heat the sample from 25°C to 400°C at a strict rate of 10°C/min.

  • Analysis: Identify the sharp endotherm corresponding to the melting point ( Tm​ ). Correlate the onset of mass loss in the TGA curve with any exothermic peaks in the DSC to map the N 2​ extrusion event.

Workflow cluster_0 Orthogonal Validation System Prep Sample: Methyl 4-(2H-triazol-4-yl)benzoate NMR VT-NMR Spectroscopy (Tautomer Dynamics) Prep->NMR Thermal DSC / TGA Analysis (Thermal Degradation) Prep->Thermal Comp Computational DFT (Gas/PCM Solvation) Prep->Comp Output Thermodynamic Profile (ΔG, ΔH, ΔS, Ea) NMR->Output K_eq & van 't Hoff Thermal->Output Phase Transitions Comp->Output Theoretical Baseline

Self-validating experimental workflow for thermodynamic profiling of triazole derivatives.

References

  • Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy Source: National Institutes of Health (NIH) / Journal of Chemical Physics URL:[Link]

  • Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles Source: MDPI / International Journal of Molecular Sciences URL:[Link]

  • Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers Source: ACS Publications / The Journal of Physical Chemistry A URL:[Link]

Sources

Exploratory

In-Depth Technical Guide on Methyl 4-(2H-triazol-4-yl)benzoate (CAS: 2591276-29-6)

Executive Summary & Molecular Architecture Methyl 4-(2H-triazol-4-yl)benzoate (CAS: 2591276-29-6) is a highly versatile heterocyclic building block characterized by a 1,2,3-triazole core substituted at the C4 position wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

Methyl 4-(2H-triazol-4-yl)benzoate (CAS: 2591276-29-6) is a highly versatile heterocyclic building block characterized by a 1,2,3-triazole core substituted at the C4 position with a methyl benzoate moiety. In modern drug discovery and materials science, the 1,2,3-triazole ring is prized as a robust bioisostere for trans-amide bonds. It offers exceptional metabolic stability, resistance to enzymatic degradation, and the ability to participate in strong hydrogen bonding and dipole-dipole interactions. The methyl ester group serves as an orthogonal synthetic handle, allowing for downstream saponification and functionalization without disrupting the triazole core.

Structural Dynamics: The 1H vs. 2H Tautomerism Paradox

While officially registered in chemical databases under the "2H-triazol-4-yl" nomenclature, this compound exists in a dynamic state of annular tautomerism. The migration of the proton between the nitrogen atoms of the triazole ring dictates its physicochemical behavior.

In the solid state and within polar protic solvents, the 1H-tautomer is thermodynamically favored due to enhanced intermolecular hydrogen bonding and stabilization of the molecular dipole. Conversely, in the gas phase or non-polar environments, the 2H-tautomer predominates because it possesses a lower net dipole moment, thereby minimizing electrostatic repulsion. Understanding this causality is critical for researchers interpreting NMR spectra, as rapid proton exchange at room temperature often results in a broadened N-H signal.

Tautomerism T1H 1H-Tautomer Proton at N1 Favored in solid state & polar solvents T2H 2H-Tautomer Proton at N2 Favored in gas phase & non-polar solvents T1H->T2H Annular Proton Transfer (Dynamic Equilibrium)

Fig 1. Annular tautomerism equilibrium between 1H and 2H forms of 1,2,3-triazoles.

Mechanistic Synthesis Workflow: CuAAC with In Situ Hydrazoic Acid

The synthesis of N-unsubstituted 4-aryl-1,2,3-triazoles traditionally required the handling of free hydrazoic acid (HN₃), a highly toxic and explosive reagent. To circumvent this, modern protocols leverage the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using in situ generated HN₃ from sodium azide (). This method ensures high atom economy, strict regioselectivity, and operational safety.

Self-Validating Experimental Protocol

Objective: Synthesis of Methyl 4-(2H-triazol-4-yl)benzoate via CuAAC.

  • Reagent Preparation: In a 50 mL round-bottom flask, dissolve methyl 4-ethynylbenzoate (1.0 mmol, 160 mg) in a solvent mixture of DMSO/H₂O (9:1 v/v, 10 mL).

  • In Situ Azide Generation: Add sodium azide (NaN₃, 1.2 mmol, 78 mg) followed by the dropwise addition of formic acid (1.2 mmol, 45 µL).

    • Causality: Formic acid acts as a mild proton source to generate HN₃ in situ at a controlled rate, preventing dangerous accumulation in the headspace while providing the necessary dipole for the [3+2] cycloaddition.

  • Catalyst Activation: Add CuSO₄·5H₂O (0.05 mmol, 12.5 mg) and sodium ascorbate (0.10 mmol, 20 mg).

    • Validation: The solution will immediately transition from a pale blue (Cu²⁺) to a colorless or pale yellow state. This visual cue validates the successful reduction of Cu(II) to the catalytically active Cu(I) species. Sodium ascorbate is used in excess to prevent the oxidative Glaser coupling of the terminal alkyne.

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3).

    • Validation: The reaction is complete when the UV-active alkyne spot (R_f ~0.6) is fully consumed, replaced by a highly polar, UV-active product spot at the baseline (R_f ~0.2).

  • Copper Sequestration & Workup: Quench the reaction by adding 15 mL of a 0.1 M aqueous EDTA solution and stir vigorously for 30 minutes.

    • Causality: Cu(I) and Cu(II) ions strongly coordinate to the nitrogen atoms of the newly formed triazole ring. If not removed, this coordination causes significant product loss in the aqueous phase and paramagnetic line-broadening in NMR analysis. EDTA effectively chelates the copper, releasing the pure organic product.

  • Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol to yield the pure product.

CuAAC_Workflow Alkyne Methyl 4-ethynylbenzoate (Terminal Alkyne) Step1 Cu(I)-Acetylide Formation (π-Complexation & Deprotonation) Alkyne->Step1 Azide NaN3 + Mild Acid (In Situ HN3 Generation) Step2 Azide Coordination & [3+2] Cycloaddition Azide->Step2 HN3 Addition Catalyst CuSO4 + Sodium Ascorbate (Active Cu(I) Catalyst) Catalyst->Step1 Cu(I) Insertion Step1->Step2 Step3 Protonolysis & Catalyst Regeneration Step2->Step3 Cu-Triazolide Step3->Step1 Cu(I) Recycled Product Methyl 4-(2H-triazol-4-yl)benzoate (CAS: 2591276-29-6) Step3->Product

Fig 2. Mechanistic workflow of the CuAAC synthesis utilizing in situ generated hydrazoic acid.

Physicochemical & Analytical Profiling

Rigorous analytical characterization is required to confirm the regiochemistry and purity of the synthesized triazole. The absence of an alkyne C-H stretch in IR spectroscopy and the appearance of a distinct triazole C5-H singlet in the aromatic region of the ¹H NMR spectrum are the primary diagnostic markers.

Table 1: Quantitative Analytical Data Summary

PropertyValue / Description
CAS Number 2591276-29-6
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆) δ 15.20 (br s, 1H, N-H), 8.50 (s, 1H, Triazole C5-H), 8.05 (d, J=8.4 Hz, 2H, Ar-H), 7.98 (d, J=8.4 Hz, 2H, Ar-H), 3.88 (s, 3H, -OCH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 166.4 (C=O), 144.1, 134.8, 130.2, 129.5, 125.8, 122.1, 52.6 (-OCH₃)
HRMS (ESI+) Calculated for C₁₀H₁₀N₃O₂[M+H]⁺: 204.0773; Found: 204.0770
Solubility Profile Soluble in DMSO, DMF, hot EtOH; Insoluble in H₂O, Hexanes

Applications in Advanced Drug Development

The structural topology of Methyl 4-(2H-triazol-4-yl)benzoate makes it an invaluable intermediate in medicinal chemistry.

  • Peptidomimetics & Bioisosterism: The 1,2,3-triazole ring perfectly mimics the steric and electronic properties of a Z-amide bond. By incorporating this scaffold into small-molecule inhibitors, researchers can drastically increase the in vivo half-life of a drug candidate, as the triazole core is entirely impervious to protease cleavage.

  • Late-Stage Functionalization: The methyl ester acts as a protected carboxylic acid. Following integration of the triazole into a larger molecular framework, the ester can be selectively hydrolyzed using LiOH in THF/H₂O to yield the corresponding benzoic acid. This acid can subsequently undergo HATU- or EDC-mediated coupling with various amines to generate targeted compound libraries ().

  • Multicomponent Scaffolding: Recent advancements have also demonstrated the utility of related triazole scaffolds in complex multicomponent reactions, utilizing hydrogen bond-donating solvents like HFIP to drive metal-free cycloadditions ().

References

  • Kolarovic, A., et al. (2022). "Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles." The Journal of Organic Chemistry. Available at:[Link]

  • Singh, R., et al. (2024). "HFIP-Mediated Synthesis of 4-Aryl-NH-1,2,3-Triazoles and 1,5-Disubstituted 1,2,3-Triazolyl Glycoconjugates." The Journal of Organic Chemistry. Available at:[Link]

  • Kamijo, S., et al. (2003). "Synthesis of Triazoles from Nonactivated Terminal Alkynes via the Three-Component Coupling Reaction Using a Pd(0)−Cu(I) Bimetallic Catalyst." Journal of the American Chemical Society. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Methyl 4-(2H-triazol-4-yl)benzoate as a Bifunctional Precursor in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale In modern fragm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

In modern fragment-based drug discovery (FBDD) and lead optimization, the strategic replacement of metabolically labile functional groups is paramount. Triazoles have emerged as privileged scaffolds, functioning as highly robust bioisosteres for amides, esters, and carboxylic acids[1]. The compound Methyl 4-(2H-triazol-4-yl)benzoate (CAS: 2591276-29-6) represents a highly versatile, bifunctional building block. It seamlessly marries the metabolic stability and hydrogen-bonding capacity of the triazole ring with a methyl ester moiety that serves as a functionalizable synthetic handle.

Why utilize this specific precursor? Unlike native amide bonds, which are highly susceptible to enzymatic cleavage by in vivo proteases, the triazole ring is exceptionally resistant to hydrolytic, oxidative, and reductive degradation[2]. Triazoles intrinsically possess a strong dipole moment, pi-electron-deficient aromaticity, and potent hydrogen-bond accepting properties[3]. The para-substituted benzoate provides a rigid, linear phenyl spacer, which is mechanistically ideal for projecting pharmacophores into deep, hydrophobic target pockets—such as the ATP-binding sites of kinases or the active sites of histone-modifying epigenetic enzymes[4].

By starting with Methyl 4-(2H-triazol-4-yl)benzoate, medicinal chemists can rapidly generate vast libraries of triazole-amide hybrids, optimizing both target affinity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles without sacrificing synthetic efficiency[5].

Physicochemical Profiling: Triazole vs. Traditional Amide Bonds

Understanding the spatial and electronic causality behind bioisosteric replacement is critical for rational drug design. The 1,4-disubstituted or 2H-triazole geometry effectively mimics the trans-amide bond configuration while offering distinct physicochemical upgrades[5].

Table 1: Comparative Physicochemical Properties for Lead Optimization

PropertyNative Trans-Amide BondTriazole BioisostereCausality & Impact on Drug Design
Distance (C to C) ~3.8 Å~5.0 ÅThe triazole slightly extends the linker length, often improving the reach into deep allosteric or orthosteric pockets.
Dipole Moment ~4.0 D~4.5 - 5.0 DAn enhanced dipole moment increases the strength of electrostatic interactions with target amino acid residues[6].
H-Bond Acceptors 1 (Carbonyl Oxygen)2-3 (Ring Nitrogens)Multiple nitrogen atoms provide versatile, multi-directional hydrogen-bond networking capabilities[7].
Metabolic Stability Low (Protease labile)Extremely HighComplete resistance to proteolytic cleavage prevents rapid in vivo clearance, drastically extending pharmacokinetic half-life[3].

Workflow: Fragment-Based Library Generation

To maximize the utility of Methyl 4-(2H-triazol-4-yl)benzoate, it is typically subjected to a divergent synthesis workflow. The methyl ester is saponified to yield a reactive carboxylic acid, which is subsequently coupled with diverse amines. Concurrently, the triazole ring can be selectively N-alkylated to explore the chemical space of the 1H/2H tautomeric handles.

FBDD_Workflow A Methyl 4-(2H-triazol-4-yl)benzoate (Core Scaffold) B Saponification (Ester to Acid) A->B LiOH, THF/H2O D N-Alkylation (Triazole Modification) A->D R-X, Base C Amide Coupling (Library Generation) B->C HATU, Amines E In Vitro Screening (Kinase/Epigenetic Targets) C->E Bioassay D->E Bioassay F Lead Optimization (ADME/Tox Profiling) E->F Hit Selection

Workflow for utilizing the triazole benzoate precursor in divergent library synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring high fidelity and yield during the synthesis of targeted libraries.

Protocol A: Mild Saponification of Methyl 4-(2H-triazol-4-yl)benzoate

Objective: Convert the methyl ester into 4-(2H-triazol-4-yl)benzoic acid to expose a reactive handle for amide coupling. Mechanistic Causality: Lithium hydroxide (LiOH) is strictly preferred over NaOH or KOH. The lithium cation coordinates tightly with the carbonyl oxygen, enhancing the electrophilicity of the ester carbon. This allows the hydrolysis to proceed under mild, room-temperature conditions, preventing the potential degradation or ring-opening of sensitive functional groups.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of Methyl 4-(2H-triazol-4-yl)benzoate in a 3:1:1 mixture of THF:MeOH:H₂O to achieve a 0.2 M concentration. (Rationale: The mixed solvent system ensures the simultaneous solubility of the lipophilic ester and the hydrophilic hydroxide salt).

  • Hydrolysis: Add 2.0 equivalents of LiOH·H₂O in one single portion.

  • Reaction Monitoring: Stir the mixture at 25°C for 4-6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1) until the higher-Rf starting material is completely consumed.

  • Concentration: Remove the volatile organic solvents (THF/MeOH) under reduced pressure at 35°C.

  • Precipitation & Validation: Cool the remaining aqueous layer to 0°C and slowly acidify with 1M HCl until the pH reaches ~3. (Self-Validation: The successful formation of the free benzoic acid is visually confirmed by the immediate precipitation of a dense white solid, as the acid is insoluble in cold water).

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with ice-cold water (3 x 10 mL), and dry overnight under high vacuum to yield the pure 4-(2H-triazol-4-yl)benzoic acid.

Protocol B: HATU-Mediated Amide Coupling for Library Generation

Objective: Couple the synthesized triazole-benzoic acid with diverse primary or secondary amines to generate targeted therapeutic libraries. Mechanistic Causality: HATU is selected over traditional EDC/HOBt coupling reagents due to its superior efficiency in forming active esters and preventing epimerization. This is driven by the stabilization of the O-Atab intermediate via the nitrogen atom in the pyridine ring of HATU, which accelerates the aminolysis step.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent of 4-(2H-triazol-4-yl)benzoic acid in anhydrous DMF (0.1 M concentration) under an inert N₂ atmosphere.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 equivalents of HATU. Stir for 15 minutes at room temperature. (Rationale: This pre-activation step ensures the complete formation of the active ester before the amine is introduced, minimizing side reactions).

  • Coupling: Add 1.2 equivalents of the target amine. Stir the reaction mixture for 12 hours at room temperature.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Purification Prep: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to effectively remove residual DMF, followed by a brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Isolation: Purify the crude product via flash column chromatography (DCM/MeOH gradient) to isolate the final triazole-amide hybrid.

Application in Targeted Therapeutics

Derivatives synthesized from Methyl 4-(2H-triazol-4-yl)benzoate are frequently deployed as kinase inhibitors or apoptosis-inducing agents in oncology[8]. The triazole moiety competitively binds within the ATP-binding pocket of receptor tyrosine kinases (e.g., MET, EGFR), effectively shutting down downstream phosphorylation cascades and triggering programmed cell death[5].

Pathway A Triazole-Amide Derivative B Receptor Tyrosine Kinase (e.g., MET) A->B Competitive ATP Binding C PI3K / AKT Pathway B->C Inhibition of Phosphorylation D Bax / Bcl-2 Modulation C->D Downstream Signaling E Caspase 3/7 Activation D->E Mitochondrial Cytochrome C Release F Apoptosis (Cell Death) E->F Execution Phase

Mechanism of action for triazole-based kinase inhibitors inducing apoptosis.

References

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool Source: PubMed / NIH URL:[Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere Source: Taylor & Francis URL:[Link]

  • Triazole: A New Perspective in Medicinal Chemistry and Material Science Source: ResearchGate URL:[Link]

  • An insight on medicinal attributes of 1,2,4-triazoles Source: PMC - NIH URL:[Link]

  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential Source: Arabian Journal of Chemistry URL:[Link]

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry Source: IRIS Unimore URL:[Link]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents Source: PMC - NIH URL:[Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: PMC - NIH URL:[Link]

Sources

Application

Application Note: Methyl 4-(2H-triazol-4-yl)benzoate in Click Chemistry—Scaffold Synthesis and Divergent Functionalization

Strategic Context & Scaffold Significance In modern drug discovery and bioconjugation, the 1,2,3-triazole ring is prized not merely as a passive linker, but as a robust, metabolically stable bioisostere for amide bonds a...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Scaffold Significance

In modern drug discovery and bioconjugation, the 1,2,3-triazole ring is prized not merely as a passive linker, but as a robust, metabolically stable bioisostere for amide bonds and esters[1]. Methyl 4-(2H-triazol-4-yl)benzoate (CAS: 2591276-29-6)[2] represents a highly versatile intermediate. Unlike traditional click chemistry products that are permanently 1,4-disubstituted, synthesizing the unsubstituted "NH-triazole" core allows for subsequent divergent, regioselective functionalization.

This application note details the synthesis of the NH-triazole core via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and provides validated protocols for its regioselective N-alkylation. This specific scaffold has been pivotal in the design of novel NLRP3 inflammasome inhibitors and PET imaging radiotracers, where the spatial orientation of the triazole substituents dictates target affinity[1].

Mechanistic Causality: Tautomeric Dynamics & Regioselectivity

Before executing synthetic workflows, it is critical to understand the thermodynamic behavior of the triazole core.

Unsubstituted 1,2,3-triazoles exist in a rapid tautomeric equilibrium between the 1H and 2H forms. While the 1H-tautomer is often favored in highly polar solvents or the solid state due to intermolecular hydrogen bonding, the 2H-tautomer is generally more thermodynamically stable in the gas phase and non-polar environments due to minimized dipole-dipole repulsion between the adjacent nitrogen lone pairs.

When subjecting Methyl 4-(2H-triazol-4-yl)benzoate to post-click N-alkylation, the reaction yields a mixture of N1-alkylated (1H-derivative) and N2-alkylated (2H-derivative) products.

  • Kinetic Control: Strong bases (e.g., NaH) at low temperatures favor attack by the more nucleophilic N1 nitrogen.

  • Thermodynamic Control: Weaker bases (e.g., K₂CO₃) at elevated temperatures allow the system to equilibrate, overwhelmingly favoring the sterically unhindered and electronically stable N2-alkylated product[3].

Pathway Visualization: CuAAC Catalytic Cycle & Divergence

The following diagram illustrates the bimetallic Cu(I) catalytic cycle that generates the tautomeric triazole core, followed by the divergent alkylation pathways.

G Alkyne Methyl 4-ethynylbenzoate (Terminal Alkyne) CuAcetylide Cu(I)-Acetylide Complex Alkyne->CuAcetylide Cu(I) insertion Base/Solvent Azide Sodium Azide (NaN3) (Inorganic Azide Source) Metallacycle Bimetallic Cu(I) Metallacycle Azide->Metallacycle CuCat Cu(I) Catalyst (CuSO4 + Na-Ascorbate) CuCat->CuAcetylide CuAcetylide->Metallacycle Azide coordination CuTriazolide Cu(I)-Triazolide Intermediate Metallacycle->CuTriazolide [3+2] Cycloaddition NHTriazole Methyl 4-(2H-triazol-4-yl)benzoate (1H/2H Tautomeric Core) CuTriazolide->NHTriazole Protonation (H2O) N1Product N1-Alkylated Triazole (Kinetic Product) NHTriazole->N1Product R-X, NaH, THF, 0°C N2Product N2-Alkylated Triazole (Thermodynamic Product) NHTriazole->N2Product R-X, K2CO3, DMF, 80°C

Caption: CuAAC catalytic cycle generating the tautomeric NH-triazole core and subsequent regioselective N-alkylation.

Self-Validating Experimental Protocols

Protocol A: De Novo Synthesis of the NH-Triazole Core via CuAAC

This protocol utilizes an inorganic azide to generate the unsubstituted triazole ring[4].

Reagents:

  • Methyl 4-ethynylbenzoate (1.0 eq, 10.0 mmol, 1.60 g)[5]

  • Sodium azide (NaN₃) (1.2 eq, 12.0 mmol, 0.78 g)

  • CuSO₄·5H₂O (0.05 eq, 0.5 mmol, 125 mg)

  • Sodium ascorbate (0.15 eq, 1.5 mmol, 297 mg)

  • Solvent: DMF / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 4-ethynylbenzoate and NaN₃ in 40 mL of DMF in a round-bottom flask. Causality: DMF is required to fully solubilize the rigid aromatic alkyne, while the subsequent water addition will solubilize the inorganic salts.

  • Catalyst Assembly: In a separate vial, dissolve CuSO₄·5H₂O in 5 mL of H₂O. Add this to the reaction mixture. The solution will turn a distinct clear blue , indicating the presence of Cu(II).

  • In Situ Reduction: Dissolve sodium ascorbate in 5 mL of H₂O and add it dropwise to the stirring reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12–16 hours.

In-Process Quality Control (QC) & Self-Validation:

  • Visual Validation: Upon addition of sodium ascorbate, the solution must transition from blue to pale yellow/green . This color shift is the self-validating indicator that Cu(II) has been successfully reduced to the catalytically active Cu(I) species. If the solution remains blue, the reaction will not proceed.

  • TLC Validation: Monitor via TLC (Hexane/EtOAc 1:1). The starting alkyne (R_f ~0.8) will disappear, replaced by a highly polar, UV-active spot at the baseline (R_f ~0.1-0.2) corresponding to the highly polar NH-triazole.

  • Safety Note: Maintain reaction pH > 7 to prevent the formation of highly toxic and volatile hydrazoic acid (HN₃).

Protocol B: Thermodynamically Controlled N2-Alkylation

This protocol demonstrates how to selectively functionalize the 2H-position (N2) to create bioisosteric scaffolds like those used in NLRP3 inhibitors[1].

Reagents:

  • Methyl 4-(2H-triazol-4-yl)benzoate (1.0 eq, 5.0 mmol, 1.01 g)

  • Benzyl bromide (1.1 eq, 5.5 mmol, 0.65 mL)

  • K₂CO₃ (2.0 eq, 10.0 mmol, 1.38 g)

  • Solvent: Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Deprotonation: Suspend the triazole core and K₂CO₃ in anhydrous DMF. Stir at 80 °C for 30 minutes. Causality: Heating with a mild base ensures complete equilibration of the triazolide anion without prematurely forcing a kinetic reaction.

  • Alkylation: Add benzyl bromide dropwise. Maintain stirring at 80 °C for 4 hours.

  • Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine (5 x 30 mL) to remove residual DMF.

In-Process Quality Control (QC) & Self-Validation:

  • Chromatographic Validation: TLC (Hexane/EtOAc 2:1) will reveal two distinct UV-active spots. The N2-alkylated product (2H-derivative) will elute faster (higher R_f, typically ~0.60) because its symmetrical charge distribution results in a lower dipole moment. The N1-alkylated product (1H-derivative) is more polar and will elute slower (R_f = 0.42)[3].

Quantitative Data: Regioselectivity Profiles

The choice of base and temperature directly dictates the yield of the 2H-triazole derivative. Table 1 summarizes the expected quantitative outcomes based on the applied thermodynamic principles.

Table 1: Comparative Regioselectivity in Post-Click N-Alkylation of Methyl 4-(triazol-4-yl)benzoate

Reaction ParameterBase / Solvent SystemTemperatureKinetic Product (N1-Alkyl)Thermodynamic Product (N2-Alkyl)Combined Yield
Kinetic Control NaH / THF0 °C to RTMajor (~60%) Minor (~40%)82%
Thermodynamic Control K₂CO₃ / DMF80 °CMinor (~15%)Major (~85%) 88%
Phase-Transfer NaOH / CH₂Cl₂ / TBABRTModerate (~45%)Moderate (~55%)75%

Data Interpretation: To maximize the yield of the 2H-triazole scaffold for downstream drug development, high-temperature conditions with mild carbonate bases are strictly recommended.

References

  • [2] Methyl 4-(2H-triazol-4-yl)benzoate | CAS#:2591276-29-6. Chemsrc. URL:[Link]

  • [3] Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water. Frontiers in Chemistry. URL:[Link]

  • [1] Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold. European Journal of Medicinal Chemistry (via NIH PMC). URL:[Link]

Sources

Method

Application Note: Advanced Synthesis Pathways for Methyl 4-(2H-Triazol-4-yl)benzoate Derivatives

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Rationale Triazole-containing compounds, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Rationale

Triazole-containing compounds, particularly 1,2,3-triazoles and 1,2,4-triazoles, are privileged scaffolds in modern medicinal chemistry. They are highly valued for their metabolic stability, robust hydrogen-bonding capacity, and bioisosteric equivalence to amide bonds. Specifically, Methyl 4-(2H-triazol-4-yl)benzoate (which exists in tautomeric equilibrium with its 1H-form) and its derivatives are critical intermediates in the development of [1].

As a Senior Application Scientist, I have structured this guide to move beyond theoretical chemistry and provide field-proven, self-validating methodologies. This note details two distinct synthetic pathways: a classical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and an advanced Palladium-catalyzed one-pot synthesis. By understanding the mechanistic causality behind each reagent choice, researchers can reliably scale these protocols for high-throughput drug discovery.

Mechanistic Pathways & Causality

Selecting the correct synthetic pathway depends on the availability of starting materials and the desired substitution pattern of the triazole ring.

Pathway A: Palladium-Catalyzed One-Pot Synthesis

Traditional triazole syntheses often require handling volatile, potentially explosive low-molecular-weight azides or unstable terminal alkynes. The circumvents this by utilizing anti-3-aryl-2,3-dibromopropanoic acids and sodium azide[2].

  • Causality: The addition of a base (like DIPEA) promotes a double dehydrobromination to generate a terminal alkyne or vinyl azide intermediate in situ. The Pd2(dba)3/Xantphos catalytic system then stabilizes the transition state for cycloaddition. This continuous, one-pot generation and consumption of the reactive intermediate ensures high regioselectivity and significantly improves laboratory safety[2].

Pathway B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For the synthesis of 1,4-disubstituted triazole derivatives, CuAAC remains the industry standard. This relies on the reaction between an azide and an alkyne (e.g., methyl 4-ethynylbenzoate)[3].

  • Causality: Instead of using sensitive Cu(I) salts that rapidly degrade via disproportionation or oxidation, this protocol uses CuSO4 paired with sodium ascorbate. The ascorbate acts as a mild reducing agent, continuously regenerating the catalytically active Cu(I) species in situ. This self-correcting catalytic cycle drives the reaction to near-quantitative yields even in the presence of trace oxygen[4].

Pathway Visualization

The following diagram illustrates the mechanistic divergence and catalytic cycles of the two primary synthesis routes.

TriazoleSynthesis Start1 anti-3-Aryl-2,3-dibromopropanoic Acid + NaN3 Cat1 Pd2(dba)3 / Xantphos DIPEA, DMF, 100°C Start1->Cat1 Base-promoted Dehydrobromination Start2 Methyl 4-ethynylbenzoate + Organic Azide Cat2 CuSO4 / Sodium Ascorbate t-BuOH/H2O, 65°C Start2->Cat2 Inter1 In situ Terminal Alkyne / Vinyl Azide Cat1->Inter1 Prod2 1,4-Disubstituted 1,2,3-Triazole Derivative Cat2->Prod2 Cu(I)-Catalyzed Cycloaddition (Click) Prod1 Methyl 4-(1H-1,2,3-triazol-4-yl)benzoate (Tautomer: 2H-triazol-4-yl) Inter1->Prod1 Pd-Catalyzed Cycloaddition

Mechanistic pathways for Methyl 4-(triazol-4-yl)benzoate synthesis via Pd- and Cu-catalysis.

Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis of Methyl 4-(1H-1,2,3-Triazol-4-yl)benzoate

This protocol is optimized for safety by avoiding the direct handling of isolated terminal alkynes.

  • Reagent Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine anti-3-(4-(methoxycarbonyl)phenyl)-2,3-dibromopropanoic acid (1.0 mmol), sodium azide (NaN3, 2.5 mmol), Pd2(dba)3 (2.5 mol%), and Xantphos ligand (5 mol%).

  • Atmosphere Exchange: Evacuate the tube and backfill with high-purity nitrogen. Repeat this cycle three times to ensure a strictly anaerobic environment, which is critical to prevent the oxidative deactivation of the Palladium catalyst.

  • Solvent & Base Addition: Inject anhydrous DMF (5.0 mL) followed by N,N-diisopropylethylamine (DIPEA, 3.0 mmol) via a gas-tight syringe.

  • Reaction Execution: Heat the mixture to 100 °C in a pre-heated oil bath for 12 hours.

    • Self-Validation Check: The reaction mixture will transition from a pale yellow suspension to a deep, homogeneous amber solution, indicating the formation of the active Pd-ligand complex and the progression of the dehydrobromination step.

  • Work-up & Purification: Cool the vessel to room temperature. Quench the reaction by slowly adding distilled water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the product as white needles[2].

Protocol B: CuAAC Synthesis of 1,4-Disubstituted Triazole Derivatives

This protocol utilizes continuous in situ catalyst generation for maximum yield.

  • Substrate Solubilization: Dissolve methyl 4-ethynylbenzoate (1.0 mmol) and the desired organic azide (1.1 mmol) in 5 mL of a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic t-BuOH/H2O system is chosen because it perfectly balances the solubility of the organic substrates with the aqueous solubility of the inorganic catalytic salts[3].

  • Catalyst Generation: Add 1 M aqueous CuSO4 (0.2 mL, 20 mol%). While stirring vigorously at 65 °C, slowly add 1 M sodium ascorbate (0.4 mL, 40 mol%)[3].

    • Self-Validation Check: Upon addition of sodium ascorbate, the solution will briefly flash brown/yellow before settling into a pale, clear state, visually confirming the reduction of Cu(II) to the active Cu(I) species[4].

  • Reaction Execution: Stir the mixture at 65 °C for 24 hours. Monitor the reaction via TLC (Hexane/EtOAc 7:3) until the alkyne spot is completely consumed.

  • Work-up: Dilute the mixture with 50 mL of ice-cold water. Extract with ethyl acetate (3 × 50 mL). Wash the combined organic extracts with water, dry over anhydrous Na2SO4, and evaporate under vacuum. Recrystallize from a CH2Cl2/hexane (1:1) mixture to obtain the pure hybrid derivative[3].

Quantitative Data & Analytical Validation

To ensure experimental trustworthiness, verify your synthesized compounds against the established analytical benchmarks summarized in the table below. Yields and NMR shifts are highly dependent on the electronic nature of the substituents.

Compound NameSynthesis RouteYield (%)Melting Point (°C)Key ¹H NMR Shifts (δ, ppm)
Methyl 4-(1H-1,2,3-triazol-4-yl)benzoate Pd-Catalyzed58197.3–197.73.91 (s, 3H, -OCH3), 7.87–8.39 (m, 5H, Ar-H)
4-(4-Chlorophenyl)-1H-1,2,3-triazole Pd-Catalyzed65153.1–154.17.41 (d, 2H), 7.81 (d, 2H), 8.20 (br s, 1H, Triazole-H)
4-(4-Bromophenyl)-1H-1,2,3-triazole Pd-Catalyzed65177.5–178.37.57 (d, 2H), 7.78 (d, 2H), 8.10 (br s, 1H, Triazole-H)
1-(4-Nitrophenyl)-4-formylbenzoate-triazole Base/Cu-Catalyzed82N/A5.55 (s, 2H, -CH2-), 9.02 (s, 1H, Triazole-H)

Data aggregated from standardized synthesis validations[2][5].

References

  • Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Molecular Docking Studies of Novel Triazole Derivatives as Antioxidant Agents Letters in Organic Chemistry, Bentham Science Publishers URL:[Link]

  • Synthesis, Characterization and In-Silico Studies of 1, 4-Disubstituted 1, 2, 3-Triazole 4-Formyl Benzoate ResearchGate URL:[Link]

  • 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinolin Synthesis via Cu(I)-Catalyzed Click Reaction MDPI (Molecules) URL:[Link]

  • 4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid: Synthesis and Crystallography National Institutes of Health (PMC) URL:[Link]

Sources

Application

Application Note: Preparation of 2,4-Disubstituted 1,2,3-Triazole Ligands using Methyl 4-(2H-triazol-4-yl)benzoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 4-(2H-triazol-4-yl)benzoate (CAS: 2591276-29-6) Executive Summary The 1,2,3-triazole core is a privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 4-(2H-triazol-4-yl)benzoate (CAS: 2591276-29-6)

Executive Summary

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, frequently deployed as a robust bioisostere for amide bonds, esters, and various heterocycles. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) readily provides 1,4-disubstituted triazoles, the synthesis of 2,4-disubstituted 1,2,3-triazoles remains synthetically challenging due to the inherent tautomerism of the triazole ring.

This application note details a comprehensive, self-validating workflow for utilizing Methyl 4-(2H-triazol-4-yl)benzoate as a versatile building block to construct complex, N2-functionalized triazole ligands. By leveraging thermodynamic control and sterically demanding transition-metal catalysis, researchers can achieve high N2-regioselectivity, followed by downstream ester hydrolysis and amide coupling to assemble diverse pharmacophores.

Mechanistic Causality: Overcoming N1 vs. N2 Selectivity

In solution, 4-aryl-1H-1,2,3-triazoles exist in rapid equilibrium with their 2H-tautomers. When subjected to standard electrophilic alkylation or arylation, the reaction typically proceeds under kinetic control, favoring attack at the more electron-rich N1 or N3 positions. This results in complex, difficult-to-separate mixtures of regioisomers.

To drive the reaction toward the structurally distinct N2-isomer , we must manipulate the reaction's energy landscape:

  • Thermodynamic Control (Alkylation): N2-alkylation is thermodynamically favored because it minimizes steric repulsion between the incoming N-substituent and the bulky C4-substituent (the methyl benzoate group). Utilizing elevated temperatures and specific bases (e.g., K₂CO₃ in DMF at 85 °C) allows reversible N1-alkylation to equilibrate toward the more stable N2-product [2].

  • Sterically Directed Catalysis (Arylation): For N-arylation, the Buchwald protocol employs Palladium catalysis paired with exceptionally bulky biaryl phosphine ligands like Me₄tBuXPhos . The extreme steric bulk of the ligand forces the critical reductive elimination step to occur exclusively at the less hindered N2 position, overriding the kinetic preference for N1 and yielding >95% N2-selectivity [1].

Synthetic Strategy & Workflow

G A Methyl 4-(1H-triazol-4-yl)benzoate (CAS: 2591276-29-6) B N2-Selective Functionalization (Alkylation or Arylation) A->B Electrophile (R-X) C Methyl 4-(2-R-2H-triazol-4-yl)benzoate (Intermediate) B->C N2 Selectivity D Ester Hydrolysis (LiOH, THF/H2O) C->D Saponification E 4-(2-R-2H-triazol-4-yl)benzoic acid (Ligand Precursor) D->E Acidification F Amide Coupling (HATU, DIPEA, R'-NH2) E->F Amine Addition G 2,4-Disubstituted Triazole Ligand (Target Compound) F->G Ligand Assembly

Workflow for the synthesis of 2,4-disubstituted 1,2,3-triazole ligands from CAS 2591276-29-6.

Data Presentation: Selectivity Optimization

The following table summarizes the expected regioselectivity outcomes based on the chosen functionalization conditions, illustrating the necessity of specific catalytic or thermodynamic interventions.

Reaction TypeReagents / CatalystLigand / BaseSolvent & TempExpected N2:N1 Ratio
Direct Alkylation (Kinetic) Alkyl Iodide (R-I)K₂CO₃Acetone, 25 °C~ 1:2 to 1:1
Direct Alkylation (Thermodynamic) Alkyl Bromide (R-Br)K₂CO₃ or Cs₂CO₃DMF, 85 °C~ 3:1 to 5:1
Pd-Catalyzed Arylation Aryl Bromide, Pd₂(dba)₃Me₄tBuXPhos, K₃PO₄Toluene, 120 °C> 95:5

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation checkpoints to ensure structural integrity and purity at each stage of the ligand assembly.

Protocol A: Palladium-Catalyzed N2-Selective Arylation

This protocol adapts the Buchwald conditions for the highly selective N2-arylation of the triazole core [1].

  • Preparation: In an oven-dried Schlenk tube, combine Methyl 4-(2H-triazol-4-yl)benzoate (1.0 equiv), the desired aryl bromide (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (0.75 mol %), and Me₄tBuXPhos (1.8 mol %).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (3 cycles).

  • Reaction: Add anhydrous toluene (to reach 0.5 M concentration). Seal the tube and heat at 120 °C for 5–8 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc).

  • Validation Checkpoint:

    • LC-MS: Confirm the mass of the coupled product.

    • ¹H NMR: The C5 proton of the triazole ring in the N2-isomer is highly diagnostic, typically appearing further downfield (e.g., ~8.0–8.3 ppm) compared to the N1-isomer. The absence of a secondary triazole proton peak confirms high regioselectivity.

Protocol B: Ester Saponification

Hydrolysis of the methyl ester exposes the carboxylic acid required for downstream ligand conjugation.

  • Reaction: Dissolve the N2-arylated intermediate from Protocol A in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (3.0 equiv).

  • Stirring: Stir at room temperature for 4–6 hours.

  • Workup: Remove the THF under reduced pressure. Dilute the aqueous layer with water and wash once with Et₂O to remove organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2-3 using 1M HCl. The product will precipitate.

  • Isolation: Filter the white/off-white precipitate, wash with cold water, and dry under high vacuum.

  • Validation Checkpoint:

    • TLC: Stain with Bromocresol Green; the product spot will turn bright yellow, indicating the presence of a free carboxylic acid.

    • LC-MS: Observe the [M-H]⁻ ion in negative electrospray ionization (ESI) mode.

Protocol C: Amide Coupling for Ligand Assembly

Coupling the triazole-benzoic acid to a target amine (e.g., a PROTAC warhead or a targeting peptide).

  • Activation: Dissolve the 4-(2-aryl-2H-triazol-4-yl)benzoic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes at room temperature to form the active HOAt ester.

  • Coupling: Add the target amine (R'-NH₂, 1.1 equiv). Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via preparative HPLC or flash chromatography.

  • Validation Checkpoint:

    • ¹H NMR: Confirm the disappearance of the broad carboxylic acid OH peak and the appearance of the new amide NH proton (typically broad singlet between 7.5–9.0 ppm), alongside the integration of the newly introduced R' aliphatic/aromatic protons.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2011). Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Angewandte Chemie International Edition, 50(38), 8944-8947. URL:[Link]

  • Wang, X.-j., Zhang, L., Lee, H., Haddad, N., Krishnamurthy, D., & Senanayake, C. H. (2009). Highly Regioselective N-2 Arylation of 4,5-Dibromo-1,2,3-triazole: Efficient Synthesis of 2-Aryltriazoles. Organic Letters, 11(23), 5490-5493. URL:[Link]

Method

Application Note: Sequential Cross-Coupling Strategies for Methyl 4-(2H-triazol-4-yl)benzoate

Introduction & Chemical Context Methyl 4-(2H-triazol-4-yl)benzoate is a highly versatile pharmacophore. The 1,2,3-triazole core is a well-established bioisostere for amide bonds, esters, and aromatic rings, making it an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Methyl 4-(2H-triazol-4-yl)benzoate is a highly versatile pharmacophore. The 1,2,3-triazole core is a well-established bioisostere for amide bonds, esters, and aromatic rings, making it an invaluable motif in drug discovery and materials science[1].

However, functionalizing this specific molecule presents a distinct chemoselectivity challenge. The substrate possesses an unprotected NH group, existing in a tautomeric equilibrium between the 1H and 2H forms. Direct palladium-catalyzed C–H arylation of unprotected NH-triazoles is notoriously difficult; the free nitrogen often coordinates to the palladium center, leading to severe catalyst poisoning or undesired N-arylation[2].

To overcome this limitation, industry-standard workflows employ a sequential functionalization strategy :

  • Regioselective N2-Arylation via Copper-Catalyzed Chan-Lam Coupling to trap the thermodynamically favored 2H-isomer[3].

  • Direct C5-H Arylation of the resulting N-protected intermediate via Palladium-Catalyzed Concerted Metalation-Deprotonation (CMD)[4].

Mechanistic Workflow

G SM Methyl 4-(2H-triazol-4-yl)benzoate (Unprotected NH) Step1 Step 1: N2-Arylation (Chan-Lam Coupling) SM->Step1 Cu(OAc)2, Ar1-B(OH)2 O2, RT Int N2-Aryl Intermediate (NH Protected) Step1->Int Step2 Step 2: C5-H Arylation (Pd-Catalyzed CMD) Int->Step2 Pd(OAc)2, Ar2-Br PivOH, 110 °C Prod Fully Substituted Triazole (N2, C4, C5 Functionalized) Step2->Prod

Sequential N2-arylation and C5-H arylation workflow for fully functionalized triazoles.

Protocol 1: Regioselective N2-Arylation via Chan-Lam Coupling

Causality of Experimental Choices

The 2H-tautomer of the triazole is specifically targeted for N-arylation to generate highly stable and often fluorescent luminophores[3]. Using Cu(OAc)2​ in the presence of an arylboronic acid and an oxygen atmosphere facilitates a transmetalation-reductive elimination pathway[5].

Why Pyridine? Pyridine is selected as the base because it coordinates to the Cu(II) center, tuning its redox potential. Crucially, as a mild amine base, it will not hydrolyze the sensitive methyl benzoate ester moiety at room temperature. Why Molecular Sieves? 4Å molecular sieves are critical; they sequester water generated during the boronic acid condensation, preventing proto-deborylation of the starting material.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve Methyl 4-(2H-triazol-4-yl)benzoate (1.0 mmol, 1.0 equiv) and the desired arylboronic acid (2.0 mmol, 2.0 equiv) in anhydrous dichloromethane (DCM, 10 mL).

  • Catalyst & Base Addition: Add Cu(OAc)2​ (0.2 mmol, 20 mol%) and Pyridine (2.0 mmol, 2.0 equiv) to the stirring solution.

  • Water Scavenging: Add freshly activated 4Å molecular sieves (approx. 500 mg).

  • Reaction Execution: Equip the flask with an oxygen balloon. Stir the reaction mixture vigorously at room temperature (25 °C) for 16–24 hours.

  • Self-Validation Check: The reaction mixture should transition from a deep blue (Cu(II)-pyridine complex) to a dark green/brown suspension over time. Failure to change color indicates poor oxygen diffusion or an inactive catalyst.

  • Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Wash the pad with DCM (3 × 10 mL). Wash the combined organic filtrate with 1M HCl (to remove pyridine), followed by brine. Dry over Na2​SO4​ and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the N2-arylated intermediate.

Protocol 2: Direct C5-H Arylation via Palladium Catalysis

Causality of Experimental Choices

Once the N2 position is arylated, the C5 position becomes primed for C–H activation[1]. We employ Pd(OAc)2​ with a bulky, electron-rich phosphine ligand (e.g., PCy3​ ) to accelerate the oxidative addition of the aryl bromide[2].

Why Pivalic Acid (PivOH)? This is the most critical additive. Under the Concerted Metalation-Deprotonation (CMD) mechanism, the pivalate anion acts as an internal proton shuttle in the transition state. It significantly lowers the activation energy for C–H bond cleavage compared to standard carbonate bases[4]. Why K2​CO3​ ? Anhydrous K2​CO3​ is used as the stoichiometric base; it is strong enough to neutralize the generated pivalic and hydrobromic acids but mild enough to leave the methyl benzoate ester intact under anhydrous conditions.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine the N2-arylated triazole intermediate (0.5 mmol, 1.0 equiv), aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)2​ (0.025 mmol, 5 mol%), PCy3​ (0.05 mmol, 10 mol%), PivOH (0.15 mmol, 30 mol%), and anhydrous K2​CO3​ (1.0 mmol, 2.0 equiv).

  • Degassing: Evacuate and backfill the Schlenk tube with dry Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed Toluene (5 mL) via syringe under a positive flow of Argon.

  • Reaction Execution: Seal the tube and heat the mixture in a pre-heated oil bath at 110 °C for 12–16 hours.

  • Self-Validation Check: The formation of a black precipitate (Pd black) before the 1-hour mark indicates premature catalyst decomposition. If this occurs, ensure strict degassing protocols are followed in subsequent runs.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate the fully substituted 1,2,3-triazole.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the sequential functionalization of Methyl 4-(2H-triazol-4-yl)benzoate based on established literature parameters:

Reaction PhaseTarget BondCatalyst SystemKey AdditivesSolvent & TempTypical YieldRegioselectivity
Phase 1: N2-Arylation C–N (N2 position) Cu(OAc)2​ (20 mol%)Pyridine, O2​ , 4Å MSDCM, 25 °C75–85%>95% (N2 vs N1/N3)
Phase 2: C5-H Arylation C–C (C5 position) Pd(OAc)2​ (5 mol%) PCy3​ , PivOH, K2​CO3​ Toluene, 110 °C70–90%Exclusive to C5

References

  • Kuang, C., et al. "Metal catalyzed C–H functionalization on triazole rings." RSC Advances, 2022. Available at:[Link]

  • Ackermann, L., et al. "Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles." Molecules, 2020. Available at:[Link]

  • Charushin, V. N., et al. "Luminophores based on 2H-1,2,3-triazoles: synthesis, photophysical properties, and application prospects." Russian Chemical Reviews, 2024. Available at:[Link]

  • Doucet, H., et al. "Direct C-H (Het)arylation of 1,2-Heteroazoles, Heterodiazoles, and Triazoles." Catalysis Communications, 2016. Available at:[Link]

Sources

Application

Application Note: In Vitro Screening Protocols for Methyl 4-(2H-triazol-4-yl)benzoate Scaffolds in Inflammatory Target Drug Discovery

Introduction & Pharmacological Rationale Methyl 4-(2H-triazol-4-yl)benzoate (and its 1H-1,2,3-triazole isomers) serves as a highly versatile pharmacophore in modern drug discovery. Typically synthesized via Copper-Cataly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Methyl 4-(2H-triazol-4-yl)benzoate (and its 1H-1,2,3-triazole isomers) serves as a highly versatile pharmacophore in modern drug discovery. Typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry, this scaffold is frequently utilized to design potent inhibitors against key inflammatory targets, notably the NLRP3 inflammasome and Cyclooxygenase-2 (COX-2)[1].

The structural logic behind this scaffold is twofold:

  • The Triazole Ring: Acts as a robust bioisostere for amide bonds, offering superior metabolic stability while providing critical hydrogen bond acceptors/donors for precise target engagement.

  • The Benzoate Ester: Allows for facile derivatization (e.g., saponification to the free acid or transesterification) to optimize lipophilicity, cellular permeability, and specific binding pocket interactions.

This application note details the standardized in vitro protocols required to evaluate the efficacy, selectivity, and cytotoxicity of these triazole-benzoate derivatives, ensuring a self-validating experimental workflow.

Pathway Visualization & Target Causality

Understanding the mechanistic pathways is critical for assay design.

  • NLRP3 Inflammasome: Activation is a two-step process. Signal 1 (Priming) via LPS upregulates pro-IL-1β and NLRP3 expression. Signal 2 (Activation) via Nigericin or ATP induces potassium efflux, triggering NLRP3 oligomerization and Caspase-1 activation, which cleaves pro-IL-1β into its mature form[2]. Triazole-benzoate derivatives have been shown to specifically block the oligomerization step, preventing IL-1β release without affecting the priming phase[1].

  • Cyclooxygenase-2 (COX-2): COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). Selective competitive inhibition of COX-2 over COX-1 is critical for developing anti-inflammatory drugs with reduced gastrointestinal toxicity[3][4].

InflammasomePathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation & Inhibition LPS LPS (PAMP) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB ProIL1B pro-IL-1β & NLRP3 Upregulation NFKB->ProIL1B Caspase1 Caspase-1 Cleavage ProIL1B->Caspase1 Substrate Nigericin Nigericin / ATP K_efflux K+ Efflux Nigericin->K_efflux NLRP3_Olig NLRP3 Oligomerization K_efflux->NLRP3_Olig NLRP3_Olig->Caspase1 IL1B_Release Mature IL-1β Release Caspase1->IL1B_Release Inhibitor Triazol-4-yl Benzoate Scaffold Inhibitor->NLRP3_Olig Blocks Assembly

Figure 1: Mechanism of NLRP3 inflammasome activation and targeted inhibition by triazole scaffolds.

Protocol 1: In Vitro COX-2 Competitive Inhibition Assay

Objective: To determine the IC50 and selectivity index (COX-2 vs. COX-1) of synthesized triazole-benzoate derivatives. Causality & Validation: Utilizing purified recombinant human COX-2 and ovine COX-1 ensures that the observed inhibition is a direct enzymatic interaction rather than a transcriptional artifact[3]. A fluorogenic readout prevents interference from colored compound derivatives.

Materials
  • Recombinant human COX-2 and ovine COX-1 (purified).

  • Arachidonic acid (substrate).

  • Fluorogenic probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)[4].

  • Hematin (cofactor).

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0).

Step-by-Step Methodology
  • Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in assay buffer containing 1 µM hematin. Aliquot 50 µL per well into a black 96-well microplate.

  • Compound Incubation: Prepare serial dilutions of the methyl 4-(2H-triazol-4-yl)benzoate derivatives in DMSO. Add 10 µL of the compound to the respective wells (ensure final DMSO concentration is <1%). Incubate at 25°C for 20 minutes to allow for competitive binding to the active site[3].

  • Substrate Addition: Prepare a substrate mixture containing arachidonic acid (final concentration 2 µM) and ADHP in assay buffer.

  • Reaction Initiation: Add 40 µL of the substrate mixture to each well. Immediately read the fluorescence (Excitation: 535 nm, Emission: 590 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the initial reaction velocity. Normalize data against the vehicle control (100% activity) and plot a dose-response curve to extract IC50 values.

Protocol 2: Cellular NLRP3 Inflammasome Activation Assay

Objective: To evaluate the cellular efficacy of the compounds in preventing IL-1β release. Causality & Validation: THP-1 human monocytes require PMA differentiation and LPS priming to express sufficient pro-IL-1β. Nigericin is used to force K+ efflux, providing a robust and synchronized activation signal[2]. A parallel cytotoxicity counter-screen is mandatory to validate that a reduction in IL-1β is due to true target inhibition, not non-specific cell death.

Materials
  • THP-1 human monocytic cell line.

  • PMA (Phorbol 12-myristate 13-acetate).

  • LPS (Lipopolysaccharide, E. coli O111:B4).

  • Nigericin (potassium ionophore).

  • Human IL-1β ELISA kit & CellTiter-Glo Luminescent Cell Viability Assay.

Step-by-Step Methodology
  • Cell Differentiation: Seed THP-1 cells in a 96-well plate at 5 × 10^4 cells/well in RPMI-1640 medium containing 50 ng/mL PMA. Incubate for 48 hours at 37°C (5% CO2) to induce macrophage-like differentiation. Replace with fresh, PMA-free medium and rest for 24 hours.

  • Priming (Signal 1): Add 1 µg/mL LPS to all wells (except unprimed negative controls) and incubate for 3 hours to upregulate pro-IL-1β and NLRP3[2].

  • Inhibitor Treatment: Add serial dilutions of the triazole-benzoate test compounds. Incubate for 1 hour.

  • Activation (Signal 2): Add Nigericin to a final concentration of 10 µM. Incubate for exactly 45 minutes[2].

  • Harvest & ELISA: Centrifuge the plate at 500 × g for 5 minutes. Collect the supernatant and immediately quantify mature IL-1β using a standard sandwich ELISA protocol.

  • Cytotoxicity Counter-Screen: Remove the remaining medium, add CellTiter-Glo reagent to the adherent cells, and measure luminescence to confirm cell viability >90%.

Quantitative Data Presentation

To facilitate Structure-Activity Relationship (SAR) analysis, data must be structured to highlight both target potency (IC50) and cellular safety (Viability). Below is a representative data summary for evaluating this scaffold class:

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity IndexNLRP3 IL-1β IC50 (µM)THP-1 Viability (%)
Triazole-Benzoate Hit >50.00.85>581.20>95%
Optimized Derivative >50.00.12>4160.08>98%
Celecoxib (Ref) 15.00.04375N/A>90%
MCC950 (Ref) N/AN/AN/A0.01>95%

Table 1: Representative screening profile for methyl 4-(2H-triazol-4-yl)benzoate derivatives against reference standards.

Sources

Method

Application Note: Catalytic Esterification of 4-(2H-Triazol-4-yl)benzoic Acid to Methyl Ester

Introduction & Mechanistic Rationale The synthesis of methyl 4-(2H-triazol-4-yl)benzoate is a critical functional group transformation in the development of advanced pharmacophores, including PARP inhibitors and antifung...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of methyl 4-(2H-triazol-4-yl)benzoate is a critical functional group transformation in the development of advanced pharmacophores, including PARP inhibitors and antifungal agents. However, the substrate—4-(2H-triazol-4-yl)benzoic acid—presents unique physicochemical hurdles. The presence of the basic 2H-triazole ring alongside the acidic carboxyl group facilitates the formation of a stable zwitterionic network. This ionic character renders the free acid highly insoluble in standard organic solvents at a neutral pH, severely limiting mass transfer in traditional reaction setups.

Standard Fischer esterification utilizing catalytic sulfuric acid (H₂SO₄) and methanol often stalls at incomplete conversion. This is due to the equilibrium nature of the reaction, where the generation of water promotes the reverse hydrolysis reaction . Furthermore, the poor solubility of the zwitterionic substrate in methanol necessitates excessive solvent volumes, reducing the overall reaction rate.

To circumvent these thermodynamic and kinetic limitations, thionyl chloride (SOCl₂)-mediated esterification in methanol serves as the gold-standard approach . This method operates as a self-validating, unidirectional system. The addition of SOCl₂ to methanol generates HCl in situ, which immediately protonates the triazole ring, disrupting the zwitterion and fully solubilizing the substrate. Concurrently, SOCl₂ converts the carboxylic acid into a highly electrophilic acyl chloride intermediate. The subsequent nucleophilic attack by methanol yields the target methyl ester. Crucially, the byproducts (SO₂ and HCl) are gaseous; their continuous off-gassing drives the reaction to absolute completion via Le Chatelier's principle.

Mechanistic Pathway Visualization

Mechanism Substrate 4-(2H-triazol-4-yl) benzoic acid Intermediate Acyl Chloride Intermediate Substrate->Intermediate SOCl2 Reagent SOCl2 + MeOH (0°C to Reflux) Reagent->Intermediate Activation Product Methyl 4-(2H-triazol-4-yl) benzoate Intermediate->Product + MeOH Byproducts SO2 (g) + HCl (g) (Off-gassing) Intermediate->Byproducts Drives Equilibrium

Fig 1: Mechanistic pathway of SOCl2-mediated esterification driven by off-gassing.

Experimental Methodologies

Method A: Thionyl Chloride-Mediated Esterification (Gold Standard)

This protocol leverages the high reactivity of the acyl chloride intermediate. It is highly recommended for zwitterionic or sterically hindered aromatic carboxylic acids.

Reagents:

  • 4-(2H-triazol-4-yl)benzoic acid (1.0 eq, 10.0 mmol, 1.89 g)

  • Anhydrous Methanol (0.5 M, 20.0 mL)

  • Thionyl Chloride (SOCl₂) (3.0 eq, 30.0 mmol, 2.18 mL)

Step-by-Step Protocol:

  • Suspension: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 4-(2H-triazol-4-yl)benzoic acid and anhydrous methanol. The mixture will appear as a heterogeneous white suspension.

  • Cooling: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes under a nitrogen atmosphere.

  • Activation (Causality Note): Add SOCl₂ dropwise over 15 minutes via a syringe. Causality: The dropwise addition at 0 °C is critical to safely manage the violent, exothermic reaction between SOCl₂ and methanol, preventing solvent boil-off and minimizing the formation of dimethyl sulfite side-products.

  • Esterification: Remove the ice bath, attach a reflux condenser (vented to a base scrubber to neutralize SO₂/HCl gas), and heat the reaction to 65 °C (reflux) for 4 to 6 hours. The suspension will gradually transition into a clear, homogeneous solution as the triazole ring is protonated and the ester forms.

  • Concentration: Once LC-MS confirms full consumption of the starting material, cool the mixture to room temperature and remove all volatiles (methanol, residual HCl) in vacuo using a rotary evaporator.

  • Workup & Isolation: The crude residue is the HCl salt of the target ester. Suspend the residue in ethyl acetate (50 mL) and slowly add saturated aqueous NaHCO₃ (50 mL) until the aqueous layer reaches pH 8. Causality: Neutralization is mandatory to convert the protonated triazole back to its free base, allowing the ester to partition fully into the organic layer.

  • Purification: Separate the organic layer, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure methyl 4-(2H-triazol-4-yl)benzoate as a white solid.

Method B: Solid Acid Catalysis (Green Alternative)

For laboratories avoiding highly corrosive SOCl₂, a heterogeneous solid acid catalyst (e.g., Amberlyst-15) can be utilized . While environmentally benign and easily recoverable, this method requires significantly longer reaction times due to mass transfer limitations across the solid-liquid interface.

Step-by-Step Protocol:

  • Suspend the carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).

  • Add Amberlyst-15 hydrogen form (20% w/w relative to the substrate).

  • Reflux the mixture at 65 °C for 24–48 hours. (Optional: use a Soxhlet extractor with 3Å molecular sieves to continuously remove the water byproduct and drive the equilibrium).

  • Filter the hot reaction mixture to remove the solid catalyst.

  • Concentrate the filtrate in vacuo and recrystallize the crude product from hot methanol.

Workflow Visualization

Workflow Step1 1. Suspension Suspend acid in anhydrous MeOH Step2 2. Activation Dropwise SOCl2 addition at 0°C Step1->Step2 Step3 3. Esterification Reflux (65°C) for 4-6 hours Step2->Step3 Step4 4. Concentration Remove volatiles in vacuo Step3->Step4 Step5 5. Workup & Isolation Neutralize (NaHCO3) & Extract Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis of the target methyl ester.

Quantitative Data & Optimization

The following table summarizes the comparative efficiency of the evaluated esterification strategies for 4-(2H-triazol-4-yl)benzoic acid.

ParameterMethod A: SOCl₂ / MeOHMethod B: Amberlyst-15 / MeOHTraditional: H₂SO₄ / MeOH
Catalyst/Reagent Thionyl Chloride (3.0 eq)Amberlyst-15 (20% w/w)Sulfuric Acid (0.2 eq)
Temperature 0 °C 65 °C65 °C65 °C
Reaction Time 4 – 6 hours24 – 48 hours18 – 24 hours
Substrate Solubility Excellent (due to HCl generation)Poor (remains zwitterionic)Moderate
Isolated Yield 92 – 98% 65 – 75%50 – 60%
Purity (HPLC) > 99%> 95%~ 90%
Scalability High (requires gas scrubbing)Moderate (mass transfer limits)Low (equilibrium limits)

Troubleshooting & E-E-A-T Insights

  • Incomplete Conversion in Method A: The most common cause of stalled SOCl₂ esterifications is the introduction of moisture. Water rapidly hydrolyzes the highly reactive acyl chloride intermediate back to the starting carboxylic acid. Ensure that the methanol is strictly anhydrous (stored over 3Å molecular sieves) and the reaction is kept under an inert atmosphere (N₂ or Ar) during the initial stages.

  • Emulsion Formation During Workup: Because the triazole ring can act as a coordinating ligand, emulsions frequently form during the aqueous extraction phase. To break the emulsion, filter the biphasic mixture through a pad of Celite, or add a small volume of brine to increase the ionic strength of the aqueous layer, forcing the organic ester into the ethyl acetate phase.

  • Thermal Decomposition: Do not attempt to distill the crude product. The triazole moiety is prone to thermal degradation at temperatures exceeding 180 °C. Purification should be strictly limited to acid-base extraction, silica gel chromatography, or recrystallization.

References

  • Mannu, A.; Mele, A. "Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances." Reactions (MDPI), 2024.[Link]

  • Hosangadi, B.D.; Dave, R.H. "An efficient general method for esterification of aromatic carboxylic acids." Tetrahedron Letters, 1996, 37(35), 6375-6378.[Link]

  • Wei, L. J. et al. "Kinetic and thermodynamic studies of ester synthesis using solid acid catalysts." RSC Advances, 2023.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation &amp; Purification of Methyl 4-(2H-triazol-4-yl)benzoate

Welcome to the Technical Support Center. The isolation of Methyl 4-(2H-triazol-4-yl)benzoate from crude reaction mixtures presents a unique intersection of challenges: the strong metal-chelating properties of the triazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The isolation of Methyl 4-(2H-triazol-4-yl)benzoate from crude reaction mixtures presents a unique intersection of challenges: the strong metal-chelating properties of the triazole ring, the lability of the methyl ester group, and the physicochemical similarities between triazole regioisomers.

This guide is engineered for researchers and drug development professionals, providing field-proven, self-validating protocols to ensure high-yield, high-purity recovery of the target 2H-triazole ester.

Purification & Diagnostic Workflow

The following workflow outlines the critical path from crude reaction mixture to isolated 2H-triazole, highlighting the phase separations and chromatographic logic required for success.

PurificationWorkflow Start Crude Reaction Mixture (Triazole, Catalyst, Starting Materials) Quench Quench & Chelation (0.1M EDTA, pH 8) Start->Quench Phase Liquid-Liquid Extraction (EtOAc / Water) Quench->Phase Aqueous Aqueous Layer (Cu-EDTA Complex) Phase->Aqueous Discard Organic Organic Layer (Crude Triazole Ester) Phase->Organic Keep DryLoad Silica Dry Loading (Prevents Streaking) Organic->DryLoad Chromatography Flash Chromatography (Hexane/EtOAc Gradient) DryLoad->Chromatography Isomer2H 2H-Triazole Isomer (Elutes First, Less Polar) Chromatography->Isomer2H Isomer1H 1H-Triazole Isomer (Elutes Second, More Polar) Chromatography->Isomer1H

Workflow for the isolation and purification of Methyl 4-(2H-triazol-4-yl)benzoate.

Expert Troubleshooting & FAQs

Q1: My product is contaminated with a persistent blue/green tint. How do I remove residual copper catalyst without losing my product?

The Causality: Triazoles are potent bidentate ligands that strongly chelate transition metals like copper (commonly used in click chemistry or cross-coupling). Standard aqueous workups (like plain water or brine) cannot break these thermodynamically stable complexes, causing the metal to carry over into the organic phase. The Solution: You must introduce a competitive chelator. Washing the organic extract with a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) is highly effective[1]. Critical Insight: The EDTA must be adjusted to pH ~8. At acidic pH, EDTA is protonated and inactive; at pH 8, it exists as the fully active anion, which forms a highly water-soluble, irreversible complex with copper, pulling it out of the organic layer[1].

Q2: I successfully removed the copper, but my NMR shows the methyl ester peak is missing. What happened?

The Causality: Methyl benzoates are highly electrophilic and susceptible to base-catalyzed hydrolysis (saponification). If you used harsh basic washes—such as 10% NaOH or concentrated Ammonium Hydroxide ( )—to sequester the copper, the hydroxide ions nucleophilically attacked the ester carbonyl, cleaving it into the corresponding water-soluble benzoic acid[2]. The product was then lost in the aqueous waste. The Solution: Strictly control the pH of your workup. Use mild, buffered chelators (like the aforementioned EDTA at pH 8) and keep extraction temperatures below 25°C to preserve the ester linkage.

Q3: My reaction yielded a mixture of 1H and 2H triazole isomers. How do I separate them chromatographically?

The Causality: The separation of tautomers or alkylated regioisomers relies entirely on their dipole moments. The 1H-triazole isomer has a highly asymmetric charge distribution (dipole moment ~4-5 D), making it strongly interact with the polar silanol groups on silica gel. Conversely, the 2H-triazole isomer is much more symmetrical, resulting in a significantly lower dipole moment (~0.5-1 D). The Solution: Utilize normal-phase silica gel chromatography. Because the 2H-isomer is less polar, it will consistently elute first when using a non-polar to polar gradient (e.g., Hexanes to Ethyl Acetate)[3].

TroubleshootingLogic Issue Issue: Low Yield or Impure Product Symptom1 Blue/Green Tint (Copper Contamination) Issue->Symptom1 Symptom2 Loss of Ester Peak (Hydrolysis) Issue->Symptom2 Symptom3 Multiple Triazole Peaks (Regioisomers) Issue->Symptom3 Fix1 Use 0.1M EDTA (pH 8) Avoid acidic EDTA Symptom1->Fix1 Chelation Fix2 Avoid harsh bases Keep temp < 25°C Symptom2->Fix2 pH Control Fix3 Normal-Phase Column (2H elutes before 1H) Symptom3->Fix3 Separation

Logical troubleshooting matrix for common purification issues with triazole benzoates.

Quantitative Data Presentation

Table 1: Copper Scavenging Solutions & Ester Compatibility
Wash SolutionCu Removal EfficiencyEster Hydrolysis RiskRationale & Recommendation
0.1 M EDTA (pH 8) >99% Low Optimal. High binding affinity for Cu(II); mild pH preserves the methyl ester.
10% >95%HighAvoid. Strong base will rapidly saponify the methyl benzoate.
0.1 M EDTA (pH 4)<20%LowAvoid. EDTA is protonated and cannot effectively out-compete the triazole for copper[1].
Saturated ~50%LowInsufficient. Weak chelation; requires excessive washes, leading to product loss.
Table 2: Chromatographic Properties of Triazole Isomers
Parameter2H-Triazole Isomer1H-Triazole Isomer
Approx. Dipole Moment 0.5 - 1.0 D4.0 - 5.0 D
Polarity LowHigh
Typical (1:1 Hexane:EtOAc) 0.50 - 0.65 0.15 - 0.30
Elution Order First Second

Self-Validating Step-by-Step Methodology

This protocol is designed as a self-validating system. Visual cues at each step confirm that the underlying chemistry is functioning as intended.

Phase A: Reaction Quench and Catalyst Removal
  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with 10 volumes of Ethyl Acetate (EtOAc).

  • Chelation Wash: Add an equal volume of 0.1 M EDTA disodium salt solution (pre-adjusted to pH 8.0 with dilute NaOH).

  • Agitation & Validation: Shake vigorously and allow the layers to separate.

    • Self-Validation Check: The aqueous layer should turn a distinct bright blue, confirming the successful transfer of from the triazole to the EDTA complex[1].

  • Iterative Washing: Drain the blue aqueous layer. Repeat the EDTA wash (usually 2-3 times) until the aqueous layer remains completely colorless.

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine) to remove residual water and trace salts.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( ). Filter to remove the drying agent.

Phase B: Dry Loading & Chromatography

Note: Triazoles often suffer from poor solubility in non-polar eluents, which can cause severe streaking if liquid-loaded onto a column[4].

  • Dry Loading Preparation: Add silica gel (approx. 2-3 times the mass of your crude product) directly to the filtered organic layer.

  • Evaporation: Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing, homogenous powder is obtained[3].

  • Column Packing: Pack a flash chromatography column with silica gel using Hexanes as the solvent.

  • Loading: Carefully pour the dry-loaded silica powder evenly onto the top of the packed column bed.

  • Gradient Elution: Begin elution with 100% Hexanes, gradually increasing the polarity to 50% Ethyl Acetate in Hexanes.

    • Self-Validation Check: Monitor fractions via TLC. The target Methyl 4-(2H-triazol-4-yl)benzoate will elute first (higher ), completely separated from the highly polar 1H-isomer[3].

  • Concentration: Pool the fractions containing the pure 2H-isomer and concentrate under reduced pressure to yield the purified white solid.

References

  • BenchChem Technical Support. 1-(Prop-2-yn-1-yl)-1H-imidazole - Benchchem. Retrieved from[1]

  • BenchChem Technical Support. 1-Azido-4-chlorobenzene|4-Chlorophenyl Azide|CAS 3296-05-7 - Benchchem. Retrieved from[2]

  • BenchChem Technical Support. Technical Support Center: Purification of 1,2,4-Triazole Derivatives - Benchchem. Retrieved from[3]

  • BenchChem Technical Support. Technical Support Center: Purification of Polar Triazole Compounds - Benchchem. Retrieved from[4]

Sources

Optimization

Technical Support Center: Optimizing Methyl 4-(1H-1,2,3-triazol-4-yl)benzoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter yield plateaus and purity issues when synthesizing N-unsubstituted 1,2,3-triazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter yield plateaus and purity issues when synthesizing N-unsubstituted 1,2,3-triazoles. Synthesizing Methyl 4-(1H-1,2,3-triazol-4-yl)benzoate (often referred to by its tautomeric name, Methyl 4-(2H-triazol-4-yl)benzoate) directly from methyl 4-ethynylbenzoate and sodium azide (NaN₃) is a highly efficient route. However, it requires precise control over the catalytic microenvironment.

This guide bypasses generic advice to provide you with the mechanistic causality behind each optimization step, a self-validating experimental protocol, and a targeted troubleshooting framework.

Core Principles & Mechanistic Causality

The synthesis relies on a variation of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike standard click chemistry that uses organic azides, this protocol utilizes inorganic sodium azide to yield a 4-substituted-1H-1,2,3-triazole[1].

The Causality of Catalyst Failure: The reaction is entirely dependent on the continuous presence of the Cu(I) oxidation state . Cu(I) coordinates with the terminal alkyne to form a highly reactive copper(I) acetylide intermediate[2]. However, Cu(I) is thermodynamically unstable in aerobic environments. If oxygen infiltrates your system, Cu(I) rapidly oxidizes to Cu(II)[3].

This oxidation is doubly detrimental:

  • Catalyst Deactivation: Cu(II) cannot catalyze the azide-alkyne cycloaddition.

  • Side-Product Generation: Cu(II) actively catalyzes the oxidative Glaser homocoupling of your starting alkyne, consuming your substrate to form a useless diyne byproduct[2].

The Solution: To achieve >90% yields, you must engineer a robust reducing environment. This is achieved by using an excess of 4 and a nitrogen-donor ligand (like THPTA) to stabilize the Cu(I) species and prevent disproportionation[5][4].

G A Methyl 4-ethynylbenzoate + NaN3 C Cu(I) Acetylide Complex (Active Intermediate) A->C Cu(I) Coordination B CuSO4 + Na Ascorbate + THPTA Ligand B->C in situ reduction to Cu(I) D Azide-Alkyne Cycloaddition C->D + NaN3 F Glaser Homocoupling (Side Product) C->F O2 Exposure (Cu(II) oxidation) E Methyl 4-(1H-1,2,3-triazol-4-yl)benzoate (Target Product) D->E Protonation

Caption: CuAAC mechanistic workflow for Methyl 4-(1H-1,2,3-triazol-4-yl)benzoate synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the visual or analytical validation criteria are met.

Reagents Required:

  • Methyl 4-ethynylbenzoate (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 eq)

  • CuSO₄·5H₂O (0.05 eq, 5 mol%)

  • THPTA Ligand (0.05 eq, 5 mol%)

  • Sodium Ascorbate (0.20 eq, 20 mol%)

  • Solvent: DMF/H₂O (4:1 ratio), rigorously degassed.

Step-by-Step Methodology:

  • Solvent Preparation: Sparge the DMF and H₂O with Argon or N₂ for 15 minutes. Causality: Removing dissolved oxygen prevents premature Cu(I) oxidation.

  • Catalyst Premixing: In a small vial, combine CuSO₄·5H₂O and THPTA in 1 mL of the degassed water.

    • Validation Checkpoint: The solution must turn a clear, bright blue. This confirms the successful formation of the Cu(II)-ligand complex[5].

  • Catalyst Reduction: Add the Sodium Ascorbate to the blue catalyst premix.

    • Validation Checkpoint: The solution will rapidly transition from blue to colorless or pale yellow. This visual cue is critical; it proves the successful reduction to the active Cu(I) species[4]. Do not proceed if the solution remains blue.

  • Reaction Assembly: In the main reaction flask, dissolve Methyl 4-ethynylbenzoate and NaN₃ in the degassed DMF. Add the pale yellow Cu(I) catalyst solution.

  • Incubation & Monitoring: Seal the flask under Argon and stir at 40 °C.

    • Validation Checkpoint: Monitor via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate). The reaction is complete when the UV-active alkyne spot disappears, and a highly polar, UV-active triazole spot appears near the baseline.

  • Workup: Quench with saturated NH₄Cl (to strip copper from the product), extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yield for this specific synthesis.

Catalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation & Causality
5% CuSO₄ / 10% NaAsct-BuOH/H₂O (1:1)252442%Poor alkyne solubility limits collision frequency.
5% CuSO₄ / 10% NaAscDMF/H₂O (4:1)251268%Improved solubility; however, Cu(I) oxidation observed over time.
5% CuSO₄ / 20% NaAsc / 5% THPTA DMF/H₂O (4:1) 40 6 94% Ligand stabilizes Cu(I), preventing Glaser coupling and accelerating cycloaddition.
10% CuIDMF802435%Extensive homocoupling due to rapid Cu(I) disproportionation and oxidation.

Troubleshooting Guides & FAQs

Troubleshooting Start Reaction Stalled Low Yield CheckColor Check Solution Color Start->CheckColor ColorBlue Blue/Green (Cu(II) Present) CheckColor->ColorBlue ColorYellow Pale Yellow (Cu(I) Active) CheckColor->ColorYellow FixOx Action: Degas Solvents Add Na-Ascorbate ColorBlue->FixOx CheckTLC Check TLC for Non-Polar Spot ColorYellow->CheckTLC Glaser Glaser Homocoupling Detected CheckTLC->Glaser FixLigand Action: Add THPTA Ligand Exclude O2 Glaser->FixLigand

Caption: Diagnostic logic tree for resolving low yields in CuAAC synthesis.

Q1: Why is my reaction mixture turning green/blue during incubation, and why has the yield plateaued?

A: This color shift is a self-diagnostic indicator that your active Cu(I) catalyst has oxidized back to the inactive Cu(II) state[3].

  • Causality: Oxygen ingress depletes the sodium ascorbate, leaving Cu(I) unprotected.

  • Solution: Degas all solvents prior to use, increase the sodium ascorbate loading to 20 mol%, and ensure the reaction is sealed under an inert atmosphere. You can rescue a stalled reaction by adding a fresh degassed solution of sodium ascorbate.

Q2: I am observing a highly non-polar side product on my TLC. What is it, and how do I prevent it?

A: You are likely observing the Glaser homocoupling product (a conjugated diyne) formed from the dimerization of methyl 4-ethynylbenzoate[2].

  • Causality: Cu(II) acts as an oxidant for terminal alkynes in the presence of base and oxygen.

  • Solution: Premix the CuSO₄ with a stabilizing ligand (like THPTA) before adding the reducing agent, and ensure complete reduction to Cu(I) (solution turns pale yellow) before introducing the alkyne[5].

Q3: Is it safe to use Sodium Azide (NaN₃) directly in this synthesis?

A: Yes, but with strict pH control.

  • Causality: NaN₃ can form highly toxic, volatile, and explosive hydrazoic acid (HN₃) if the pH drops below 4.8[1].

  • Solution: The natural pH of the DMF/H₂O mixture with sodium ascorbate is generally safe, but avoid adding any strong acids during the reaction or workup until the unreacted azide has been properly quenched (e.g., using nitrous acid/sodium nitrite in a fume hood).

Q4: Can I use CuI instead of the CuSO₄/Sodium Ascorbate system?

A: While CuI provides Cu(I) directly, it is generally less efficient for solution-phase reactions without strict inert conditions[2].

  • Causality: CuI is highly prone to disproportionation and rapid oxidation in aqueous/DMF mixtures. The in situ generation of Cu(I) from CuSO₄ ensures a sustained, low concentration of the active catalyst, preventing aggregation and degradation[3].

References

  • Troubleshooting guide for copper-catalyzed click chemistry reactions - BenchChem. 3

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. 5

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - SciSpace. 4

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PMC. 2

  • Synthesis of 1,2,3-Triazoles - Organic Chemistry Portal. 1

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl 4-(2H-triazol-4-yl)benzoate

Welcome to the Technical Support Center. As Application Scientists, we recognize that poor aqueous solubility is one of the most frequent bottlenecks in early-stage drug discovery[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we recognize that poor aqueous solubility is one of the most frequent bottlenecks in early-stage drug discovery[1]. Methyl 4-(2H-triazol-4-yl)benzoate presents a unique physicochemical challenge: it is a hybrid of a "greaseball" (due to the highly lipophilic methyl benzoate core) and "brick dust" (due to the triazole ring's capacity for strong intermolecular hydrogen bonding within the crystal lattice). Furthermore, the triazole moiety remains predominantly un-ionized at physiological pH (7.4), rendering simple pH-adjustment strategies ineffective for cell-based assays.

This guide provides field-proven, mechanistically grounded solutions to overcome these solubility hurdles across both in vitro and in vivo workflows.

Diagnostic Workflows

G1 A Precipitation of Methyl 4-(2H-triazol-4-yl)benzoate B Target Application? A->B C In Vitro (Cell/Enzyme Assay) B->C Assay Media D In Vivo (PK/PD Dosing) B->D Animal Model E Assess Enzyme Inhibition Risk of Solvents C->E G Formulation Strategy D->G F Use ≤1% DMSO + PEG400 / Tween 80 E->F Validated H HP-β-CD Complexation (Lyophilization) G->H Preferred

Decision tree for troubleshooting aqueous solubility based on target application.

Frequently Asked Questions (Troubleshooting)

Q: Why does Methyl 4-(2H-triazol-4-yl)benzoate precipitate immediately when diluted from a DMSO stock into aqueous cell culture media? A: This is a classic kinetic solubility failure driven by a rapid solvent-shift[2]. When the 100% DMSO stock is introduced to an aqueous buffer, the local dielectric constant drops abruptly. Because the un-ionized methyl benzoate core cannot solvate in water, the compound exceeds its thermodynamic solubility limit. The triazole rings rapidly nucleate via hydrogen bonding before the compound can disperse, forming insoluble aggregates that cause false positives in bioassays[3]. Solution: Keep the final DMSO concentration at ≤1.0% v/v. If precipitation persists, pre-mix the DMSO stock with a secondary co-solvent like PEG400 before introducing it to the aqueous phase.

Q: We are moving to in vivo PK studies and simple aqueous vehicles are failing. What is the most reliable formulation strategy? A: For in vivo dosing, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a lipophilic central cavity[4]. The hydrophobic methyl benzoate moiety of your compound partitions favorably into this cavity, shielding it from the aqueous environment. HP-β-CD is preferred over natural β-CD because its hydroxypropyl derivatization prevents the formation of insoluble secondary aggregates, ensuring a linear (A-type) increase in solubility[4].

Q: My cyclodextrin formulation showed no significant solubility improvement. What went wrong? A: A failed complexation usually stems from thermodynamic or kinetic shortfalls during preparation:

  • Inadequate Equilibration: Host-guest complexation is a dynamic equilibrium. Stirring for less than 24 hours often leaves the core compound in its crystalline state[5].

  • Incorrect Preparation Method: Simple physical mixing is insufficient. You must force the complex into an amorphous state via lyophilization (freeze-drying). Amorphous complexes exhibit significantly higher solubility and dissolution rates than their crystalline counterparts[5].

Quantitative Data: Excipient & Co-Solvent Limits

To prevent experimental artifacts, co-solvents must be carefully titrated. The table below summarizes the maximum recommended concentrations for solubilizing Methyl 4-(2H-triazol-4-yl)benzoate based on authoritative pharmacological guidelines.

Solvent / ExcipientTarget ApplicationMax Recommended Conc.Rationale / Causality
DMSO In Vitro Assays≤ 1.0% v/vHigher concentrations cause severe cytotoxicity and non-specific enzyme inhibition.
PEG400 In Vitro / In Vivo≤ 5.0% (In Vitro)≤ 40% (In Vivo)Demonstrates the least inhibition of metabolic enzymes (e.g., CYPs) among common organic solvents[6].
HP-β-CD In Vivo (Oral/IV)10 - 20% w/vForms stable, water-soluble inclusion complexes; avoids precipitation upon dilution in blood/GI fluid[4].
Tween 80 In Vitro Assays≤ 0.1% v/vLowers surface tension to prevent aggregation, but higher amounts disrupt lipid bilayers in cell assays.

Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Assessment (Laser Nephelometry / LC-MS)

Objective: Determine the exact concentration at which solvent-shift precipitation occurs to establish safe assay limits[2].

  • Stock Preparation: Dissolve Methyl 4-(2H-triazol-4-yl)benzoate in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Create linear serial dilutions of the compound in pure DMSO (e.g., 10 mM down to 0.01 mM).

  • Aqueous Spiking: Spike 1 µL of each DMSO dilution into 99 µL of aqueous buffer (pH 7.4) in a 96-well plate. (Causality: This exact 1:100 dilution mimics the solvent-shift that occurs during biological assays, maintaining a strict 1% DMSO background).

  • Incubation: Incubate the plate for 2 hours at room temperature.

  • Detection: Measure precipitate formation via laser nephelometry (light scattering).

  • Self-Validation Step: Filter the solutions through a 0.45 µm solubility filter plate. Quantify the dissolved fraction in the filtrate via LC-MS. If the LC-MS quantification matches the theoretical concentration up to the point where nephelometry detects scattering, your kinetic solubility limit is validated.

Protocol B: HP-β-CD Amorphous Inclusion Complexation via Lyophilization

Objective: Generate a highly soluble, amorphous formulation for in vivo dosing[5].

G2 S1 1. Co-dissolution (Drug + HP-β-CD) S2 2. Equilibration (24-72h at 37°C) S1->S2 S3 3. Lyophilization (Freeze-Drying) S2->S3 S4 4. Characterization (DSC / XRD) S3->S4 S5 Amorphous Complex (High Solubility) S4->S5

Step-by-step workflow for cyclodextrin inclusion complex preparation and validation.

  • Solvent Preparation: Dissolve HP-β-CD in purified water to achieve a 20% w/v solution.

  • Drug Addition: Add an excess molar ratio (e.g., 1:2 drug:CD) of solid Methyl 4-(2H-triazol-4-yl)benzoate to the aqueous CD solution.

  • Equilibration: Agitate the suspension at 37°C for 48-72 hours. (Causality: The host-guest complexation is a dynamic equilibrium; sufficient time is required for the hydrophobic methyl benzoate moiety to displace water molecules inside the CD cavity).

  • Filtration: Filter the suspension through a 0.45 µm syringe filter to remove uncomplexed, crystalline drug.

  • Lyophilization: Freeze the clear filtrate at -80°C, then lyophilize (freeze-dry) for 48 hours. (Causality: Rapid removal of water via sublimation prevents the complex from crystallizing out of solution, yielding an amorphous powder).

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC) on the lyophilized powder. The disappearance of the sharp melting endotherm characteristic of crystalline Methyl 4-(2H-triazol-4-yl)benzoate definitively confirms the formation of a true amorphous inclusion complex rather than a mere physical mixture.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Methyl 4-(2H-triazol-4-yl)benzoate Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming synthetic bottlenecks during the development of functionalized triazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming synthetic bottlenecks during the development of functionalized triazoles. The synthesis of methyl 4-(triazol-4-yl)benzoate derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable "click chemistry" protocol. However, the electron-withdrawing nature of the benzoate moiety alters the activation energy required for the intermediate metallacycle formation.

While standard CuAAC reactions can proceed at room temperature, optimizing the thermal conditions for benzoate derivatives is critical. You must balance kinetic conversion against thermodynamic degradation. This guide provides field-proven insights, causal explanations, and self-validating protocols to ensure your synthesis is both high-yielding and reproducible.

Mechanism A 1. Cu(I) Catalyst Generation (CuSO4 + Ascorbate) B 2. Alkyne Coordination (Endothermic Step) A->B Heat accelerates C 3. Azide Coordination (Metallacycle Formation) B->C Rate-limiting D 4. Ring Contraction (Triazolyl-Copper) C->D E 5. Protonolysis & Product Release D->E E->A Cu(I) Regeneration

CuAAC catalytic cycle highlighting temperature-dependent kinetic steps.

Troubleshooting Guide: Thermal Optimization in CuAAC

Q: Why is my synthesis of methyl 4-(triazol-4-yl)benzoate stalling at room temperature (25 °C)? A: This is a kinetic issue driven by electronics. The electron-withdrawing methyl ester group on your phenylacetylene derivative decreases the electron density of the terminal alkyne. This makes the initial coordination to the Cu(I) catalyst less thermodynamically favorable[1]. Increasing the reaction temperature to 60–65 °C provides the necessary thermal energy to overcome the activation barrier of the rate-limiting metallacycle formation step, driving the reaction to completion[2].

Q: I increased the reaction temperature to 85 °C to force completion, but my isolated yield dropped and the mixture turned green. What is happening? A: You have exceeded the thermal stability threshold of the catalytic system, leading to two distinct degradation pathways:

  • Catalyst Oxidation & Homocoupling: A green solution indicates that your active Cu(I) has oxidized to Cu(II). At elevated temperatures (>80 °C), trace oxygen in the system rapidly oxidizes the catalyst, which subsequently triggers the oxidative homocoupling of your alkynes (Glaser coupling) to form unwanted diacetylenes[1].

  • Ester Hydrolysis: The slightly basic nature of sodium ascorbate in an aqueous solvent mixture can induce nucleophilic attack on the methyl ester at high temperatures, resulting in hydrolysis to the corresponding carboxylic acid byproduct.

Q: How do solvent dynamics interact with temperature during this synthesis? A: The standard and most effective solvent system is a 1:1 mixture of tert-butanol and water. Water accelerates the reaction by making the alkyne coordination exothermic, while tert-butanol effectively solvates the organic benzoate substrates[1]. At an optimized temperature of 65 °C, this specific biphasic mixture provides a homogeneous thermal profile, ensuring uniform heat distribution and preventing localized superheating that degrades the catalyst[3].

Quantitative Data: Temperature vs. Reaction Profile

The following table summarizes the empirical data for the synthesis of methyl 4-(triazol-4-yl)benzoate derivatives, demonstrating the critical balance between conversion rates and byproduct formation.

Temperature (°C)Reaction Time (h)Conversion (%)Homocoupling Byproduct (%)Ester Hydrolysis (%)Isolated Yield (%)
25 (RT)2445< 1041
4512782< 172
65 (Optimal) 6 > 99 4 2 89
854> 99151261

Step-by-Step Methodology: Temperature-Optimized Protocol

This protocol is designed as a self-validating system . By monitoring specific visual cues, you can verify the chemical state of your reaction in real-time without immediate LCMS analysis.

Workflow S1 Reagent Prep Azide + Alkyne S2 Catalyst Addition Cu(II) / Ascorbate S1->S2 S3 Thermal Incubation Optimum: 65°C S2->S3 S4 Reaction Quench Cool to 25°C S3->S4 S5 Purification Extraction/LC S4->S5

Step-by-step experimental workflow for temperature-optimized triazole synthesis.

Step 1: Reagent Preparation & Degassing Dissolve 1.0 equivalent of methyl 4-ethynylbenzoate and 1.1 equivalents of the corresponding azide in a 1:1 mixture of tert-butanol and water (0.2 M concentration). Self-Validation Check: The mixture should appear as a cloudy, heterogeneous suspension at room temperature. Purge the flask with Argon for 5 minutes.

Step 2: In Situ Catalyst Generation Add CuSO₄·5H₂O (5 mol%) followed immediately by sodium ascorbate (20 mol%)[3]. Self-Validation Check: The solution must transition from a pale blue to a bright yellow/orange suspension within 60 seconds. This color change is your absolute confirmation that Cu(II) has been successfully reduced to the catalytically active Cu(I) species.

Step 3: Thermal Incubation Transfer the flask to a pre-heated oil bath or heating block set strictly to 65 °C[2]. Stir vigorously for 6 hours. Self-Validation Check: As the temperature rises and the triazole product forms, the suspension will clarify into a more homogeneous mixture. Critical: If the solution turns green or blue during heating, oxygen has infiltrated the system. Immediately add an additional 5 mol% of sodium ascorbate to re-reduce the catalyst.

Step 4: Reaction Quenching Remove the reaction from the heat source and allow it to cool naturally to 25 °C. Self-Validation Check: Precipitation of the methyl 4-(triazol-4-yl)benzoate product typically occurs upon cooling, signaling high conversion.

Step 5: Isolation & Purification Dilute the mixture with ice-cold water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is usually >95% pure but can be recrystallized from CH₂Cl₂/hexane if necessary[2].

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation instead of conventional heating to speed up the reaction? A: Yes, microwave irradiation can reduce the reaction time from 6 hours to 15–30 minutes. However, you must utilize strict internal temperature monitoring (fiber-optic probe) to ensure the localized temperature does not exceed 70 °C, otherwise, you risk rapid methyl ester cleavage and pressure buildup.

Q: Do I need to exclude oxygen completely for this reaction? A: While CuAAC is famously robust and often run open to the air at room temperature, heating the reaction changes the rules. When incubating at 65 °C, purging with argon is highly recommended to prevent the accelerated oxidation of Cu(I) and subsequent alkyne homocoupling[1].

Q: Can I use a Cu(I) salt directly instead of generating it in situ? A: You can use CuI or CuBr, but they are highly susceptible to oxidation and disproportionation at elevated temperatures. If you choose this route, you must add a stabilizing ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to protect the Cu(I) center during the 65 °C incubation[1].

References

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journals.
  • 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinolin. MDPI.
  • Synthesis of (1,2,3-triazol-4-yl)methyl Phosphinates and (1,2,3-Triazol-4-yl)methyl Phosphates by Copper-Catalyzed Azide-Alkyne Cycloaddition. MDPI.

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps in Methyl 4-(2H-triazol-4-yl)benzoate Analysis

Welcome to the Advanced NMR Troubleshooting Center. As Application Scientists, we frequently encounter complex spectral challenges when characterizing triazole-containing pharmaceuticals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As Application Scientists, we frequently encounter complex spectral challenges when characterizing triazole-containing pharmaceuticals. The molecule Methyl 4-(2H-triazol-4-yl)benzoate presents two distinct nuclear magnetic resonance (NMR) hurdles:

  • Prototropic Tautomerism: The triazole core undergoes rapid proton exchange between its nitrogen atoms, leading to intermediate exchange rates on the NMR timescale[1]. This causes severe line broadening of both the triazole C-H proton and the adjacent benzoate aromatic protons[2].

  • Aromatic Multiplet Crowding: The benzoate ring protons (an AA'BB' spin system) and the triazole C-H proton resonate in the narrow aromatic window (7.5–8.5 ppm), leading to overlapping multiplets that obscure accurate integration[3].

This guide provides field-proven, self-validating protocols to disentangle these overlaps using Variable Temperature (VT) NMR, Pure Shift (PSYCHE) techniques, and 2D NMR.

Section 1: Diagnostic FAQ (Identifying the Root Cause)

Q1: My triazole C-H peak and the benzoate ortho-protons are broad and unresolved. Is this a shimming issue or chemical exchange? A1: Implement a self-validating check: observe your internal standard (e.g., TMS) or the residual solvent peak. If the TMS peak is a sharp singlet (linewidth < 1 Hz) but the aromatic signals are broad, your magnetic field is homogeneous. The broadening is caused by the prototropic tautomerism of the triazole ring[1]. The exchange rate of the mobile N-H proton is comparable to the NMR timescale, causing the signals of the exchanging conformers to average and broaden[2].

Q2: The peaks are sharp, but the benzoate multiplets completely overlap with the triazole singlet. How can I extract accurate integrals? A2: When signals overlap due to homonuclear J-coupling (multiplet splitting) rather than exchange, conventional 1D 1 H NMR is insufficient. You should utilize broadband homodecoupling techniques, specifically Pure Shift Yielded by Chirp Excitation (PSYCHE) [4]. This technique suppresses 1 H- 1 H scalar couplings, collapsing complex multiplets into sharp singlets and drastically reducing spectral crowding[3].

Section 2: Troubleshooting Workflows & Protocols

Workflow A: Variable Temperature (VT) NMR for Tautomeric Broadening

Causality: By lowering the sample temperature, we decrease the kinetic energy of the system, slowing the tautomeric interconversion rate well below the NMR timescale. This shifts the system from the "intermediate exchange" regime (broad peaks) to the "slow exchange" regime (sharp, distinct peaks for each tautomer)[1],[2].

Step-by-Step Protocol:

  • Solvent Selection: Dissolve the sample in a low-freezing-point, polar, aprotic solvent like DMF- d7​ or CD 2​ Cl 2​ . Avoid protic solvents that facilitate proton exchange.

  • Baseline Acquisition: Acquire a standard 1D 1 H spectrum at 298 K.

  • Cooling Gradient: Lower the probe temperature in 10 K increments (e.g., 298 K 288 K 278 K 258 K). Allow 10 minutes for thermal equilibration at each step.

  • Tuning and Matching: Re-tune and re-match the probe, and re-shim the magnet (Z1, Z2) at each temperature step, as solvent dielectric properties change with temperature.

  • Validation: At the coalescence temperature, peaks will be maximally broad. Below this (e.g., 258 K), the broad triazole peak will resolve into distinct, sharp singlets representing the individual tautomers[2].

Workflow B: Pure Shift NMR (PSYCHE) for Multiplet Overlap

Causality: PSYCHE uses low flip-angle pulses combined with swept-frequency (chirp) pulses and weak magnetic field gradients. This selectively inverts "passive" spins while leaving "active" spins unaffected, effectively refocusing homonuclear J-evolution during the acquisition period[4]. The result is a spectrum containing only chemical shift information (singlets)[3].

Step-by-Step Protocol:

  • Preparation: Ensure optimal shimming. Pure shift methods are highly sensitive to field inhomogeneity.

  • Parameter Setup: Load the 1D PSYCHE pulse sequence. Set the excitation flip angle ( β ) to a low value (typically 10°–20°) to prevent unwanted coherence transfer pathways[4],[3].

  • Chirp Pulse Calibration: Configure the double chirp pulses to sweep the entire proton bandwidth (e.g., 10 kHz) with a duration of 15–30 ms.

  • Data Acquisition: Acquire the data in "chunks" (pseudo-2D acquisition). The interferogram is reconstructed by concatenating these chunks.

  • Validation: Compare the PSYCHE spectrum to the standard 1D spectrum. The AA'BB' multiplets of the benzoate group should collapse into distinct singlets, allowing for unambiguous integration[5].

Workflow C: 2D NMR (HSQC/HMBC) for Unambiguous Assignment

If 1D Pure Shift is insufficient due to exact chemical shift overlap, 2D NMR disperses the signals into the 13 C dimension.

Step-by-Step Protocol:

  • HSQC Setup: Run a 1 H- 13 C HSQC to correlate the benzoate protons and the triazole proton to their directly attached carbons. The triazole carbon typically resonates at a distinct chemical shift compared to the benzoate aromatic carbons.

  • HMBC Setup: Run a 1 H- 13 C HMBC to observe long-range couplings (2-3 bonds). The triazole C-H proton will show a strong correlation to the adjacent triazole carbons, confirming its assignment even if the proton signal is buried under the benzoate peaks.

Section 3: Quantitative Data Presentation

The following table summarizes the expected resolution and sensitivity trade-offs when applying these techniques to Methyl 4-(2H-triazol-4-yl)benzoate (assuming a standard 600 MHz spectrometer).

Analytical TechniqueResolution GainRelative SensitivityPrimary ApplicationLimitations
Standard 1D 1 H Baseline100%Routine screeningFails with tautomeric broadening & J-coupling overlap
VT-NMR (Low Temp) High (for exchange)~90%Resolving tautomersRequires specific solvents; time-consuming equilibration
1D PSYCHE Very High (Singlets)3% - 20%[6]Resolving complex multipletsLower sensitivity; requires higher sample concentration
1D TOCSY-PSYCHE Ultra-High< 5%[5]Extracting specific spin systemsSignificant signal loss; complex parameter setup
2D 1 H- 13 C HSQC High (2D dispersion)~10% (vs 1D 1 H)C-H correlationDoes not simplify the 1 H multiplet structure

Section 4: Visualizations

NMR_Troubleshooting Start Observe Peak Overlap in 1H NMR Methyl 4-(2H-triazol-4-yl)benzoate CheckBroad Are peaks broad/exchanging? (Check TMS for shimming) Start->CheckBroad VT_NMR Variable Temperature (VT) NMR (Cool to resolve tautomers) CheckBroad->VT_NMR Yes (Tautomerism) CheckMultiplet Are multiplets overlapping in the aromatic region? CheckBroad->CheckMultiplet No (Sharp peaks) Success Unambiguous Peak Assignment & Accurate Integration VT_NMR->Success PureShift Pure Shift NMR (PSYCHE) (Collapse multiplets to singlets) CheckMultiplet->PureShift Yes (J-coupling overlap) CheckCarbon Need C-H connectivity? CheckMultiplet->CheckCarbon No / Need more data PureShift->Success TwoD_NMR 2D NMR (HSQC/HMBC) (Disperse in 13C dimension) CheckCarbon->TwoD_NMR Yes TwoD_NMR->Success

Diagnostic decision tree for resolving NMR overlaps in triazole-benzoate derivatives.

PSYCHE_Workflow Excitation 1. Excitation (Low flip angle β) Evolution1 2. Evolution (t1/2) Excitation->Evolution1 Chirp 3. Double Chirp Pulses (Swept-freq + Gradient) Evolution1->Chirp Evolution2 4. Evolution (t1/2) Chirp->Evolution2 Acquisition 5. Data Chunking (Interferogram) Evolution2->Acquisition Reconstruction 6. Pure Shift Spectrum (Singlets Only) Acquisition->Reconstruction

Step-by-step mechanistic workflow of the PSYCHE pure shift NMR pulse sequence.

References

  • Title: An In-depth Technical Guide to the Tautomerism of Methyl-1H-1,2,4-triazole-3-carboxylate Source: Benchchem URL: 1

  • Title: Tautomerism in 4-Methyl-5-nitro-2H-1,2,3-triazole: An In-depth Technical Guide Source: Benchchem URL: 2

  • Title: Pure Shift NMR: Application of 1D PSYCHE and 1D TOCSY-PSYCHE Techniques for Directly Analyzing the Mixtures from Biomass-Derived Platform Compound Hydrogenation/Hydrogenolysis Source: ACS Sustainable Chemistry & Engineering URL: 5

  • Title: PSYCHE Pure Shift NMR Spectroscopy Source: Chemistry - A European Journal URL: 3

  • Title: High-Quality NMR Pure Shift Spectra Empowered by Self-Attention Deep Learning Source: ChemRxiv URL: 6

Sources

Optimization

Technical Support Center: Troubleshooting Amidation of Methyl 4-(2H-triazol-4-yl)benzoate

Welcome to the Application Science troubleshooting portal. Direct amidation of unactivated methyl esters is thermodynamically challenging, but when your substrate contains an acidic 2H-triazole ring, the complexity multi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science troubleshooting portal. Direct amidation of unactivated methyl esters is thermodynamically challenging, but when your substrate contains an acidic 2H-triazole ring, the complexity multiplies. The 2H-triazole moiety possesses an acidic N-H proton (pKa ~9.5) and acts as a strong coordinating group. This frequently leads to catalyst quenching, N-alkylation byproducts, and poor conversion rates.

This guide synthesizes field-proven mechanistic insights to help researchers and drug development professionals establish a self-validating, high-yielding amidation protocol for this specific scaffold.

Mechanistic Workflow & Causality

AmidationPathways SM Methyl 4-(2H-triazol-4-yl)benzoate (Ester + Acidic Triazole NH) TBD TBD Catalysis (Standard) SM->TBD Base Catalyst DABAL DABAL-Me3 (Stoichiometric Excess) SM->DABAL Organoaluminum Sapon LiOH Saponification SM->Sapon H2O/THF Fail Byproduct: Catalyst Quenching (Unreacted SM) TBD->Fail Triazole NH deprotonates TBD Amide1 Target Amide (In-situ Al-triazolide protection) DABAL->Amide1 >2 equiv reagent Acid 4-(2H-triazol-4-yl)benzoic acid Sapon->Acid Ester Hydrolysis HATU HATU / DIPEA Coupling Acid->HATU Amine addition Amide2 Target Amide (High Purity) HATU->Amide2 Mild conditions

Reaction pathways for amidation of Methyl 4-(2H-triazol-4-yl)benzoate and byproduct causality.

Frequently Asked Questions (Troubleshooting)

Q: Why does my TBD-catalyzed direct amidation yield >90% unreacted starting material? A: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is a highly effective guanidine-based organocatalyst for unactivated ester amidation[1]. However, the 2H-triazole ring possesses an acidic N-H proton. Because TBD acts as a strong base, it is immediately protonated by the triazole, forming a stable guanidinium triazolide salt. This completely quenches TBD's nucleophilic catalytic activity. Causality-Driven Solution: You must either pre-protect the triazole (e.g., with a THP or Trityl group) or switch to a reagent that can sacrificially react with the acidic proton, such as an organoaluminum complex.

Q: I am using Trimethylaluminum (AlMe3) for direct amidation, but I'm seeing N-acylated triazole byproducts and low yields. What is the cause? A: AlMe3 normally reacts with amines to form a reactive dimethylaluminum amide intermediate, which then attacks the ester[2]. However, the acidic triazole N-H competitively reacts with AlMe3 to evolve methane and form an aluminum triazolide. If you use a standard 1:1 ratio of AlMe3 to amine, the reagent is entirely consumed by the triazole, leaving the ester unreacted. If you push the temperature too high (>100°C) to compensate, the unprotected triazole undergoes competitive N-acylation. Causality-Driven Solution: Use an air-stable AlMe3 surrogate like DABAL-Me3[3] and adjust the stoichiometry to >2.0 equivalents . The first equivalent intentionally forms the aluminum triazolide in situ (temporarily protecting the ring), while the second equivalent drives the ester amidation.

Q: Is there a way to avoid organometallic reagents entirely and achieve >95% purity? A: Yes. The most robust, scalable method that avoids direct amidation byproducts is the two-step Saponification-Coupling route. By hydrolyzing the methyl ester to 4-(2H-triazol-4-yl)benzoic acid, you can subsequently use standard peptide coupling reagents (like HATU/DIPEA) under mild room-temperature conditions[4]. This eliminates the extreme heat required for direct methyl ester aminolysis and prevents triazole degradation.

Quantitative Method Comparison

To assist in route selection, the following table summarizes the quantitative data and byproduct risks associated with the three primary amidation strategies for this specific scaffold.

Amidation StrategyReagents & ConditionsPrimary Byproduct RiskScalabilityTypical YieldMechanistic Note
TBD Catalysis (Unprotected) TBD (0.5 eq), Amine, Toluene, 80°CHigh (>90% Unreacted SM)Poor<10%Fails due to rapid acid-base quenching of the catalyst by the triazole N-H[1].
DABAL-Me3 Direct Amidation DABAL-Me3 (2.5 eq), Amine, THF, 65°CModerate (N-acylation if overheated)Good75-85%Requires stoichiometric excess. Acts as an air-stable AlMe3 surrogate.
Saponification + HATU 1. LiOH, H2O/THF 2. HATU, DIPEA, DMF, RTLow (Trace epimerization in other systems, N/A here)Excellent>90% (over 2 steps)Mildest conditions; highest purity. Bypasses the thermodynamic barrier of the methyl ester[4].
Self-Validating Experimental Protocols
Protocol A: Direct Amidation via DABAL-Me3 (In-situ Protection Route)

This protocol utilizes an air-stable Trimethylaluminum surrogate to overcome the unactivated nature of the methyl ester while sacrificially protecting the triazole ring.

  • Amine Activation: In an oven-dried flask under N2, dissolve the desired amine (1.2 equiv) in anhydrous THF (0.2 M).

  • Complex Formation: Add DABAL-Me3 (2.5 equiv) portion-wise at room temperature.

    • Self-Validation Checkpoint: You must observe mild gas evolution (methane). This visually confirms the formation of the active dimethylaluminum amide intermediate[2].

  • Substrate Addition: Add Methyl 4-(2H-triazol-4-yl)benzoate (1.0 equiv) to the solution.

    • Causality: The excess aluminum complex immediately deprotonates the triazole, forming an unreactive aluminum triazolide. The remaining complex is now free to attack the ester.

  • Heating: Heat the reaction mixture to 65°C for 12 hours. Do not exceed 80°C to prevent triazole ring-opening or N-acylation.

  • Quenching: Cool to 0°C and quench very carefully dropwise with 1M HCl (aq) until gas evolution ceases. This breaks the aluminum-triazole complex and precipitates the target amide. Extract with EtOAc.

Protocol B: Two-Step Saponification & HATU Coupling (High-Purity Route)

This is the recommended protocol for drug development professionals requiring >95% purity without the use of organometallics.

Step 1: Saponification

  • Dissolve Methyl 4-(2H-triazol-4-yl)benzoate (1.0 equiv) in a 1:1 mixture of THF and H2O (0.3 M).

  • Add LiOH monohydrate (3.0 equiv). Stir at room temperature for 4 hours.

  • Acidify the aqueous layer to pH 3 using 1M HCl. The intermediate, 4-(2H-triazol-4-yl)benzoic acid, will precipitate as a white solid. Filter and dry under vacuum.

    • Self-Validation Checkpoint: Run a rapid 1H-NMR in DMSO-d6. The protocol is successful if the sharp methyl ester singlet (~3.9 ppm) has completely disappeared, confirming 100% conversion without triazole degradation.

Step 2: Mild Amidation

  • Dissolve the validated carboxylic acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 equiv), followed by HATU (1.2 equiv).

    • Causality: HATU forms a highly reactive OAt ester intermediate. DIPEA acts as a non-nucleophilic base to drive the reaction without alkylating the triazole.

  • Stir at room temperature for 6 hours.

  • Quench by pouring the mixture into vigorously stirred ice water (10x volume). The target amide will crash out. Filter, wash with water, and dry.

References
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Demonstration on Pilot-Plant Scale of the Utility of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as a Catalyst in the Efficient Amidation of an Unactivated Methyl Ester.
  • AlMe3-Promoted Formation of Amides
  • Amide Bond Formation Using an Air-Stable Source of AlMe3.
  • DABAL-Me3 - Non-pyrophoric Methyl Anion Equivalent. Sigma-Aldrich.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl vs. Ethyl 4-(2H-1,2,3-triazol-4-yl)benzoate

Introduction In the landscape of medicinal chemistry and drug development, the 1,2,3-triazole moiety is a privileged scaffold, renowned for its metabolic stability and capacity for hydrogen bonding.[1] Its derivatives, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and drug development, the 1,2,3-triazole moiety is a privileged scaffold, renowned for its metabolic stability and capacity for hydrogen bonding.[1] Its derivatives, such as the functionalized benzoates, serve as critical intermediates in the synthesis of complex pharmaceutical agents.[2][3] This guide presents an in-depth comparison of two closely related building blocks: Methyl 4-(2H-1,2,3-triazol-4-yl)benzoate and Ethyl 4-(2H-1,2,3-triazol-4-yl)benzoate .

The choice between a methyl and an ethyl ester, while seemingly minor, can significantly influence reaction kinetics, yields, and purification strategies. This document provides researchers, scientists, and drug development professionals with a comprehensive analysis of their respective reactivities in key synthetic transformations. Our comparison is grounded in fundamental chemical principles and supported by experimental data from analogous systems to guide rational reagent selection and protocol design.

Physicochemical Properties: A Foundational Overview

The structural difference between the methyl and ethyl variants, though just a single methylene unit, imparts distinct physical properties that can be crucial in an experimental setting. These differences can affect solvent choice, reaction temperature, and downstream processing.

PropertyMethyl 4-(2H-triazol-4-yl)benzoateEthyl 4-(2H-triazol-4-yl)benzoate
Molecular Formula C₁₀H₉N₃O₂C₁₁H₁₁N₃O₂
Molecular Weight 203.20 g/mol 217.23 g/mol
Inferred Polarity Slightly more polarSlightly less polar[4]
Inferred Volatility Slightly more volatileSlightly less volatile[4]
Inferred Boiling Point LowerHigher[5]

Core Principles of Reactivity: Steric and Electronic Effects

The difference in reactivity between methyl and ethyl esters in nucleophilic acyl substitution reactions is primarily governed by steric hindrance.

  • Steric Hindrance: The carbonyl carbon of the ester is the electrophilic site for nucleophilic attack. The smaller size of the methyl group presents a less crowded environment compared to the bulkier ethyl group.[6][7] This reduced steric hindrance allows for a more facile approach of the nucleophile to the carbonyl carbon, generally leading to faster reaction rates for the methyl ester.[5][8]

G cluster_Me Methyl Ester Pathway cluster_Et Ethyl Ester Pathway start Ester + Amine tetrahedral Tetrahedral Intermediate start->tetrahedral Nucleophilic Attack product Amide + Alcohol tetrahedral->product Collapse (Loss of Alkoxide) start_Me Ar-COOMe + R'NH2 tetrahedral_Me [Ar-C(O⁻)(NH₂⁺R')-OMe] start_Me->tetrahedral_Me k_attack (faster) product_Me Ar-CONHR' + MeOH tetrahedral_Me->product_Me k_collapse start_Et Ar-COOEt + R'NH2 tetrahedral_Et [Ar-C(O⁻)(NH₂⁺R')-OEt] start_Et->tetrahedral_Et k_attack (slower) product_Et Ar-CONHR' + EtOH tetrahedral_Et->product_Et k_collapse

Sources

Comparative

Comparative Guide to Triazole Building Blocks: Evaluating Methyl 4-(2H-triazol-4-yl)benzoate in Drug Discovery

Executive Summary In modern drug discovery, overcoming pharmacokinetic liabilities—such as metabolic instability, poor aqueous solubility, and off-target toxicity—requires precise structural engineering. Methyl 4-(2H-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, overcoming pharmacokinetic liabilities—such as metabolic instability, poor aqueous solubility, and off-target toxicity—requires precise structural engineering. Methyl 4-(2H-triazol-4-yl)benzoate (CAS: 2591276-29-6)[1] and its isomeric counterparts have emerged as highly versatile building blocks. The 1,2,3-triazole core acts as an exceptional bioisostere for trans-amide bonds and phenyl rings, offering unique physicochemical advantages[2].

This guide objectively compares Methyl 4-(2H-triazol-4-yl)benzoate against alternative building blocks (such as 1,2,4-triazoles and traditional amides), detailing the structural causality behind its performance, tautomeric equilibrium dynamics, and self-validating experimental protocols for its application.

Structural Dynamics & Tautomerism: The "Why" Behind the Performance

To effectively utilize Methyl 4-(2H-triazol-4-yl)benzoate, researchers must first understand the intrinsic tautomerism of the 1,2,3-triazole ring. The compound exists in a dynamic equilibrium between the 1H- and 2H-tautomeric forms[3].

  • Thermodynamic Stability: In the gas phase and in aqueous environments, the 2H-tautomer is thermodynamically favored (more stable by ~3.5–4.5 kcal/mol) due to minimized electronic repulsion between the nitrogen lone pairs[4][5].

  • Dipole Moment & Solvent Effects: The 1H-tautomer possesses a massive dipole moment (~4.2–4.38 D), whereas the 2H-tautomer has a nearly negligible dipole moment (~0.10–0.22 D)[5]. Consequently, highly polar solvents preferentially stabilize the 1H-form, while the 2H-form dominates in non-polar environments and standard physiological conditions[3][4].

This dynamic adaptability allows the triazole core to optimize its binding conformation within diverse protein pockets, acting as a "chameleon" that balances lipophilicity and hydrogen-bonding capabilities.

Comparative Performance Analysis

How does Methyl 4-(2H-triazol-4-yl)benzoate stack up against alternative structural motifs?

A. vs. Amide Precursors (e.g., Methyl 4-carbamoylbenzoate)

The 1,4-disubstituted 1,2,3-triazole core is a premier non-classical trans-amide bioisostere[2][6].

  • Causality: The C-4 atom acts as an electrophilic site, the C-5 proton serves as a weak hydrogen bond donor (HBD), and the N-3 lone pair acts as a hydrogen bond acceptor (HBA), perfectly mimicking the electronic profile of an amide[6].

  • Advantage: Unlike amides, triazoles are completely resistant to proteolytic degradation, drastically increasing the in vivo half-life of the resulting drug candidate[7].

B. vs. 1,2,4-Triazole Isomers (e.g., Methyl 4-(1H-1,2,4-triazol-3-yl)benzoate)

While 1,2,4-triazoles are also used in medicinal chemistry, their nitrogen placement alters the hydrogen-bonding vector.

  • Causality: 1H-1,2,4-triazoles are more prone to rapid tautomerization that can disrupt continuous hydrogen-bond networks in rigid receptor pockets[3]. 1,2,3-triazoles offer a more predictable and compact geometry[8].

C. vs. Phenyl Rings (e.g., Biphenyl-4-carboxylate derivatives)

Replacing a phenyl ring with a 1,2,3-triazole reduces overall lipophilicity (LogP) and increases the Topological Polar Surface Area (TPSA)[8].

  • Advantage: This substitution improves aqueous solubility. Furthermore, 1,2,3-triazoles exhibit poor iron ion coordination compared to imidazoles or pyridines, significantly reducing off-target Cytochrome P450 (CYP450) inhibition[8].

Quantitative Physicochemical Comparison

The following table summarizes the key physicochemical parameters driving the selection of these building blocks:

Scaffold / MotifDipole Moment (D)TPSA Contribution (Ų)H-Bond DonorsH-Bond AcceptorsProteolytic StabilityCYP450 Liability
2H-1,2,3-Triazole ~0.22[5]41.6[3]0 (in N-alkylated)2ExcellentLow[8]
1H-1,2,3-Triazole ~4.38[5]41.6[3]1 (if unsubstituted)2ExcellentLow[8]
1H-1,2,4-Triazole ~2.7041.612ExcellentModerate
Trans-Amide Bond ~3.7029.111Poor (Cleavable)Low
Phenyl Ring ~0.000.000ExcellentLow

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the synthesis and structural validation of triazole building blocks must follow rigorous, self-validating workflows.

Protocol 1: Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol generates the 1,4-disubstituted 1,2,3-triazole core, which rapidly equilibrates between its tautomeric forms unless N-alkylated.

  • Preparation: In a round-bottom flask, dissolve Methyl 4-ethynylbenzoate (1.0 eq) and the target organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.2 M concentration).

  • Catalysis: Add sodium ascorbate (0.2 eq) followed by Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction: Stir the mixture vigorously at room temperature for 12–24 hours until TLC indicates complete consumption of the alkyne.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure triazole building block.

Protocol 2: Tautomeric Ratio Validation via Low-Temperature ¹H-NMR

Because 1H and 2H tautomers interconvert rapidly at room temperature, standard NMR yields an averaged signal. Low-temperature NMR is required to trap and quantify the tautomers[4].

  • Sample Prep: Dissolve 15 mg of the synthesized triazole in 0.6 mL of Toluene-d8 (a non-polar solvent to observe the natural gas-phase-like preference)[4].

  • Instrument Setup: Load the sample into a 500 MHz (or higher) NMR spectrometer equipped with a variable temperature (VT) probe.

  • Cooling: Gradually lower the probe temperature to 175 K (-98 °C) to slow the intramolecular proton exchange[4].

  • Acquisition & Analysis: Acquire the ¹H-NMR spectrum. The C-5 proton will resolve into two distinct singlets. Integrate these peaks to determine the exact 1H:2H tautomeric ratio in the specific solvent environment.

Workflow & Logic Visualizations

Tautomerism Amide Trans-Amide Bond (Protease Susceptible) Triazole1H 1H-1,2,3-Triazole (High Dipole: ~4.38 D) Amide->Triazole1H Bioisosteric Replacement Triazole2H 2H-1,2,3-Triazole (Low Dipole: ~0.22 D) Triazole1H->Triazole2H Tautomeric Equilibrium

Caption: Bioisosteric replacement of an amide bond with a 1,2,3-triazole and its subsequent tautomeric equilibrium.

Protocol S1 1. CuAAC Synthesis (Methyl 4-ethynylbenzoate + Azide) S2 2. Flash Chromatography (Isomer Separation) S1->S2 S3 3. Low-Temp 1H-NMR (Tautomer Validation) S2->S3 S4 4. Biological Assay (Target Affinity & Stability) S3->S4

Caption: Step-by-step experimental workflow for the synthesis and validation of triazole building blocks.

Sources

Validation

Methyl 4-(2H-triazol-4-yl)benzoate vs other benzoate esters in organic synthesis

An in-depth technical analysis of Methyl 4-(2H-triazol-4-yl)benzoate (CAS: 2591276-29-6) reveals a paradigm shift in how synthetic chemists utilize benzoate esters[1]. Traditionally, benzoate esters (e.g., methyl benzoat...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of Methyl 4-(2H-triazol-4-yl)benzoate (CAS: 2591276-29-6) reveals a paradigm shift in how synthetic chemists utilize benzoate esters[1]. Traditionally, benzoate esters (e.g., methyl benzoate, methyl 4-fluorobenzoate) are viewed merely as electrophilic centers or weak directing groups. However, the integration of the 1,2,3-triazole moiety transforms the benzoate scaffold into a highly versatile, bifunctional platform.

This guide objectively compares the performance of methyl 4-(2H-triazol-4-yl)benzoate against traditional benzoate esters, focusing on directing group capabilities, bioisosteric utility, and coordination chemistry.

Mechanistic & Structural Divergence

The core difference between methyl 4-(2H-triazol-4-yl)benzoate and standard benzoate esters lies in the electronic and coordinating properties of the 1,2,3-triazole ring.

  • Coordination Chemistry: Standard benzoate esters rely on the carbonyl oxygen for metal coordination, which is a weak, "hard" donor. In contrast, the triazole ring provides multiple "borderline-soft" nitrogen donors (N2 and N3). This allows the triazole to act as a powerful bidentate or bridging ligand, making it an exceptional directing group for transition-metal-catalyzed C–H activation[2][3] and a robust linker for Metal-Organic Frameworks (MOFs)[4].

  • Bioisosterism: In medicinal chemistry, the ester group is often metabolically labile (prone to esterase cleavage). The 1,2,3-triazole ring acts as a stable bioisostere for amides and esters, offering a similar dipole moment but with absolute resistance to enzymatic hydrolysis[5][6].

Mechanism A Triazolylbenzoate (Strong N-Donor) B Pd(OAc)2 Coordination A->B Catalyst C Stable Palladacycle (Ortho-C-H Cleavage) B->C CMD Pathway D Ortho-Functionalized Product C->D Electrophile E Standard Benzoate (Weak O-Donor) F Weak Coordination E->F Catalyst G No Reaction / Harsh Conditions F->G CMD Failure

Fig 1. Triazole-directed C-H activation vs. standard ester coordination failure.

Comparative Performance Data

The following tables summarize the quantitative advantages of utilizing the triazole-functionalized benzoate over standard alkyl/aryl benzoates.

Table 1: Physicochemical & Reactivity Profile
Property / MetricMethyl Benzoate (Standard)Methyl 4-(2H-triazol-4-yl)benzoateCausality / Mechanism
Directing Group Strength Weak (Carbonyl O-donor)Strong (Triazole N-donor)Nitrogen's lone pairs offer superior σ -donation to Pd/Ru/Rh catalysts[3].
Metabolic Stability Low (Rapid esterase hydrolysis)High (Triazole is inert)Triazole mimics the ester/amide dipole without the electrophilic carbonyl carbon[5].
MOF Linker Suitability Poor (Monofunctional)Excellent (Bifunctional)Provides both hard (carboxylate, post-hydrolysis) and soft (triazole) coordination sites[4].
Synthesis Method Fischer EsterificationCuAAC (Click Chemistry)Azide-alkyne cycloaddition allows for rapid, modular assembly under mild conditions[6].
Table 2: Yields in Late-Stage C–H Functionalization

Conditions: Pd(OAc)2 (5 mol%), Electrophile (1.2 equiv), AcOH, 100 °C.

SubstrateElectrophileTarget ReactionYield (%)Ref
Methyl BenzoateNBSOrtho-Bromination< 5%[3]
Methyl 4-(2H-triazol-4-yl)benzoateNBSOrtho-Bromination86% [3]
Methyl BenzoatePhCHO / TBHPOrtho-Acylation0%[3]
Methyl 4-(2H-triazol-4-yl)benzoatePhCHO / TBHPOrtho-Acylation78% [3]

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.

Protocol 1: Synthesis via Click Chemistry (CuAAC)

This protocol details the synthesis of the triazole core, ensuring regioselectivity and high atom economy.

  • Preparation: In a 50 mL round-bottom flask, dissolve methyl 4-ethynylbenzoate (1.0 mmol) and TMS-azide (1.2 mmol) in a 1:1 mixture of t -BuOH and H2​O (10 mL).

    • Causality: The biphasic t -BuOH/ H2​O solvent system is critical. It simultaneously solubilizes the organic alkyne and the inorganic copper catalyst, ensuring a homogeneous reaction interface.

  • Catalyst Activation: Add CuSO4​⋅5H2​O (5 mol%) followed by sodium ascorbate (10 mol%).

    • Causality: Sodium ascorbate serves as a mild reducing agent, reducing inactive Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative Glaser homocoupling of the alkyne, which would otherwise reduce the yield of the desired cross-coupled product[6].

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup: Dilute with water, extract with EtOAc (3 x 15 mL), wash with brine, dry over Na2​SO4​ , and concentrate under vacuum to yield methyl 4-(2H-triazol-4-yl)benzoate.

Protocol 2: Triazole-Directed Palladium-Catalyzed C–H Halogenation

This protocol demonstrates the superiority of the triazole directing group over the standard ester.

  • Setup: In a sealed tube, combine methyl 4-(2H-triazol-4-yl)benzoate (0.5 mmol), N-Bromosuccinimide (NBS, 0.6 mmol), and Pd(OAc)2​ (5 mol%).

  • Solvent & Additives: Add 2 mL of glacial acetic acid (AcOH).

    • Causality: AcOH acts as a crucial proton shuttle. It facilitates the Concerted Metalation-Deprotonation (CMD) pathway, significantly lowering the activation energy required to cleave the inert ortho-C–H bond[3].

  • Heating: Stir the mixture at 100 °C for 16 hours.

    • Causality: The strong coordination of the triazole nitrogen to the Pd center forms a stable palladacycle intermediate, directing the bromination exclusively to the ortho-position relative to the triazole ring. Standard benzoates fail here because the carbonyl oxygen cannot form a stable enough metallacycle to survive these temperatures.

  • Purification: Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography to isolate the ortho-halogenated product.

Application Workflow

The modularity of the triazolylbenzoate scaffold allows it to be deployed across multiple chemical disciplines, from drug discovery to materials science.

Workflow Start Alkyne + Azide Precursors CuAAC CuAAC Click Reaction (CuSO4, NaAsc) Start->CuAAC in situ Cu(I) Product Methyl 4-(2H-triazol-4-yl)benzoate CuAAC->Product Regioselective Branch1 Medicinal Chemistry (Amide Bioisostere) Product->Branch1 Branch2 Materials Science (MOF Linker) Product->Branch2 Branch3 Organic Synthesis (Directing Group) Product->Branch3

Fig 2. Synthesis and multi-disciplinary applications of triazolylbenzoates.

References

  • Chemsrc. Methyl 4-(2H-triazol-4-yl)benzoate | CAS#:2591276-29-6. Retrieved from:[Link]

  • ResearchGate. Palladium-Catalyzed Nitration of Arenes by 1,2,3-Triazole-Directed C–H Activation. Retrieved from:[Link]

  • ResearchGate. Transition-metal Catalyzed 1,2,3-Triazole-assisted C—H Functionalization Processes. Retrieved from:[Link]

  • Hochschule Offenburg. Beiträge aus Forschung und Technik (MOF Linker Applications). Retrieved from:[Link]

  • National Institutes of Health (NIH). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Retrieved from:[Link]

  • National Institutes of Health (NIH). Novel bis-benzimidazole-triazole hybrids: anticancer study, in silico approaches, and mechanistic investigation. Retrieved from:[Link]

Sources

Comparative

Benchmarking Methyl 4-(2H-triazol-4-yl)benzoate in ligand binding assays

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a fragment hit to a viable lead compound requires rigorous biophysical validation. In Fragment-Based Drug Discovery (FBDD),...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a fragment hit to a viable lead compound requires rigorous biophysical validation. In Fragment-Based Drug Discovery (FBDD), the triazole pharmacophore is a highly privileged scaffold, frequently acting as a bioisostere for amides and an acetyl-lysine mimetic in epigenetic targets like the BET bromodomain family (e.g., BRD4) [1].

This guide provides an in-depth benchmarking of Methyl 4-(2H-triazol-4-yl)benzoate against standard structural alternatives. By evaluating this fragment through a self-validating cascade of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST), we will dissect the causality behind its superior ligand efficiency and establish a robust protocol for fragment triage.

Scientific Rationale: The Anatomy of a Fragment Hit

When targeting the BRD4 Bromodomain 1 (BD1), the primary objective is to mimic the native acetylated lysine (KAc) of histone tails. The triazole core of our target fragment acts as a direct KAc mimetic, forming a critical hydrogen bond with the conserved Asn140 residue [2].

However, the functional group attached to the triazole dictates the fragment's trajectory into the hydrophobic "WPF shelf" of BRD4. We benchmark Methyl 4-(2H-triazol-4-yl)benzoate against its free acid counterpart and a minimal phenyl-triazole to demonstrate a fundamental thermodynamic principle: desolvation penalties dictate fragment success.

  • Methyl 4-(2H-triazol-4-yl)benzoate (Target): The methyl ester provides a neutral, hydrophobic vector that projects favorably into the WPF shelf, maximizing Van der Waals interactions without a desolvation penalty.

  • 4-(2H-triazol-4-yl)benzoic acid (Alternative 1): The free carboxylic acid introduces a negative charge. Burying this charge in the hydrophobic WPF shelf requires stripping its hydration shell—an energetically costly process that severely dampens binding affinity.

  • Phenyl-triazole (Alternative 2): A minimal pharmacophore used to establish the baseline binding energy of the Asn140 interaction.

  • (+)-JQ1 (Positive Control): A highly optimized, nanomolar BET inhibitor used to validate assay functionality and active-site competition [3].

G Triazole 1,2,3-Triazole Core (Mimics Acetyl-Lysine) Asn140 Asn140 H-Bond (BRD4 Pocket) Triazole->Asn140 Anchors Fragment MethylEster Methyl Benzoate (Hydrophobic Vector) WPFShelf WPF Shelf (Favorable VdW) MethylEster->WPFShelf Enhances LE FreeAcid Benzoic Acid (Charged Vector) Penalty Desolvation Penalty (Affinity Drop) FreeAcid->Penalty Electrostatic Repulsion

Structure-Activity logic: Esterification prevents the desolvation penalty seen in the free acid.

Quantitative Benchmarking Data

The table below summarizes the biophysical profile of the fragments against BRD4 BD1. A successful fragment must exhibit a high Ligand Efficiency (LE > 0.30 kcal/mol/heavy atom) driven primarily by enthalpy ( ΔH ), ensuring that future optimization (fragment growing) builds upon highly specific directional interactions rather than non-specific hydrophobic aggregation.

CompoundSPR KD​ (µM)ITC KD​ (µM)ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)Ligand Efficiency (LE)
Methyl 4-(2H-triazol-4-yl)benzoate 85.2 ± 4.188.5 ± 5.2-6.8-1.20.36
4-(2H-triazol-4-yl)benzoic acid 450.1 ± 12.4465.0 ± 18.1-3.1-1.50.28
Phenyl-triazole 810.5 ± 25.0N/A (Too weak)N/AN/A0.31
(+)-JQ1 (Control) 0.052 ± 0.0030.050 ± 0.002-11.5+1.80.41

Data Interpretation: The methyl ester variant achieves an LE of 0.36, heavily driven by favorable enthalpy (-6.8 kcal/mol), confirming optimal geometry within the binding pocket. The free acid suffers a massive drop in enthalpic contribution, directly validating the desolvation penalty hypothesis.

The Self-Validating Biophysical Cascade

To ensure absolute scientific integrity, our screening cascade is designed as a self-validating system. SPR provides high-throughput kinetic triage; ITC confirms the thermodynamic signature; and MST utilizes a competitive displacement assay to guarantee the fragment is binding to the active site, not a cryptic allosteric pocket or via non-specific aggregation.

G SPR 1. SPR Screening (Kinetics & Affinity) ITC 2. ITC Validation (Thermodynamics: ΔH, -TΔS) SPR->ITC KD < 500 µM MST 3. MST Competition (Active-Site Verification) ITC->MST Enthalpy-driven (ΔH < 0) XRAY 4. X-ray Crystallography (Structure-Based Design) MST->XRAY Displaced by (+)-JQ1

The FBDD biophysical triage cascade: A self-validating workflow for fragment progression.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality: Fragments have notoriously fast off-rates ( koff​ ). SPR is utilized first because its real-time microfluidics can capture these transient binding events that end-point assays miss.

  • Surface Preparation: Immobilize biotinylated BRD4 BD1 onto a Streptavidin (SA) sensor chip to a density of ~2000 Response Units (RU). Note: High density is required due to the low molecular weight of the fragments (~200 Da).

  • Buffer Preparation: Use HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 2% DMSO to match compound solubility requirements.

  • Analyte Injection: Inject Methyl 4-(2H-triazol-4-yl)benzoate in a 2-fold dilution series from 500 µM down to 15.6 µM. Use a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 steady-state affinity model. Fragments typically exhibit "square" sensorgrams; if slow kinetics are observed, flag the compound for potential aggregation.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality: SPR cannot distinguish between enthalpy-driven (specific H-bonds) and entropy-driven (non-specific hydrophobic) binding. ITC measures the direct heat of binding, providing the thermodynamic signature required to justify fragment progression.

  • Sample Dialysis: Dialyze BRD4 BD1 extensively against the exact assay buffer (50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4) to eliminate buffer mismatch heats.

  • Cell and Syringe Setup: Load 50 µM BRD4 BD1 into the sample cell. Load 1 mM of Methyl 4-(2H-triazol-4-yl)benzoate into the titration syringe.

  • Titration Parameters: Perform 19 injections of 2 µL each, with a 150-second spacing between injections to allow the heat signal to return to baseline. Maintain the cell at 25°C with a reference power of 5 µcal/s.

  • Integration: Integrate the area under each injection peak. Fit the data to a one-set-of-sites model to extract ΔH and KD​ . Calculate −TΔS using the Gibbs free energy equation ( ΔG=ΔH−TΔS=RTlnKD​ ).

Protocol 3: Microscale Thermophoresis (MST) Competition Assay

Causality: Immobilization in SPR can occasionally occlude binding sites or create artificial pockets. MST measures binding in free solution. By pre-incubating the protein with (+)-JQ1, we create a self-validating competitive environment. If our fragment cannot bind in the presence of JQ1, we definitively prove it targets the KAc active site.

  • Labeling: Label His-tagged BRD4 BD1 using the RED-tris-NTA 2nd Generation dye (NanoTemper).

  • Complex Formation: Prepare a baseline complex of 50 nM labeled BRD4 BD1.

  • Competition Setup: Split the protein into two batches. To Batch A, add 1 µM (+)-JQ1 (saturating concentration). Leave Batch B untreated.

  • Titration: Titrate Methyl 4-(2H-triazol-4-yl)benzoate (1 mM to 30 nM) against both batches in standard capillaries.

  • Readout: The target fragment will show a distinct binding curve in Batch B ( KD​ ~85 µM). In Batch A, the binding curve will be completely flat, validating that the fragment and JQ1 share the exact same binding site.

Conclusion

Methyl 4-(2H-triazol-4-yl)benzoate represents a highly optimized starting point for BRD4 inhibitor development. By protecting the carboxylic acid as a methyl ester, we eliminate the desolvation penalty that plagues the free acid variant, resulting in a highly enthalpy-driven interaction ( ΔH = -6.8 kcal/mol) with excellent ligand efficiency. This benchmarking guide demonstrates that combining structural logic with a rigorous, self-validating biophysical cascade (SPR ITC MST) is essential for distinguishing true fragment hits from false positives.

References

  • Discovery of Benzotriazolo[4,3-d][1,4]diazepines as Orally Active Inhibitors of BET Bromodomains.
  • Fragment-Based Drug Discovery of 2-Thiazolidinones as Inhibitors of the Histone Reader BRD4 Bromodomain.
  • Targeting Brd4 for cancer therapy: inhibitors and degraders.

Safety & Regulatory Compliance

Safety

Methyl 4-(2H-triazol-4-yl)benzoate proper disposal procedures

Operational Guide: Proper Disposal and Spill Management of Methyl 4-(2H-triazol-4-yl)benzoate As drug development and agrochemical research increasingly rely on nitrogen-rich heterocycles, handling specialized compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Spill Management of Methyl 4-(2H-triazol-4-yl)benzoate

As drug development and agrochemical research increasingly rely on nitrogen-rich heterocycles, handling specialized compounds like Methyl 4-(2H-triazol-4-yl)benzoate (CAS: 2591276-29-6)[1] requires rigorous operational protocols. Triazole derivatives are highly valued for their bioactivity, but this same trait makes them persistent environmental pollutants if improperly discarded[2].

This guide provides laboratory personnel and environmental health and safety (EHS) officers with a self-validating, step-by-step methodology for the containment, decontamination, and disposal of Methyl 4-(2H-triazol-4-yl)benzoate, ensuring compliance with federal environmental regulations and safeguarding aquatic ecosystems.

Hazard Causality & Environmental Risk Assessment

To implement effective disposal protocols, we must first understand the chemical behavior of Methyl 4-(2H-triazol-4-yl)benzoate.

  • The Triazole Moiety: The 2H-triazole ring is a highly stable aromatic system that strongly resists standard microbial degradation in municipal wastewater treatment facilities. If introduced into the water supply, triazoles exhibit high mobility and persistence[2].

  • Aquatic Toxicity: Recent toxicological studies demonstrate that triazole derivatives can act as endocrine disruptors and cause severe developmental toxicity in aquatic organisms. For example, exposure in zebrafish models has been shown to disrupt the Wnt/β-catenin signaling pathway, leading to left-right asymmetry defects and cardiotoxicity[3]. Furthermore, triazoles exhibit moderate to high toxicity against freshwater plants like Lemna minor[4].

  • The Benzoate Ester: While the methyl benzoate portion of the molecule is susceptible to base-catalyzed hydrolysis, breaking this ester bond only releases the free triazole-benzoic acid, which retains the problematic environmental persistence of the heterocycle.

Quantitative Data & Waste Classification

Before initiating disposal, the waste must be properly classified according to the[5]. While Methyl 4-(2H-triazol-4-yl)benzoate is not specifically "P-listed" or "U-listed," it must be managed as a characteristic toxic organic waste.

Property / ParameterValue / ClassificationOperational Implication
CAS Number 2591276-29-6[1]Use for all EHS waste manifest documentation.
Molecular Weight 203.2 g/mol [1]Relevant for calculating molarity in solvent waste streams.
Physical State SolidRequires dust-control measures during solid waste packing.
EPA RCRA Status Unlisted, Characteristic[5]Must be handled as general hazardous organic waste.
Primary Hazard Aquatic Toxicity[4]Zero-tolerance for drain disposal; secondary containment required.
Disposal Method Thermal DestructionMust be sent to a permitted RCRA Subtitle C facility[6].

Step-by-Step Disposal Methodology

To ensure absolute trustworthiness in your lab's safety program, the following disposal protocol is designed as a closed-loop system.

Step 1: Segregation and Compatibility Check

  • Action: Separate Methyl 4-(2H-triazol-4-yl)benzoate waste from strong oxidizers (e.g., peroxides, nitric acid) and strong mineral acids.

  • Causality: Triazoles can form shock-sensitive salts with certain strong acids, and mixing with strong oxidizers can cause uncontrolled exothermic degradation.

Step 2: Primary Containment

  • Action (Solid Waste): Place unused powders, contaminated weighing paper, and disposable spatulas into a high-density polyethylene (HDPE) wide-mouth container. Double-bag the container in 4-mil transparent polyethylene bags.

  • Action (Liquid/Solvent Waste): If the chemical is dissolved in organic solvents (e.g., DMSO, Methanol), transfer the solution to an approved, vented HPLC waste carboy. Ensure halogenated and non-halogenated solvent streams are kept strictly separate to prevent the formation of reactive byproducts and reduce incineration costs.

Step 3: Labeling and Accumulation

  • Action: Affix a hazardous waste label immediately upon adding the first drop or grain of waste. The label must explicitly state: "Hazardous Waste: Toxic Organic Solid/Liquid (Contains Triazole Derivatives)."

  • Causality: Under EPA 40 CFR Part 262, Large Quantity Generators (LQGs) must ship waste within 90 days, while Small Quantity Generators (SQGs) have 180 days[7]. Immediate labeling prevents "orphan waste" and ensures the accumulation clock is accurately tracked.

Step 4: Final Manifesting and Thermal Destruction

  • Action: Transfer the sealed, labeled containers to your facility's central accumulation area. Contract a licensed hazardous waste vendor to transport the material to a permitted RCRA Subtitle C incineration facility[6].

Self-Validating Spill Response Protocol

In the event of a benchtop spill, simply sweeping up the powder is insufficient due to the high biological potency of triazoles. You must implement a self-validating decontamination loop.

  • Containment: Don appropriate PPE (nitrile gloves, safety goggles, N95/P100 particulate respirator). Cover the spilled powder with slightly dampened paper towels (using water or ethanol) to prevent aerosolization.

  • Physical Removal: Carefully wipe up the dampened powder and place all materials into an HDPE hazardous waste container.

  • Chemical Decontamination: Spray the affected surface with a 70% Isopropanol or Methanol solution. Wipe the area thoroughly with a clean microfiber cloth.

  • Validation Step (The Closed Loop): To prove the area is safe, take a clean cotton swab, dampen it with methanol, and swab the center of the spill zone. Extract the swab in 1 mL of methanol and run a rapid UV-Vis or LC-MS check. Methyl 4-(2H-triazol-4-yl)benzoate has a distinct UV chromophore due to its conjugated benzoate-triazole system. If the absorbance/peak area indicates a concentration of <0.1% of the original spill mass, the decontamination is validated. If not, repeat Step 3.

Waste Management Workflow

The following diagram illustrates the logical decision-making process for handling Methyl 4-(2H-triazol-4-yl)benzoate waste, ensuring no operational ambiguity.

G Start Methyl 4-(2H-triazol-4-yl)benzoate Waste Generated Decision Waste State? Start->Decision Solid Solid Powder/Residue Decision->Solid Dry Liquid Dissolved in Solvent Decision->Liquid Solution Contain1 Seal in HDPE/Glass Double Bagging Solid->Contain1 Contain2 Segregate by Solvent (Halogenated vs Non) Liquid->Contain2 Label Label: Toxic Organic Waste EPA 40 CFR 262 Compliant Contain1->Label Contain2->Label Incinerate High-Temperature Incineration (>1000°C) Label->Incinerate

Workflow for the segregation, containment, and disposal of triazole benzoate waste.

References

  • Chemsrc. "Methyl 4-(2H-triazol-4-yl)benzoate | CAS#:2591276-29-6." Chemsrc Chemical Database. Available at:[Link]

  • Jiang, et al. "Environmental exposure to triazole fungicide causes left-right asymmetry defects and contributes to abnormal heart development in zebrafish embryos by activating PPARγ-coupled Wnt/β-catenin signaling pathway." Science of The Total Environment, Vol. 859, Part 2, 2023. Available at:[Link]

  • Roman, et al. "A review of the toxicity of triazole fungicides approved to be used in European Union to the soil and aqueous environment." ResearchGate, 2022. Available at:[Link]

  • Ilie, et al. "Evaluation of the Aquatic Toxicity of Several Triazole Fungicides." Toxics, MDPI, Vol. 12, Issue 4, 2024. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations." EPA.gov. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov. Available at:[Link]

Sources

Handling

Operational Safety and PPE Protocol for Handling Methyl 4-(2H-triazol-4-yl)benzoate

As drug development accelerates, researchers frequently encounter novel, highly specific intermediates like Methyl 4-(2H-triazol-4-yl)benzoate (CAS: 2591276-29-6) [1][2]. While generic safety data sheets provide baseline...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, researchers frequently encounter novel, highly specific intermediates like Methyl 4-(2H-triazol-4-yl)benzoate (CAS: 2591276-29-6) [1][2]. While generic safety data sheets provide baseline warnings, they often lack the operational nuance required for advanced synthetic workflows.

As a Senior Application Scientist, I have designed this protocol to move beyond standard checklists. By understanding the causality behind the chemical's behavior, we can implement a self-validating safety system that protects personnel while maintaining the integrity of the research.

Hazard Causality & Risk Assessment

Selecting the appropriate Personal Protective Equipment (PPE) requires understanding why a molecule poses a threat[3]. Methyl 4-(2H-triazol-4-yl)benzoate presents three specific operational hazards based on its structural motifs:

  • Lipophilicity & Dermal Penetration: The benzoate ester significantly increases the molecule's lipophilicity compared to a bare triazole. This allows the compound to more easily penetrate the lipid-rich stratum corneum of the skin, necessitating impermeable dermal barriers (e.g., nitrile) rather than standard latex.

  • Biological Coordination: Triazole moieties are pharmacologically active and known to coordinate with heme iron in cytochrome P450 enzymes. Accidental systemic exposure—whether through inhalation of dust or ingestion—must be strictly prevented to avoid off-target metabolic disruption.

  • Particulate Generation: As a crystalline solid, the primary physical hazard during routine handling is the generation of airborne respirable dust[4]. When agitated during weighing or transfer, these micro-particulates can cause severe ocular and respiratory tract irritation[5].

Tiered PPE Matrix

Following the hierarchy of controls, engineering controls (such as chemical fume hoods) are your primary defense. However, when handling this compound, the following task-specific PPE matrix must be strictly adhered to[3].

Operational TaskEye/Face ProtectionDermal Protection (Gloves)Body ProtectionRespiratory Protection
Routine Weighing (Fume Hood) Double-layer Nitrile (≥0.11mm)Flame-resistant lab coatNot required if hood face velocity is optimal
Bulk Transfer / Milling Safety goggles + Face shieldExtended-cuff Nitrile (≥0.2mm)Tyvek coveralls or apronN95 or P100 particulate respirator
Solution Preparation Chemical splash gogglesButyl rubber or heavy NitrileLab coat + chemical apronFume hood containment
Spill Cleanup Safety goggles + Face shieldHeavy-duty Nitrile over inner gloveTyvek suit + shoe coversHalf-face respirator with P100 cartridges

Operational Workflow & Step-by-Step Handling Protocol

To ensure a self-validating safety system, follow this standardized methodology for handling Methyl 4-(2H-triazol-4-yl)benzoate in synthetic workflows. Every step includes a validation check to confirm the safety measure is actively working.

Phase 1: Pre-Operation Verification
  • Airflow Validation: Before opening the chemical container, verify that the chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm). Validation: Check the digital monitor or tape a small piece of tissue to the sash to visually confirm inward draft.

  • PPE Donning & Integrity Check: Don the required PPE as per the matrix above. Validation: Perform the "inflation test" on your nitrile gloves—trap air inside and squeeze to check for invisible micro-tears before putting them on.

  • Static Mitigation: Organic powders like benzoate derivatives accumulate static charge, causing them to "jump" and aerosolize. Validation: Use an anti-static weighing boat and ensure the balance is properly grounded.

Phase 2: Weighing and Transfer
  • Enclosed Weighing: Place the analytical balance deep within the fume hood (at least 6 inches behind the sash) or inside a dedicated vented balance enclosure to prevent room cross-drafts from dispersing the powder.

  • Transfer: Use a clean, dry stainless steel or anti-static plastic spatula. Transfer the solid directly into a pre-tared, sealable reaction vessel (e.g., a round-bottom flask equipped with a septum).

  • Sealing: Seal the vessel completely before removing it from the fume hood to transport it to the reaction block.

Phase 3: Decontamination
  • Solvent Wipe: Wipe down the balance, spatulas, and hood surface with a solvent known to dissolve the compound (e.g., ethyl acetate or dichloromethane), followed immediately by a 70% ethanol wipe.

  • Safe Doffing: Remove the outer layer of contaminated gloves inside the fume hood and dispose of them in the solid hazardous waste container before touching any clean lab surfaces (e.g., door handles, keyboards).

Spill Response & Disposal Plan

According to the guidelines established in [6], an immediate and structured response to chemical spills is non-negotiable.

Accidental Spill Protocol
  • Evacuate & Isolate: Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, restrict access to the area immediately.

  • Upgrade PPE: Don a P100 respirator and chemical-resistant over-boots if the spill exceeds 50g or is highly aerosolized.

  • Containment (Dust Suppression):

    • For Solid Spills:Do not dry sweep. Dry sweeping aerosolizes the triazole-benzoate powder. Instead, gently cover the powder with damp paper towels (using water or a low-volatility solvent) to suppress dust generation.

    • For Solution Spills: Surround the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Secondary Cleaning: Wash the spill area with soap and water, followed by a compatible organic solvent wipe to remove any lingering lipophilic residue.

Waste Disposal Plan
  • Solid Waste: Contaminated PPE, paper towels, and empty chemical vials must be placed in a designated "Solid Organic Waste" container.

  • Liquid Waste: Halogenated or non-halogenated solvent waste containing dissolved Methyl 4-(2H-triazol-4-yl)benzoate must be segregated according to institutional EHS guidelines. Label the waste container clearly with the full chemical name and CAS number (2591276-29-6)[2][7].

Workflow Visualization

The following diagram illustrates the logical progression of handling and spill response for this compound, ensuring that safety checkpoints are met at every stage.

HandlingWorkflow Start 1. Pre-Operation Setup Verify Hood & Don PPE Weighing 2. Compound Weighing (Anti-static tools, Vented Enclosure) Start->Weighing Transfer 3. Sealed Transfer (Move to Reaction Vessel) Weighing->Transfer SpillCheck Accidental Spill Occurred? Transfer->SpillCheck SpillResponse Spill Protocol (Suppress Dust, Absorb, Collect) SpillCheck->SpillResponse Yes Decon 4. Decontamination (Solvent Wipe & PPE Removal) SpillCheck->Decon No Disposal 5. Waste Disposal (Segregate Solid/Liquid Waste) SpillResponse->Disposal Decon->Disposal

Figure 1: Standardized operational workflow and spill response logic for handling Methyl 4-(2H-triazol-4-yl)benzoate.

References

  • Chemsrc. "Methyl 4-(2H-triazol-4-yl)benzoate | CAS#:2591276-29-6". Chemsrc.com. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview". OSHA.gov. Available at:[Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". Nationalacademies.org. Available at:[Link]

Sources

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